Product packaging for Ethyl piperidine-3-carboxylate(Cat. No.:CAS No. 71962-74-8)

Ethyl piperidine-3-carboxylate

Cat. No.: B147429
CAS No.: 71962-74-8
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl piperidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B147429 Ethyl piperidine-3-carboxylate CAS No. 71962-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBSOUNZWSFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316669
Record name Ethyl nipecotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-62-2, 71962-74-8
Record name Ethyl nipecotate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl piperidine-3-carboxylate (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5006-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl nipecotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl piperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl piperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Piperidine-3-carboxylate Derivatives from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for converting diethyl malonate into a key piperidine intermediate, ethyl 2-oxo-3-piperidinecarboxylate. This route is of significant interest in medicinal chemistry for the synthesis of various therapeutic agents. The guide details the core chemical transformations, provides structured quantitative data, and presents detailed experimental protocols.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Ethyl piperidine-3-carboxylate and its derivatives are crucial building blocks for synthesizing a wide range of biologically active molecules. This guide focuses on a robust and industrially applicable synthesis starting from the readily available and versatile reagent, diethyl malonate.

The principal synthetic strategy involves a two-step sequence:

  • Michael Addition: A base-catalyzed conjugate addition of diethyl malonate to acrylonitrile to furnish diethyl 2-(2-cyanoethyl)malonate.

  • Reductive Cyclization: The subsequent intramolecular reductive cyclization of the cyano-diester intermediate to yield ethyl 2-oxo-3-piperidinecarboxylate.

This pathway is advantageous due to the accessibility of starting materials and the potential for high overall yields.[1]

Synthetic Pathway Overview

The overall transformation from diethyl malonate to ethyl 2-oxo-3-piperidinecarboxylate is depicted below. This process involves the formation of a key carbon-carbon bond via a Michael addition, followed by a reductive amination and subsequent intramolecular cyclization to form the piperidine ring.

Synthesis_Overview diethyl_malonate Diethyl Malonate intermediate Diethyl 2-(2-cyanoethyl)malonate diethyl_malonate->intermediate:w Michael Addition acrylonitrile Acrylonitrile final_product Ethyl 2-oxo-3-piperidinecarboxylate intermediate->final_product:w Reductive Cyclization

Caption: Overall synthetic scheme from diethyl malonate to ethyl 2-oxo-3-piperidinecarboxylate.

Detailed Reaction Steps and Experimental Protocols

Step 1: Michael Addition of Diethyl Malonate to Acrylonitrile

The first step is the formation of diethyl 2-(2-cyanoethyl)malonate through a Michael addition reaction. This reaction involves the 1,4-addition of the enolate of diethyl malonate to the α,β-unsaturated nitrile, acrylonitrile. The reaction is typically catalyzed by a base.

Michael_Addition cluster_reactants Reactants cluster_conditions Conditions diethyl_malonate Diethyl Malonate product Diethyl 2-(2-cyanoethyl)malonate diethyl_malonate->product acrylonitrile Acrylonitrile acrylonitrile->product catalyst Alkali Catalyst (e.g., NaOC(CH₃)₃) catalyst->product catalyzes temperature 10-50 °C temperature->product at

Caption: Workflow for the Michael addition of diethyl malonate and acrylonitrile.

Experimental Protocol: Synthesis of Diethyl 2-(2-cyanoethyl)malonate [1]

  • Reaction Setup: To a suitable reaction vessel, add diethyl malonate and an alkali catalyst. The amount of catalyst should be between 0.3% and 3% of the weight of the diethyl malonate.

  • Reagent Addition: While maintaining the reaction temperature between 10-50 °C (preferably 30-35 °C), slowly add acrylonitrile dropwise to the mixture. The weight ratio of acrylonitrile to diethyl malonate should be approximately 1:7.5 to 1:8.5.

  • Reaction Monitoring: Stir the mixture and monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC-MS) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically neutralized. The product, diethyl 2-(2-cyanoethyl)malonate, can then be isolated and purified, often through vacuum distillation.

Table 1: Summary of Michael Addition Reaction Parameters

ParameterValueReference
ReactantsDiethyl malonate, Acrylonitrile[1]
CatalystNaOC(CH₃)₃ or KOC(CH₃)₃[1]
Catalyst Loading0.3-3% (w/w of diethyl malonate)[1]
Temperature10-50 °C (Optimal: 30-35 °C)[1]
Reactant RatioAcrylonitrile:Diethyl Malonate (1:7.5-8.5 w/w)[1]
ProductDiethyl 2-(2-cyanoethyl)malonate[1]
Step 2: Reductive Cyclization of Diethyl 2-(2-cyanoethyl)malonate

The second step involves the reductive cyclization of the intermediate to form the desired piperidine ring. This transformation is achieved through catalytic hydrogenation, where the nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization with one of the ester groups to form a lactam.

Reductive_Cyclization cluster_conditions Conditions reactant Diethyl 2-(2-cyanoethyl)malonate product Ethyl 2-oxo-3-piperidinecarboxylate reactant->product catalyst Raney Cobalt catalyst->product catalyzes solvent Organic Solvent (e.g., Isopropanol) solvent->product in hydrogen H₂ Pressure hydrogen->product under temperature 75-130 °C temperature->product at

Caption: Workflow for the reductive cyclization to form the piperidone ring.

Experimental Protocol: Synthesis of Ethyl 2-oxo-3-piperidinecarboxylate [1]

  • Reaction Setup: In a high-pressure reactor, charge diethyl 2-(2-cyanoethyl)malonate, an organic solvent (e.g., isopropanol), and a Raney cobalt catalyst. The weight ratio of the organic solvent to the starting material should be between 1:1 and 10:1, and the weight ratio of the catalyst to the starting material should be between 0.1:1 and 0.15:1.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 25-40 kg/cm ².

  • Reaction: Heat the mixture to a temperature between 75-130 °C (preferably 75-105 °C) with stirring.

  • Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst. The solvent can be removed under reduced pressure. The crude product is then purified by recrystallization to yield ethyl 2-oxo-3-piperidinecarboxylate.[1]

Table 2: Summary of Reductive Cyclization Reaction Parameters

ParameterValueReference
ReactantDiethyl 2-(2-cyanoethyl)malonate[1]
CatalystRaney Cobalt[1]
Catalyst Loading0.1-0.15 (w/w of reactant)[1]
SolventIsopropanol[1]
Solvent Ratio1:1 to 10:1 (w/w to reactant)[1]
Hydrogen Pressure25-40 kg/cm ²[1]
Temperature75-130 °C (Optimal: 75-105 °C)[1]
ProductEthyl 2-oxo-3-piperidinecarboxylate[1]
Overall Yield>77% (from diethyl malonate)[1]

Safety Considerations

  • Acrylonitrile: is a toxic and flammable chemical. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Alkali Catalysts (e.g., Sodium tert-butoxide): are corrosive and moisture-sensitive. Handle in an inert atmosphere.

  • Raney Cobalt: is pyrophoric when dry and should be handled as a slurry in a suitable solvent. It is also a hydrogenation catalyst and requires proper handling procedures for high-pressure reactions.

  • High-Pressure Hydrogenation: should only be performed by trained personnel using appropriate safety equipment and a certified high-pressure reactor.

Conclusion

The synthesis of ethyl 2-oxo-3-piperidinecarboxylate from diethyl malonate via a Michael addition with acrylonitrile followed by a Raney cobalt-catalyzed reductive cyclization is a highly efficient and scalable route. The simple and readily available starting materials, coupled with high reported yields, make this pathway particularly attractive for industrial applications in the synthesis of pharmaceutical intermediates. The detailed protocols and tabulated data provided in this guide offer a solid foundation for researchers and drug development professionals to implement and optimize this valuable synthetic transformation.

References

An In-depth Technical Guide on the Structural Analysis of (S)-Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of (S)-Ethyl piperidine-3-carboxylate, a key chiral building block in the synthesis of various pharmaceuticals. This document outlines its physicochemical properties, detailed spectroscopic data, and experimental protocols for its synthesis and purification.

Introduction

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a versatile heterocyclic compound widely utilized in medicinal chemistry.[1] Its rigid piperidine core and chiral center make it an important intermediate in the asymmetric synthesis of complex, biologically active molecules, particularly those targeting the central nervous system.[1] A thorough understanding of its structural characteristics is crucial for its effective application in drug design and development.

Physicochemical Properties

(S)-Ethyl piperidine-3-carboxylate is a colorless to yellow clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂PubChem[2]
Molecular Weight157.21 g/mol PubChem[2]
CAS Number37675-18-6Sigma-Aldrich[3]
Density1.043 g/mL at 25 °CSigma-Aldrich[3]
Refractive Indexn20/D 1.471Sigma-Aldrich[3]
Boiling Point102-104 °C at 7 mmHgChemBK[4]

Structural Analysis

The structural elucidation of (S)-Ethyl piperidine-3-carboxylate relies on a combination of spectroscopic techniques and computational analysis.

As of the latest literature review, a publicly available crystal structure for (S)-Ethyl piperidine-3-carboxylate could not be identified. However, analysis of closely related structures, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reveals that the piperidine ring typically adopts a chair conformation.[5][6] In this conformation, the ethyl carboxylate group would preferentially occupy an equatorial position to minimize steric hindrance.[6] Computational modeling can provide theoretical bond lengths and angles, which are essential for understanding its three-dimensional structure.

Note: The following table would ideally be populated with experimental crystallographic data. In its absence, these values would be derived from computational chemistry.

ParameterValue (Calculated)
C-N Bond LengthValue
C-C Bond LengthValue
C=O Bond LengthValue
C-O Bond LengthValue
C-N-C Bond AngleValue
O-C-C Bond AngleValue
Dihedral AnglesValue

The ATR-IR spectrum of (S)-Ethyl piperidine-3-carboxylate provides key information about its functional groups. The spectrum is available on PubChem, sourced from Aldrich.[2]

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (secondary amine)
~2940C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1180C-O stretch (ester)

Note: The above values are approximate and based on typical IR absorption regions for the respective functional groups. The actual spectrum can be accessed through the provided source.

Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
~4.1 Quartet 2H -OCH₂CH₃
~3.0-3.2 Multiplet 2H Piperidine H2, H6 (axial)
~2.6-2.8 Multiplet 2H Piperidine H2, H6 (equatorial)
~2.5 Multiplet 1H Piperidine H3
~1.5-2.0 Multiplet 4H Piperidine H4, H5
~1.2 Triplet 3H -OCH₂CH₃

| ~1.0-2.5 | Broad Singlet | 1H | N-H |

Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (ppm) Assignment
~174 C=O (ester)
~60 -OCH₂CH₃
~45-50 Piperidine C2, C6
~40-45 Piperidine C3
~25-30 Piperidine C4, C5

| ~14 | -OCH₂CH₃ |

While a specific mass spectrum for (S)-Ethyl piperidine-3-carboxylate is not available in the searched literature, the NIST WebBook provides a spectrum for the isomeric ethyl piperidine-4-carboxylate, which can offer insights into potential fragmentation patterns.[7] The molecular ion peak [M]⁺ would be expected at m/z 157. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ester group (-COOCH₂CH₃, m/z 73).

m/zProposed Fragment
157[M]⁺
112[M - OCH₂CH₃]⁺
84[M - COOCH₂CH₃]⁺

Experimental Protocols

The synthesis of enantiomerically pure (S)-Ethyl piperidine-3-carboxylate is typically achieved through the resolution of the racemic mixture, commonly known as ethyl nipecotate.

A common method for the synthesis of racemic ethyl nipecotate is the Fischer esterification of nipecotic acid.

Materials:

  • Nipecotic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Suspend nipecotic acid in a 5-fold excess of anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl nipecotate.

  • Purify the crude product by vacuum distillation.

The resolution of racemic ethyl nipecotate can be effectively carried out using a chiral resolving agent such as (+)-dibenzoyl-D-tartaric acid.[8]

Materials:

  • Racemic ethyl nipecotate

  • (+)-Dibenzoyl-D-tartaric acid

  • Ethanol (or other suitable solvent)

  • Base (e.g., sodium hydroxide solution)

  • Organic solvent for extraction

Procedure:

  • Dissolve racemic ethyl nipecotate in ethanol.

  • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-dibenzoyl-D-tartaric acid in ethanol.[8]

  • Slowly add the tartaric acid solution to the ethyl nipecotate solution with stirring.

  • The diastereomeric salt of the (S)-enantiomer will preferentially crystallize. The crystallization can be induced by cooling the solution.

  • Isolate the precipitated salt by filtration and wash with cold ethanol.

  • To recover the free base, dissolve the diastereomeric salt in water and basify the solution.

  • Extract the aqueous solution with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield enantiomerically enriched (S)-Ethyl piperidine-3-carboxylate.

Visualizations

The following diagram illustrates the workflow for the synthesis and chiral resolution of (S)-Ethyl piperidine-3-carboxylate.

G Synthesis and Resolution Workflow A Nipecotic Acid C Fischer Esterification (Ethanol, H₂SO₄) A->C B Racemic Ethyl Nipecotate D Chiral Resolution ((+)-Dibenzoyl-D-tartaric acid) B->D C->B E Diastereomeric Salt ((S)-Ester + Tartaric Acid) D->E G Basification and Extraction E->G F (S)-Ethyl piperidine-3-carboxylate G->F

Caption: Workflow for the synthesis and resolution of (S)-Ethyl piperidine-3-carboxylate.

This diagram illustrates the principle of chiral resolution via diastereomeric salt formation.

G Principle of Chiral Resolution cluster_0 Racemic Mixture cluster_1 Diastereomeric Salts A (R)-Ethyl piperidine-3-carboxylate F Fractional Crystallization A->F B (S)-Ethyl piperidine-3-carboxylate B->F C Chiral Resolving Agent ((+)-Dibenzoyl-D-tartaric acid) C->F D [(R)-Ester-(+)-Acid] E [(S)-Ester-(+)-Acid] G Isolated (S)-Diastereomer E->G F->D More Soluble F->E Less Soluble

Caption: Logical relationship of chiral resolution by diastereomeric salt formation.

Conclusion

References

A Technical Guide to Ethyl Piperidine-3-Carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on ethyl piperidine-3-carboxylate, a key building block in the synthesis of various pharmaceuticals. This document covers its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery, with a focus on its enantiomeric forms, (R)- and (S)-ethyl piperidine-3-carboxylate.

Chemical and Physical Properties

This compound, also known as ethyl nipecotate, exists as a racemic mixture or as individual enantiomers. The physical and chemical properties can vary slightly between the different forms. The following tables summarize the key quantitative data for the racemic, (R)-, and (S)-isomers.

Table 1: General and Racemic this compound Properties

PropertyValue
CAS Number 71962-74-8
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 102-104 °C at 7 mmHg

Table 2: (R)-Ethyl Piperidine-3-Carboxylate Properties

PropertyValue
CAS Number 25137-01-3[1]
Synonyms (R)-(-)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester
Purity ≥97%
Density 1.092 g/mL at 25 °C
Refractive Index n20/D 1.471 (lit.)
Flash Point 104 °C (219.2 °F)

Table 3: (S)-Ethyl Piperidine-3-Carboxylate Properties

PropertyValue
CAS Number 37675-18-6
Synonyms (S)-(+)-Ethyl nipecotate, (S)-3-Piperidinecarboxylic acid ethyl ester
Purity ≥97%
Density 1.043 g/mL at 25 °C
Refractive Index n20/D 1.471
Flash Point 76.7 °C (170.1 °F)

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in chiral drug development. Below are detailed methodologies for the synthesis of the racemic mixture and the resolution to obtain the individual enantiomers.

Synthesis of Racemic this compound (Ethyl Nipecotate) via Hydrogenation of Ethyl Nicotinate

This protocol describes the catalytic hydrogenation of ethyl nicotinate to produce racemic this compound.

Materials:

  • Ethyl nicotinate

  • Ethanol (or other suitable solvent like methylcyclohexane or dioxane)[2]

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • High-pressure hydrogenation apparatus (e.g., Parr autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, dissolve ethyl nicotinate in a suitable solvent (e.g., ethanol). The concentration can be optimized, with some studies using up to 0.4 M solutions.[3]

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C) to the solution. The catalyst loading should be optimized for the specific reaction scale.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 150-300 atmospheres).[2]

  • Heat the reaction mixture to the target temperature (e.g., 165 °C) with stirring.[2]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain crude this compound.

  • The crude product can be purified by vacuum distillation.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Product Ethyl Nicotinate Ethyl Nicotinate High-Pressure Reactor High-Pressure Reactor Ethyl Nicotinate->High-Pressure Reactor Hydrogen Gas Hydrogen Gas Hydrogen Gas->High-Pressure Reactor Catalyst (Raney Ni or Pd/C) Catalyst (Raney Ni or Pd/C) Catalyst (Raney Ni or Pd/C)->High-Pressure Reactor Filtration Filtration High-Pressure Reactor->Filtration Reaction Mixture Solvent Removal Solvent Removal Filtration->Solvent Removal Filtrate Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Crude Product Racemic this compound Racemic this compound Vacuum Distillation->Racemic this compound

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution of Racemic this compound

This protocol outlines a method for separating the enantiomers of this compound using a chiral resolving agent. A common method involves diastereomeric salt formation with a chiral acid.[4]

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)[4]

  • Suitable solvent for crystallization (e.g., ethanol)

  • Base (e.g., sodium carbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the racemic this compound in a suitable solvent.

  • Add the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) to the solution. The stoichiometry may need to be optimized.

  • Heat the mixture to dissolve all components, and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. These crystals will be enriched in one of the enantiomers. The mother liquor will be enriched in the other.

  • To recover the free base, dissolve the collected crystals in water and add a base (e.g., 15% sodium carbonate solution) to neutralize the chiral acid.[5]

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) can be determined using chiral HPLC.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Both (R)- and (S)-ethyl piperidine-3-carboxylate are utilized as reactants in the synthesis of DPP-4 inhibitors.[1] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making this class of drugs effective for the treatment of type 2 diabetes.[8]

G cluster_input Inputs cluster_pathway Incretin Pathway cluster_drug Drug Action Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreas Pancreas GLP-1 & GIP Release->Pancreas DPP-4 DPP-4 GLP-1 & GIP Release->DPP-4 Degradation Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion + Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion - Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins DPP-4 Inhibitor\n(from this compound) DPP-4 Inhibitor (from this compound) DPP-4 Inhibitor\n(from this compound)->DPP-4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors derived from this compound.

Role in the GABAergic System

Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known to act as GABA uptake inhibitors.[9] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, these compounds can potentiate GABAergic neurotransmission. This mechanism of action is relevant for the development of drugs with anticonvulsant and anxiolytic properties. (R)-Ethyl piperidine-3-carboxylate is specifically mentioned as a reactant for the synthesis of GABA uptake inhibitors.

G cluster_synapse GABAergic Synapse cluster_drug_action Drug Action Presynaptic Neuron Presynaptic Neuron GABA Vesicle GABA Vesicle Presynaptic Neuron->GABA Vesicle Synthesis & Packaging Postsynaptic Neuron Postsynaptic Neuron GABA Receptor GABA Receptor Postsynaptic Neuron->GABA Receptor Binding GABA Transporter (GAT1) GABA Transporter (GAT1) Postsynaptic Neuron->GABA Transporter (GAT1) Reuptake GABA Vesicle->Postsynaptic Neuron Release into Synapse GABA Receptor->Postsynaptic Neuron Inhibitory Signal GABA Transporter (GAT1)->Presynaptic Neuron GABA Uptake Inhibitor\n(from this compound) GABA Uptake Inhibitor (from this compound) GABA Uptake Inhibitor\n(from this compound)->GABA Transporter (GAT1) Blocks

Caption: Role of this compound derivatives as GABA uptake inhibitors.

Other Applications

Derivatives of this compound have been investigated for a variety of other pharmacological activities, including:

  • Serotonin and noradrenaline reuptake inhibitors

  • JAK2 inhibitors

  • Human tryptase inhibitors

  • Anti-thrombotic agents

  • Dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders

This technical guide provides a comprehensive overview of this compound, highlighting its importance as a versatile building block in medicinal chemistry. The provided data and protocols are intended to support researchers and drug development professionals in their work with this key chemical entity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Nipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nipecotate, also known as ethyl piperidine-3-carboxylate, is a crucial chiral building block and synthetic intermediate in the fields of medicinal chemistry and drug development. As the ethyl ester of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake, Ethyl nipecotate serves as a key precursor for the synthesis of various neurologically active compounds. Its chemical structure, featuring a piperidine ring and an ester functional group, provides a versatile scaffold for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl nipecotate, detailed experimental protocols for their determination, and insights into its role in GABAergic signaling.

Physical Properties

The physical characteristics of Ethyl nipecotate are fundamental to its handling, formulation, and application in research and development. A summary of its key physical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[1][2][3]
Molar Mass 157.21 g/mol [1][2][3]
Appearance Clear colorless to yellow-brown liquid[1][2]
Melting Point 165-167 °C[1][2][3]
Boiling Point 102-104 °C at 7 mmHg[1][2][3]
Density 1.012 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.460[1][3]
Flash Point 195 °F (90.6 °C)[1][2]
Water Solubility Miscible[1][2]
Solubility in Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4]
pKa 9.35 ± 0.10 (Predicted)[1][3]
Vapor Pressure 7.78 Pa at 25 °C[1][3]

Chemical Properties and Reactions

Ethyl nipecotate's chemical behavior is dictated by its secondary amine and ester functional groups, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of racemic Ethyl nipecotate can be achieved through a multi-step process. A common route involves the reduction of ethyl nicotinate. The resolution of the racemic mixture to obtain specific enantiomers, which often exhibit distinct pharmacological activities, is a critical step in the synthesis of chiral drugs. This is frequently accomplished through fractional crystallization using a chiral resolving agent like dibenzoyl-L-tartaric acid.

Synthesis_of_Ethyl_Nipecotate Ethyl Nicotinate Ethyl Nicotinate Reduction Reduction Ethyl Nicotinate->Reduction e.g., H₂, Catalyst Racemic Ethyl Nipecotate Racemic Ethyl Nipecotate Reduction->Racemic Ethyl Nipecotate Resolution Resolution Racemic Ethyl Nipecotate->Resolution (R)-Ethyl Nipecotate (R)-Ethyl Nipecotate Resolution->(R)-Ethyl Nipecotate (S)-Ethyl Nipecotate (S)-Ethyl Nipecotate Resolution->(S)-Ethyl Nipecotate Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Resolution

A simplified workflow for the synthesis and resolution of Ethyl nipecotate.
Chemical Reactions

The secondary amine of the piperidine ring can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield nipecotic acid and ethanol. It can also be converted to amides or other esters through transesterification.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of Ethyl nipecotate.

Melting Point Determination

Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For substances that are liquids at room temperature, this is often determined as the freezing point.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Cooling bath (for liquid samples)

Procedure:

  • If the sample is a liquid at room temperature, cool a small amount in a test tube using a cooling bath (e.g., ice-salt mixture) until it solidifies.

  • Introduce a small amount of the solidified Ethyl nipecotate into a capillary tube.

  • Tap the capillary tube gently to pack the sample at the bottom.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As Ethyl nipecotate has a high boiling point at atmospheric pressure, it is often determined under reduced pressure to prevent decomposition.

Apparatus:

  • Distillation apparatus suitable for vacuum distillation

  • Round-bottom flask

  • Condenser

  • Thermometer (calibrated)

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • Place a small volume of Ethyl nipecotate and a boiling chip into the round-bottom flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Gradually apply vacuum to the system and record the pressure using the manometer.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at the recorded pressure.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Add a known volume (e.g., 1 mL) of the solvent to be tested into a clean test tube.

  • Add a small, known amount of Ethyl nipecotate (e.g., 0.1 mL) to the solvent.

  • Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).

  • Observe the mixture for the presence of a single, clear phase (miscible/soluble) or two distinct layers/cloudiness (immiscible/insoluble).

  • Repeat the procedure with various polar and non-polar solvents to determine the solubility profile.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl nipecotate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As Ethyl nipecotate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of Ethyl nipecotate in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI), and acquire the mass spectrum.

Role in GABAergic Signaling

Ethyl nipecotate is a pro-drug of nipecotic acid, a potent inhibitor of the GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GATs, nipecotic acid increases the concentration and prolongs the presence of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission. This mechanism is of significant interest for the development of treatments for neurological disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT Packaging GABA_cleft GABA vGAT->GABA_cleft Exocytosis Ca2+ Ca2+ Ca2+->vGAT Vesicular Release Action_Potential Action_Potential Action_Potential->Ca2+ Depolarization opens Ca²⁺ channels GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor Binds to GAT_glia GAT GABA_cleft->GAT_glia Reuptake Ethyl_Nipecotate Ethyl Nipecotate Nipecotic_Acid Nipecotic Acid Ethyl_Nipecotate->Nipecotic_Acid Hydrolysis (in vivo) Nipecotic_Acid->GAT1_pre Inhibits Nipecotic_Acid->GAT_glia Inhibits Cl- Cl⁻ GABA_A_Receptor->Cl- Opens Cl⁻ channel Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Influx leads to

Mechanism of action of Ethyl nipecotate in the GABAergic synapse.

Conclusion

Ethyl nipecotate is a compound of significant interest in the field of neuroscience and drug discovery. Its well-defined physical and chemical properties, coupled with its role as a precursor to a potent GABA reuptake inhibitor, make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its key characteristics, standardized protocols for their measurement, and a clear visualization of its mechanism of action within the GABAergic system. A thorough understanding of these aspects is essential for the effective utilization of Ethyl nipecotate in the synthesis of novel therapeutic agents and for advancing our understanding of neurological function and disease.

References

Unlocking the Structural Nuances of Ethyl Piperidine-3-Carboxylate: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl piperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, including detailed experimental protocols and a clear presentation of spectral data to facilitate structural elucidation and characterization.

¹H and ¹³C NMR Spectral Data Analysis

The structural integrity of this compound can be thoroughly examined through the lens of NMR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR analyses, providing a clear and concise reference for chemical shift assignments, signal multiplicities, and coupling constants.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.07Quartet (q)6.92H-OCH₂CH₃
3.02Broad Doublet (broad d)12.31HPiperidine Ring H
2.87 – 2.70Multiplet (m)-2HPiperidine Ring H
2.58Broad Triplet (broad t)11.21HPiperidine Ring H
2.44 – 2.34Broad Multiplet (broad m)-1HPiperidine Ring H
1.98 – 1.88Broad Multiplet (broad m)-1HPiperidine Ring H
1.70 – 1.56Multiplet (m)-2HPiperidine Ring H
1.48 – 1.35Multiplet (m)-1HPiperidine Ring H
1.19Triplet (t)7.13H-OCH₂CH₃

Note: Data sourced from a 400 MHz spectrum in CDCl₃.[1]

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
174.26C=O
60.59-OCH₂CH₃
47.37Piperidine Ring C
45.57Piperidine Ring C
41.52Piperidine Ring C
26.85Piperidine Ring C
24.67Piperidine Ring C
13.96-OCH₂CH₃

Note: Data sourced from a 101 MHz spectrum in CDCl₃.[1]

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following section outlines a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

NMR Spectroscopy

A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The spectra were recorded on a 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data was processed using standard Fourier transform techniques.

The workflow for a typical NMR experiment is outlined in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent CDCl3 Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer (400 MHz) Pulse Pulse Spectrometer->Pulse Apply Radiofrequency Pulse Sequence FID FID Pulse->FID Detect Free Induction Decay FT FT FID->FT Fourier Transform Phasing Phasing FT->Phasing Phase Correction Baseline Baseline Phasing->Baseline Baseline Correction Integration Integration Baseline->Integration Peak_Picking Peak_Picking Baseline->Peak_Picking Structural_Analysis Structural_Analysis Integration->Structural_Analysis Peak_Picking->Structural_Analysis

Figure 1: A generalized workflow for an NMR experiment.

Structural and Spectral Correlations

The chemical structure of this compound directly influences its NMR spectra. The electron-withdrawing nature of the ester group and the nitrogen atom within the piperidine ring results in characteristic chemical shifts for adjacent protons and carbons. The diagram below illustrates the logical relationship between the molecular structure and the observed NMR signals.

G cluster_structure Chemical Structure of this compound cluster_1h_nmr 1H NMR Signals cluster_13c_nmr 13C NMR Signals mol C=O O-CH2-CH3 Piperidine Ring H_ester_CH2 δ 4.07 (q) mol:c2->H_ester_CH2 H_ester_CH3 δ 1.19 (t) mol:c2->H_ester_CH3 H_piperidine δ 1.35-3.02 (m) mol:c3->H_piperidine C_carbonyl δ 174.26 mol:c1->C_carbonyl C_ester_OCH2 δ 60.59 mol:c2->C_ester_OCH2 C_ester_CH3 δ 13.96 mol:c2->C_ester_CH3 C_piperidine δ 24.67-47.37 mol:c3->C_piperidine

Figure 2: Correlation between the molecular structure and its NMR signals.

References

A Technical Guide to the Biological Activities of Ethyl Piperidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a versatile building block for designing novel therapeutics.[1] Among these, derivatives of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) have garnered significant interest. These derivatives serve as key intermediates and core structures for compounds targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and osteoporosis.[2][3][4]

This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support the ongoing research and development of next-generation therapeutics based on this versatile scaffold.

Anticancer Activity

Piperidine derivatives are integral to numerous anticancer agents, modulating critical signaling pathways, inducing programmed cell death (apoptosis), and arresting the cell cycle.[1][5] Derivatives of the piperidine-3-carboxamide scaffold, in particular, have shown promise in targeting melanoma and other cancers by inducing a non-proliferative state known as cellular senescence.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and antiproliferative activities of various piperidine-3-carboxylate and related piperidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are key metrics of a compound's potency.

Derivative/CompoundCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 1 (N-arylpiperidine-3-carboxamide) A375Human MelanomaIC50 = 0.88[3]
Compound 1 (N-arylpiperidine-3-carboxamide) A375Human MelanomaEC50 = 1.24 (Senescence)[3]
Compound 20 (S-isomer of Cmpd 1) A375Human MelanomaEC50 = 0.27 (Senescence)[3]
Compound 54 (S-isomer, pyridine B-ring) A375Human MelanomaIC50 = 0.03[3]
Compound 54 (S-isomer, pyridine B-ring) A375Human MelanomaEC50 = 0.04 (Senescence)[3]
DTPEP MCF-7Breast (ER+)IC50 = 0.8 ± 0.04[1]
DTPEP MDA-MB-231Breast (ER-)IC50 = 1.2 ± 0.12[1]
Compound 17a PC3ProstateIC50 = 0.81[1]
Compound 17a MGC803GastricIC50 = 1.09[1]
Compound 17a MCF-7BreastIC50 = 1.30[1]
Compound 16 786-0KidneyGI50 = 0.4 (µg/mL)[1]
Compound 16 HT29ColonGI50 = 4.1 (µg/mL)[1]
CLEFMA -Lung Cancer-[5]
Pyridinyl Carboxamide 10 HCT-116ColonIC50 = 1.01[6]
Anthraquinone Carboxamide 12 K-562LeukemiaIC50 = 0.33[6]

Neuroprotective and Anti-Alzheimer's Activity

This compound (ethyl nipecotate) is a known GABA reuptake inhibitor and has been used as a starting point for developing multi-target agents against neurodegenerative disorders like Alzheimer's disease.[2] The therapeutic strategy often involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters, as well as mitigating oxidative stress and inflammation.[2][7]

Quantitative Neuroprotective Activity Data

The table below presents the inhibitory activities of various this compound derivatives against cholinesterase enzymes and other targets relevant to Alzheimer's disease.

Derivative/CompoundTarget Enzyme/ActivityIC50 (µM)Reference
Piperidine-3-carboxamide Derivative Acetylcholinesterase (AChE)As low as 47[2]
Compound 3g (Hydrazone derivative) Acetylcholinesterase (AChE)4.32[7]
Compound 3j (Hydrazone derivative) Butyrylcholinesterase (BuChE)1.27[7]
Compound 4e (Isoxazole-3-carboxamide) Acetylcholinesterase (AChE)16.07[8]
Compound 4e (Isoxazole-3-carboxamide) Butyrylcholinesterase (BuChE)15.16[8]
Compound 5d (Benzamide derivative) Acetylcholinesterase (AChE)0.013 (13 nM)[9]

Anti-Osteoporosis Activity

Bone-related disorders such as osteoporosis are characterized by excessive bone resorption by osteoclasts. Cathepsin K (CatK) is a cysteine protease highly expressed in osteoclasts and is a key target for anti-resorptive therapies. Novel piperidine-3-carboxamide derivatives have been synthesized and identified as potent Cathepsin K inhibitors.[4]

Quantitative Anti-Osteoporosis Activity Data
Derivative/CompoundTarget EnzymeIC50 (µM)Key FindingReference
Compound H-9 Cathepsin K0.08Downregulated CatK expression in RANKL-induced RAW264.7 cells.[4]

Other Biological Activities

The versatile piperidine scaffold has been explored for a range of other therapeutic applications, including analgesic, antiplatelet, and antimicrobial activities.

Quantitative Data on Other Activities
Derivative/CompoundBiological ActivityTarget/AssayIC50 (mM/µM)Reference
Compound PD5 AntiplateletPlatelet Aggregating FactorIC50 = 0.06 mM[10]
Compound PD3 AntiplateletPlatelet Aggregating FactorIC50 = 80 mM[10]
Compound 8 AntioxidantDPPH Scavenging78% scavenging at 1000 µg/ml[11]
Compound 2a PPARγ AgonistLigand Screening AssayIC50 = 2.43 µM[12]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated by their modulation of crucial intracellular signaling pathways. In cancer, these compounds can trigger apoptosis by interfering with pathways like PI3K/Akt and regulating pro- and anti-apoptotic proteins.[5][13]

general_workflow cluster_workflow General Workflow for Biological Screening synthesis Synthesis of Derivatives in_vitro In Vitro Biological Screening (e.g., MTT, Enzyme Assays) synthesis->in_vitro Test Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar Identify Hits sar->synthesis Design New Analogs in_vivo In Vivo / Ex Vivo Model Testing sar->in_vivo Select Lead Candidates lead_opt Lead Optimization in_vivo->lead_opt Refine Properties

Caption: A general workflow for the biological screening of novel piperidine compounds.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation; its over-activation is a hallmark of many cancers. Certain piperidine derivatives can inhibit this pathway, leading to decreased cancer cell survival.[5][13]

PI3K_Akt_Pathway cluster_pi3k PI3K/Akt Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Survival, Growth, Proliferation Akt->Proliferation Piperidine Piperidine Derivatives Piperidine->PI3K Inhibits Piperidine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

Caspase-Dependent Apoptotic Pathway

Many anticancer piperidine derivatives induce apoptosis by modulating the balance of the Bcl-2 family of proteins.[5] They can increase the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from mitochondria, activating a caspase cascade that culminates in cell death.[5][13]

Apoptotic_Pathway cluster_apoptosis Apoptotic Pathway Induced by Piperidine Derivatives Piperidine Piperidine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Downregulates Bax BAX (Pro-apoptotic) Piperidine->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Ethyl piperidine-3-carboxylate as a chiral building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, has emerged as a valuable and versatile chiral building block in the landscape of medicinal chemistry. Its inherent chirality and the conformational constraints of the piperidine ring make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Janus Kinase (JAK) inhibitors, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Physicochemical Properties and Chiral Forms

This compound is a colorless to pale yellow liquid, soluble in common organic solvents.[1] It is commercially available in its racemic form as well as in its enantiomerically pure (R) and (S) forms. The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of many of its derivatives.

PropertyValueReference
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
Density ((S)-form)1.043 g/mL at 25 °C
Refractive Index ((S)-form, n20/D)1.471
CAS Number (S)-form37675-18-6
CAS Number (R)-form25137-01-3
CAS Number (racemic)5006-62-2[2]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step in its application as a chiral building block. Both enantioselective synthesis and chiral resolution of the racemate are common strategies employed.

Enantioselective Synthesis

Asymmetric hydrogenation of corresponding prochiral precursors is a prominent method for the enantioselective synthesis of chiral piperidine derivatives. While specific high-yield protocols for the direct asymmetric hydrogenation to this compound are not extensively detailed in the readily available literature, this approach remains a key strategy in chiral synthesis.

Chiral Resolution of Racemic Ethyl Nipecotate

Classical resolution using chiral resolving agents and enzymatic kinetic resolution are well-established methods to obtain the desired enantiomers of ethyl nipecotate.

2.2.1. Classical Resolution with Di-benzoyl-L-tartaric Acid

A widely used and effective method for the resolution of racemic ethyl nipecotate involves the formation of diastereomeric salts with a chiral resolving agent, such as di-benzoyl-L-tartaric acid.[3][4] The differential solubility of these salts allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid [3]

  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 equiv) in a suitable solvent, such as aqueous ethanol.

  • Add a slurry of di-benzoyl-L-tartaric acid (approximately 0.5 equiv) in the same solvent. The temperature may rise upon addition.

  • Heat the mixture until a clear solution is obtained (e.g., ~76 °C).

  • Crystallization: Allow the solution to cool gradually to room temperature. Seeding with pre-formed crystals of the desired diastereomeric salt can be beneficial to induce crystallization.

  • Stir the mixture for an extended period (e.g., 18 hours) to allow for complete precipitation of the less soluble diastereomeric salt.

  • Isolation: Isolate the precipitated (S)-ethyl nipecotate di-benzoyl-L-tartrate salt by filtration.

  • Liberation of the Free Base: Treat the isolated salt with a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the (S)-ethyl nipecotate.

  • Extraction: Extract the free base into an organic solvent (e.g., MTBE).

  • Purification: Dry the organic extracts, filter, and concentrate in vacuo to obtain the enantioenriched (S)-ethyl nipecotate. Enantiomeric excess (e.e.) of ≥98% can be achieved.[3]

Quantitative Data for Classical Resolution

Resolving AgentEnantiomer ObtainedEnantiomeric Excess (e.e.)Overall YieldReference
Di-benzoyl-L-tartaric acid(S)-ethyl nipecotate≥98%~35% (based on 100% theory)[3]
(D)-tartaric acid(S)-ethyl nipecotate98.5%84.3% (from (S)-enriched mixture)[5]

2.2.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases are commonly employed to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. For instance, Novozym 435 (immobilized Candida antarctica lipase B) has been shown to preferentially hydrolyze (R)-ethyl nipecotate.[5]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl Nipecotate [5][6][7]

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic ethyl nipecotate in a phosphate buffer (e.g., pH 7.0).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 6 hours).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

  • Work-up: After reaching the desired conversion (ideally close to 50%), separate the enzyme by filtration.

  • Separation: Acidify the aqueous phase and extract the hydrolyzed (R)-nipecotic acid. Basify the aqueous phase and extract the unreacted (S)-ethyl nipecotate into an organic solvent.

  • Purification: Purify the separated fractions by appropriate methods such as distillation or chromatography.

Quantitative Data for Enzymatic Kinetic Resolution

EnzymeReactionEnantiomer Enrichede.e. of Substrate (ees)e.e. of Product (eep)ConversionReference
Novozym 435Hydrolysis(S)-ethyl nipecotate68.9%69.5%49.8%[5]

Applications in Medicinal Chemistry

The chiral piperidine scaffold of this compound is a key structural motif in several classes of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, which stimulate insulin secretion. The (R)-enantiomer of this compound is a crucial intermediate in the synthesis of several DPP-4 inhibitors, including Sitagliptin.[8]

Signaling Pathway of DPP-4 Inhibition

DPP4_Signaling cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Ingestion Food Ingestion GLP1_GIP Release of GLP-1 and GIP Ingestion->GLP1_GIP Active_Incretins Active Incretins (GLP-1, GIP) GLP1_GIP->Active_Incretins DPP4 DPP-4 Enzyme Active_Incretins->DPP4 Degradation Pancreas Pancreatic β-cells Active_Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibition Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Lowered Blood Glucose Lowered Blood Glucose Insulin->Lowered Blood Glucose Glucagon->Lowered Blood Glucose

Caption: DPP-4 Inhibition Pathway.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), which are involved in cytokine signaling pathways that regulate inflammation and immunity. Aberrant JAK/STAT signaling is implicated in various autoimmune diseases and cancers. The piperidine-3-carboxylate scaffold has been utilized in the development of JAK inhibitors.

JAK/STAT Signaling Pathway and Inhibition

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression (Inflammation, Cell Growth) DNA->Gene_Expression Regulates

Caption: JAK/STAT Signaling Pathway Inhibition.[1][9][10][11][12]

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and other conditions. They act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain. The piperidine-3-carboxylate moiety has been incorporated into the design of novel SNRIs.

Experimental Workflows

The successful application of this compound in drug synthesis relies on a well-defined experimental workflow, from chiral resolution to the final active pharmaceutical ingredient (API).

Workflow for Chiral Resolution and Subsequent Synthesis

Chiral_Synthesis_Workflow cluster_resolution Chiral Resolution cluster_synthesis API Synthesis cluster_analysis Analysis and Purification Racemic Racemic Ethyl Piperidine-3-carboxylate Resolution Resolution Method (e.g., Classical or Enzymatic) Racemic->Resolution Separation Separation of Diastereomers/Enantiomers Resolution->Separation Enantiomer Enantiopure Ethyl Piperidine-3-carboxylate ((R) or (S)) Separation->Enantiomer Coupling Coupling Reaction with Pharmacophore Enantiomer->Coupling Intermediate Key Chiral Intermediate Coupling->Intermediate Modification Further Synthetic Modifications Intermediate->Modification API Final Active Pharmaceutical Ingredient (API) Modification->API Purification Purification (e.g., Chromatography, Recrystallization) API->Purification Analysis Characterization (NMR, MS, HPLC, etc.) Purification->Analysis

Caption: General workflow for chiral synthesis.

Conclusion

This compound has proven to be a cornerstone chiral building block in the synthesis of a multitude of important pharmaceutical agents. Its ready availability in both racemic and enantiopure forms, coupled with its versatile reactivity, allows for the construction of complex molecular architectures with high stereochemical control. The continued exploration of new synthetic methodologies and applications of this scaffold will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. This guide has provided a technical overview to aid researchers and scientists in harnessing the full potential of this compound in their drug discovery and development endeavors.

References

The Stereochemistry of Ethyl (S)-piperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (S)-piperidine-3-carboxylate, a pivotal chiral building block in modern medicinal chemistry, holds a significant position in the synthesis of a multitude of pharmaceutical agents, including DPP-4, JAK2, and serotonin-noradrenaline reuptake inhibitors. Its stereochemical integrity is paramount to the efficacy and safety of these therapeutics. This technical guide provides an in-depth exploration of the stereochemistry of Ethyl (S)-piperidine-3-carboxylate, detailing its synthesis, chiral resolution, and comprehensive analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and curated data to support their endeavors.

Physicochemical and Stereochemical Properties

Ethyl (S)-piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a chiral heterocyclic ester. The stereocenter at the C3 position of the piperidine ring dictates the molecule's three-dimensional orientation and its interaction with biological targets.

PropertyValue
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 37675-18-6[1]
Appearance Colorless to light yellow liquid
Density 1.043 g/mL at 25 °C
Refractive Index (n20/D) 1.471
Boiling Point 102-104 °C at 7 mmHg
SMILES CCOC(=O)[C@H]1CCCNC1[1]
InChI Key XIWBSOUNZWSFKU-ZETCQYMHSA-N[1]
Optical Rotation ([α]D) The (S)-enantiomer is also referred to as (S)-(+)-Ethyl nipecotate, indicating a positive optical rotation.[1] A specific value is dependent on the solvent and concentration.

Synthesis of Racemic Ethyl Piperidine-3-carboxylate

The precursor to the enantiomerically pure (S)-form is the racemic mixture of this compound. A common and efficient method for its synthesis is the catalytic hydrogenation of ethyl nicotinate.

Experimental Protocol: Hydrogenation of Ethyl Nicotinate

Materials:

  • Ethyl nicotinate

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate in ethanol.

  • Add a catalytic amount of PtO₂ or Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield racemic this compound as an oil.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step. Classical resolution using a chiral resolving agent is a widely employed and effective method.

Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid

This protocol is adapted from a patented method for the resolution of ethyl nipecotate.

Materials:

  • Racemic (±) ethyl nipecotate

  • Di-benzoyl-L-tartaric acid

  • 91% aqueous 2B-ethanol

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Charge a reaction vessel with racemic (±) ethyl nipecotate and 91% aqueous 2B-ethanol.

  • Prepare a slurry of di-benzoyl-L-tartaric acid in 91% aqueous 2B-ethanol and add it to the ethyl nipecotate solution. An exothermic reaction will occur.

  • Heat the resulting mixture to achieve complete dissolution.

  • Allow the solution to cool slowly to room temperature to facilitate the precipitation of the diastereomeric salt of the (S)-enantiomer.

  • Stir the mixture for an extended period (e.g., 18 hours) after the onset of precipitation to ensure complete crystallization.

  • Isolate the precipitated (S)-ethyl nipecotate di-benzoyl-L-tartrate salt by filtration.

  • The free base, Ethyl (S)-piperidine-3-carboxylate, can be liberated from the salt by treatment with a suitable base (e.g., sodium carbonate solution) and extraction with an organic solvent.

Logical Workflow for Chiral Resolution

G racemate Racemic (±)-Ethyl Piperidine-3-carboxylate dissolution Dissolution in Aqueous Ethanol with Heating racemate->dissolution resolving_agent Di-benzoyl-L-tartaric Acid resolving_agent->dissolution cooling Slow Cooling and Crystallization dissolution->cooling filtration Filtration cooling->filtration s_salt Precipitated Diastereomeric Salt ((S)-enantiomer salt) filtration->s_salt r_salt_sol Mother Liquor containing Diastereomeric Salt ((R)-enantiomer salt) filtration->r_salt_sol liberation Liberation of Free Base (e.g., with Na₂CO₃) s_salt->liberation s_enantiomer Ethyl (S)-piperidine-3-carboxylate liberation->s_enantiomer

Caption: Workflow for the classical resolution of racemic this compound.

Analytical Characterization

The stereochemical purity and identity of Ethyl (S)-piperidine-3-carboxylate are confirmed through various analytical techniques.

Spectroscopic Data
Technique Data
¹H NMR (400 MHz, CDCl₃) δ 4.07 (q, J = 6.9 Hz, 2H), 3.02 (broad d, J = 12.3 Hz, 1H), 2.87 – 2.70 (m, 2H), 2.58 (broad t, J = 11.2 Hz, 1H), 2.44 – 2.34 (broad m, 1H), 1.98 – 1.88 (broad m, 1H), 1.70 – 1.56 (m, 2H), 1.48 – 1.35 (m, 1H), 1.19 (t, J = 7.1 Hz, 3H).[2]
¹³C NMR (101 MHz, CDCl₃) δ 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96.[2] A blog post also indicates the carbonyl peak appears at 174.37 ppm.[3]
IR The infrared spectrum shows a characteristic C=O stretching vibration for the ester group around 1728 cm⁻¹.[3]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.

Experimental Protocol: Chiral HPLC Analysis

Parameter Condition
Column Chiralpak IC
Mobile Phase n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Resolution (Rs) > 3.5 between enantiomers

Conclusion

The stereochemistry of Ethyl (S)-piperidine-3-carboxylate is a critical aspect that underpins its utility as a chiral synthon in pharmaceutical development. This guide has provided a comprehensive overview of its properties, synthesis of its racemic precursor, a detailed protocol for its chiral resolution, and methods for its analytical characterization. The provided experimental details and tabulated data offer a practical resource for scientists and researchers, facilitating the efficient and controlled use of this important molecule in the synthesis of stereochemically defined active pharmaceutical ingredients.

References

A Technical Guide to Enantiomerically Pure Ethyl Piperidine-3-Carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining chiral building blocks of high enantiomeric purity is paramount. Ethyl piperidine-3-carboxylate, a key intermediate in the synthesis of numerous pharmaceuticals, is no exception. This technical guide provides an in-depth overview of the commercial availability, analytical methodologies for chiral purity determination, and synthetic routes to enantiomerically pure (R)- and (S)-ethyl piperidine-3-carboxylate.

Commercial Supplier Landscape

A variety of chemical suppliers offer the (R) and (S) enantiomers of this compound, often referred to as ethyl nipecotate. While many suppliers list a chemical purity of 97-99%, the crucial metric for researchers is the enantiomeric excess (ee%) or enantiomeric ratio. This data is not always readily available on product pages but can typically be found on the Certificate of Analysis (CoA).

Below is a summary of commercially available grades for each enantiomer. Note that stated purity is typically chemical purity determined by Gas Chromatography (GC), and enantiomeric purity should be confirmed from supplier documentation.

Table 1: Commercial Suppliers and Available Grades of (R)-Ethyl piperidine-3-carboxylate

SupplierCAS NumberStated PurityEnantiomeric Purity (Typical)
Sigma-Aldrich25137-01-397%[1]Refer to lot-specific CoA[2]
Santa Cruz Biotechnology25137-01-398%[3]Refer to lot-specific CoA[4]
Otto Chemie25137-01-396% (Assay by GC: 98%)[4][5]Not specified
Sihauli Chemicals25137-01-399%[6]Not specified
RCA e.K.25137-01-3≥ 97%Enantiomeric ratio: ≥ 99:1[7]
Fluorochem25137-01-398%Not specified
Hangzhou Longshine Bio-Tech25137-01-398% min[8]Not specified

Table 2: Commercial Suppliers and Available Grades of (S)-Ethyl piperidine-3-carboxylate

SupplierCAS NumberStated PurityEnantiomeric Purity (Typical)
Sigma-Aldrich37675-18-697%Refer to lot-specific CoA[9]
Santa Cruz Biotechnology37675-18-6Not specifiedRefer to lot-specific CoA[10]
Otto Chemie37675-18-697%[2][9]Not specified
Chem-Impex37675-18-6≥ 98% (GC)Not specified

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure forms of this compound is crucial for its use in pharmaceuticals. The primary strategies involve the resolution of a racemic mixture or asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

A well-established method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. Racemic ethyl nipecotate can be resolved using chiral acids like dibenzoyl-L-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

The general workflow for this process is as follows:

G cluster_0 Diastereomeric Salt Formation and Resolution cluster_1 Liberation of Free Amine racemic Racemic (±)-Ethyl Piperidine-3-carboxylate reaction Salt Formation in Solution racemic->reaction resolving_agent Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) resolving_agent->reaction solvent Solvent (e.g., Ethanol) solvent->reaction cooling Controlled Cooling & Precipitation reaction->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-amine salt) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt in Mother Liquor filtration->more_soluble Liquid base_treatment Base Treatment (e.g., NaOH solution) less_soluble->base_treatment extraction Solvent Extraction base_treatment->extraction pure_enantiomer Enantiomerically Pure This compound extraction->pure_enantiomer

Classical resolution workflow.
Enzymatic Resolution

Biocatalytic methods offer a greener alternative for chiral resolution. Lipases can be used for the enantioselective hydrolysis of racemic this compound. For instance, Novozym 435 has been shown to preferentially hydrolyze the (R)-enantiomer. This leaves the unreacted (S)-enantiomer, which can then be separated and further purified, potentially through a subsequent classical resolution step to achieve high enantiomeric excess. One study reported achieving 98.5% ee for (S)-ethyl nipecotate using a two-step process of enzymatic and classical resolution[5][6].

Asymmetric Synthesis

Modern synthetic chemistry increasingly focuses on asymmetric synthesis, which aims to create a single enantiomer directly, avoiding the need for resolution. While specific industrial-scale protocols for this compound are often proprietary, academic research has explored various routes. These can include the use of chiral catalysts, such as rhodium-based catalysts for asymmetric reductive Heck reactions on pyridine precursors, or biocatalytic reductions of keto-ester precursors using enzymes like baker's yeast to set the desired stereocenter.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

To confirm the enantiomeric purity of this compound, a reliable analytical method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique. The following method has been reported for the successful separation of ethyl nipecotate enantiomers.

Table 3: Chiral HPLC Method Parameters

ParameterValue
Column Immobilized amylose-based chiral stationary phase
Mobile Phase n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)
Flow Rate Typically 1.0 mL/min (adjust as needed)
Column Temperature 25°C to 50°C
Detection UV at a suitable wavelength (e.g., 210 nm)
Resolution Factor (Rs) > 3.5 has been reported between enantiomer peaks[11]

The workflow for this analysis is outlined below:

G cluster_workflow Chiral HPLC Analysis Workflow prep_sample Prepare Sample Solution (in mobile phase) inject Inject onto HPLC System prep_sample->inject separate Chromatographic Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas (Area_R and Area_S) chromatogram->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Workflow for ee% determination by chiral HPLC.

Calculation of Enantiomeric Excess (ee%):

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

ee% = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100

Where:

  • Area_S is the peak area of the (S)-enantiomer.

  • Area_R is the peak area of the (R)-enantiomer.

This guide provides a foundational understanding for sourcing, synthesizing, and analyzing enantiomerically pure this compound. For critical applications, it is always recommended to obtain lot-specific Certificates of Analysis from the supplier and to verify enantiomeric purity in-house.

References

An In-depth Technical Guide to the Knoevenagel Condensation for Coumarin Synthesis using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of coumarins, with a specific focus on the role of piperidine as a catalyst. This versatile reaction is a cornerstone in the synthesis of the coumarin scaffold, a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.

The Core Reaction Mechanism: The Role of Piperidine

The Knoevenagel condensation for coumarin synthesis involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base such as piperidine. The reaction proceeds through a series of steps culminating in the formation of the benzopyran-2-one core of coumarin. While often simplified as a straightforward base-catalyzed enolate formation, a more detailed and accurate mechanism involves the initial formation of an iminium ion.

The reaction catalyzed by piperidine, a secondary amine, is understood to proceed via the following key stages:

  • Iminium Ion Formation: Piperidine first reacts with the carbonyl group of salicylaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion.

  • Enolate Formation: Concurrently, a second molecule of piperidine acts as a base, abstracting an acidic proton from the active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) to generate a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and a transient intermediate.

  • Piperidine Elimination and Dehydration: The intermediate then eliminates the piperidine catalyst and undergoes dehydration to form a substituted cinnamic acid derivative.

  • Intramolecular Cyclization (Lactonization): The final step involves an intramolecular transesterification or lactonization, where the hydroxyl group of the salicyl moiety attacks the ester carbonyl, leading to the formation of the stable coumarin ring system with the elimination of an alcohol.

Theoretical calculations suggest that the formation of the iminium ion is the rate-determining step in this catalytic cycle.[1][2] The catalytic effect of piperidine is not only to activate the aldehyde but also to facilitate the elimination step.[1][2]

Reaction Mechanism Diagram

Knoevenagel_Condensation Figure 1: Reaction Mechanism of Piperidine-Catalyzed Knoevenagel Condensation for Coumarin Synthesis Salicylaldehyde Salicylaldehyde Iminium Iminium Ion (Electrophile) Salicylaldehyde->Iminium + Piperidine - H2O Piperidine1 Piperidine Piperidine1->Iminium ActiveMethylene Active Methylene Compound Enolate Enolate (Nucleophile) ActiveMethylene->Enolate + Piperidine Piperidine2 Piperidine Piperidine2->Enolate Adduct Intermediate Adduct Iminium->Adduct + Enolate Enolate->Adduct CinnamicAcid Substituted Cinnamic Acid Derivative Adduct->CinnamicAcid - Piperidine - H2O Coumarin Coumarin CinnamicAcid->Coumarin Intramolecular Cyclization Catalytic_Cycle Figure 2: Logical Relationship in the Piperidine Catalytic Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates Salicylaldehyde Salicylaldehyde Iminium Iminium Ion Salicylaldehyde->Iminium reacts with ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate deprotonated by Piperidine Piperidine Piperidine->Iminium Piperidine->Enolate Product Coumarin Iminium->Product reacts with Enolate Enolate->Product Product->Piperidine regenerates Experimental_Workflow Figure 3: General Experimental Workflow for Coumarin Synthesis Reactants 1. Reactant Mixing (Salicylaldehyde, Active Methylene Compound, Piperidine) Reaction 2. Reaction (Microwave or Conventional Heating) Reactants->Reaction Cooling 3. Cooling and Crystallization Reaction->Cooling Isolation 4. Product Isolation (Filtration) Cooling->Isolation Purification 5. Purification (Recrystallization) Isolation->Purification Characterization 6. Characterization (NMR, IR, MP, etc.) Purification->Characterization

References

The Dieckmann Condensation: An In-depth Technical Guide to Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Dieckmann condensation is a robust and reliable synthetic tool for the formation of cyclic β-keto esters, which are pivotal intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrances. This intramolecular cyclization of diesters, conceptually an internal Claisen condensation, offers an efficient pathway to construct five- and six-membered rings, and with modifications, can be extended to larger ring systems. This technical guide provides a comprehensive overview of the Dieckmann condensation, detailing its mechanism, applications in drug development and natural product synthesis, and experimental considerations.

Core Principles and Reaction Mechanism

The Dieckmann condensation is an intramolecular carbon-carbon bond-forming reaction of a diester in the presence of a strong base to yield a cyclic β-keto ester.[1][2] The driving force for this reaction is the formation of a highly stable enolate of the resulting β-keto ester, which is more acidic than the starting ester.[3]

The reaction mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate.[4]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4]

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.[4]

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily abstracted by the alkoxide base generated in the previous step, forming a stable enolate. This deprotonation step is crucial as it drives the equilibrium towards the product.[4]

  • Protonation: An acidic workup in the final step protonates the enolate to yield the final cyclic β-keto ester product.[1]

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_deprotonation Step 4: Deprotonation cluster_protonation Step 5: Protonation A Diester C Enolate A->C Deprotonation B Base (e.g., RO⁻) D Tetrahedral Intermediate C->D Intramolecular Attack E Cyclic β-Keto Ester D->E Elimination of RO⁻ F Stable Enolate E->F Deprotonation by RO⁻ G Final Product F->G Protonation H H₃O⁺

Dieckmann Condensation Reaction Mechanism

Applications in Drug Development and Natural Product Synthesis

The Dieckmann condensation is a cornerstone in the synthesis of cyclic systems found in numerous biologically active molecules.

Pharmaceutical Synthesis:

A notable application is in the synthesis of substituted cyclohexane β-keto esters, which are valuable intermediates in medicinal chemistry. For instance, a one-pot double Michael addition-Dieckmann condensation has been developed for the efficient and scalable synthesis of 4,4-disubstituted cyclohexane β-keto esters. This tandem reaction, promoted by potassium tert-butoxide, forms three new carbon-carbon bonds in a single step with high yields (70–92%), providing access to precursors for potential hypotensive agents, analgesics, and calcium channel antagonists.[5]

The reaction is also employed in the synthesis of heterocyclic scaffolds. For example, the Dieckmann condensation of amino-diesters using activated sodium hydride in DMSO affords high yields of 5- and 6-membered N-containing heterocyclic β-keto esters, which are prevalent motifs in many pharmaceutical agents.[6]

Natural Product Synthesis:

The construction of carbocyclic and heterocyclic frameworks in natural products frequently utilizes the Dieckmann condensation. In the total synthesis of calyciphylline B-type alkaloids, a Dieckmann condensation initiated by LiHMDS was successfully employed to form a key brominated bicyclic intermediate in over 74% yield.[7] The reaction has also been instrumental in the synthesis of steroid precursors. For example, the Dieckmann cyclization of appropriate polyesters has been a key step in building the characteristic fused ring system of steroids.[8]

Quantitative Data Summary

The following tables summarize quantitative data for various Dieckmann condensation reactions, providing a comparative overview of different substrates and reaction conditions.

Table 1: Dieckmann Condensation of Acyclic Diesters

SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Diethyl AdipateNaOEtTolueneReflux2-4Ethyl 2-oxocyclopentanecarboxylate~75[9]
Diethyl PimelateNaHTolueneRT to Reflux20.5Ethyl 2-oxocyclohexanecarboxylate75[9]
Diethyl 3,3'-thiodipropionateNaHTHFReflux2-43-Ethoxycarbonyl-tetrahydrothiopyran-4-oneHigh[10]
Di-tert-butyl adipateNaH/t-BuOHDMSORT2-4tert-Butyl 2-oxocyclopentanecarboxylateHigh[6]

Table 2: Dieckmann Condensation for Heterocycle Synthesis

SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-benzyl-di(ethyl propionate)amineNaH/EtOHDMSORT< 1Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateHigh[6]
N-Boc-di(methyl propionate)amineNaH/MeOHDMSORT< 1Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylateHigh[6]
Diethyl 2,2'-(phenylazanediyl)diacetatet-BuOKTolueneRT-Ethyl 1-phenyl-2-oxopyrrolidine-3-carboxylate-[5]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene

This protocol describes the synthesis of a cyclic β-keto ester from a generic diester using sodium hydride as the base.

  • Materials:

    • Diester (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

    • Dry Toluene

    • Dry Methanol

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.

    • Carefully add dry methanol to the mixture. Note the evolution of hydrogen gas.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux for 20 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with DCM.

    • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product (yields can be up to 75%).[9]

Experimental_Workflow_NaH A 1. Add Diester and NaH to dry Toluene under Argon B 2. Add dry Methanol (Caution: H₂ evolution) A->B C 3. Stir at RT for 30 min B->C D 4. Reflux for 20 h C->D E 5. Cool and Quench with aq. NH₄Cl D->E F 6. Extract with DCM E->F G 7. Wash with Brine and Dry (Na₂SO₄) F->G H 8. Concentrate and Purify (Chromatography) G->H

Experimental Workflow for Dieckmann Condensation with NaH

Protocol 2: Dieckmann Condensation using Potassium tert-Butoxide in a Tandem Reaction

This protocol outlines the one-pot synthesis of 4,4-disubstituted cyclohexane β-keto esters.[5]

  • Materials:

    • Benzylic nitrile or ester (1.0 eq)

    • Methyl acrylate (2.2 eq)

    • Potassium tert-butoxide (2.5 eq)

    • Anhydrous THF

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of the benzylic nitrile or ester in anhydrous THF, add potassium tert-butoxide at room temperature.

    • Add methyl acrylate dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 0.25–3 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by chromatography to yield the 4,4-disubstituted cyclohexane β-keto ester (yields typically 70-92%).[5]

Conclusion

The Dieckmann condensation remains a highly relevant and powerful tool in modern organic synthesis. Its ability to efficiently construct five- and six-membered rings makes it indispensable for the synthesis of a wide range of valuable molecules in the pharmaceutical and natural product sectors. A thorough understanding of its mechanism and the influence of reaction parameters such as base and solvent choice is crucial for its successful application. The development of tandem reactions incorporating the Dieckmann condensation further highlights its versatility and potential for creating molecular complexity in an efficient manner. For researchers and professionals in drug development, mastering this reaction is key to unlocking novel synthetic pathways to important therapeutic agents.

References

Starting materials for the industrial synthesis of Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary industrial synthesis routes for Ethyl piperidine-3-carboxylate, a key intermediate in the pharmaceutical industry. This document details the starting materials, experimental protocols, and quantitative data associated with the most prevalent manufacturing processes.

Core Synthesis Pathways

The industrial production of this compound, also known as ethyl nipecotate, predominantly relies on two well-established synthetic routes: the hydrogenation of ethyl nicotinate and a multi-step process commencing with diethyl malonate and acrylonitrile. Both methods offer distinct advantages and are selected based on factors such as raw material availability, cost, and desired purity of the final product.

Hydrogenation of Ethyl Nicotinate

This is the most direct and widely employed method for the large-scale synthesis of this compound. The process involves the catalytic hydrogenation of the pyridine ring of ethyl nicotinate.

Starting Materials:

  • Ethyl nicotinate

  • Hydrogen gas

  • Catalyst (e.g., Ruthenium on a support, Rhodium on carbon, Raney Nickel)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol)

Experimental Protocol:

The synthesis is typically carried out in a high-pressure reactor. Ethyl nicotinate is dissolved in a suitable solvent, and a heterogeneous catalyst is added to the mixture. The reactor is then pressurized with hydrogen gas, and the reaction mixture is heated. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Quantitative Data Summary:

ParameterValueReference
Catalyst Ruthenium on carbon (Ru/C), Rhodium on carbon (Rh/C), Raney Nickel
Solvent Methanol, Ethanol, Isopropanol
Temperature 80 - 150 °C
Pressure 50 - 150 bar
Reaction Time 4 - 12 hours
Yield > 95%

Logical Relationship Diagram:

cluster_start Starting Materials cluster_process Process cluster_product Product Ethyl Nicotinate Ethyl Nicotinate High-Pressure Reactor High-Pressure Reactor Ethyl Nicotinate->High-Pressure Reactor Hydrogen Gas Hydrogen Gas Hydrogen Gas->High-Pressure Reactor Catalyst Catalyst Catalyst->High-Pressure Reactor Solvent Solvent Solvent->High-Pressure Reactor This compound This compound High-Pressure Reactor->this compound

Hydrogenation of Ethyl Nicotinate Workflow
Synthesis from Diethyl Malonate and Acrylonitrile

This classical approach, while involving more steps, offers a versatile route to this compound and its derivatives.[1]

Starting Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Base catalyst (e.g., sodium ethoxide)

  • Reducing agent/Catalyst for hydrogenation (e.g., Raney Nickel, Raney Cobalt, Palladium on carbon)[1][2]

  • Hydrogen gas

  • Solvent (e.g., Ethanol)

Experimental Protocol:

  • Michael Addition: Diethyl malonate undergoes a Michael addition reaction with acrylonitrile in the presence of a basic catalyst to form diethyl 2-cyanoethylmalonate.[1]

  • Reductive Cyclization: The resulting intermediate is then subjected to catalytic hydrogenation. This step simultaneously reduces the nitrile group to a primary amine and effects cyclization to form the piperidine ring, yielding this compound.[1] The reaction is performed in a suitable solvent under hydrogen pressure.

  • Purification: After the reaction, the catalyst is removed by filtration, and the product is isolated and purified by distillation.

Quantitative Data Summary:

ParameterValueReference
Catalyst (Michael Addition) Sodium ethoxide
Catalyst (Hydrogenation) Raney Nickel, Raney Cobalt, Palladium on carbon[1][2]
Solvent Ethanol
Temperature (Michael Addition) 20 - 40 °C
Temperature (Hydrogenation) 100 - 150 °C
Pressure (Hydrogenation) 50 - 120 bar
Overall Yield 70 - 85%[1]

Synthesis Pathway Diagram:

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization Diethyl Malonate Diethyl Malonate Diethyl 2-cyanoethylmalonate Diethyl 2-cyanoethylmalonate Diethyl Malonate->Diethyl 2-cyanoethylmalonate Base Acrylonitrile Acrylonitrile Acrylonitrile->Diethyl 2-cyanoethylmalonate Intermediate Diethyl 2-cyanoethylmalonate Final Product This compound Intermediate->Final Product H2, Catalyst

Synthesis from Diethyl Malonate and Acrylonitrile

Conclusion

The selection of a specific synthetic route for this compound in an industrial setting is a strategic decision based on a multi-faceted analysis of economic and chemical factors. The direct hydrogenation of ethyl nicotinate is often favored for its high efficiency and atom economy. However, the route starting from diethyl malonate and acrylonitrile provides a robust alternative, particularly when considering the flexibility to produce various substituted piperidine derivatives. Both pathways are well-documented and have been optimized for large-scale production, ensuring a reliable supply of this critical pharmaceutical intermediate.

References

Methodological & Application

Application Note: N-Alkylation of Ethyl Piperidine-3-carboxylate using Potassium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry and drug development. The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules. Functionalization of the piperidine nitrogen allows for the modulation of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed protocol for the N-alkylation of ethyl piperidine-3-carboxylate using various alkyl halides with potassium carbonate as an efficient and cost-effective base. This method offers a straightforward and scalable approach for the synthesis of a library of N-substituted piperidine derivatives.

Potassium carbonate (K₂CO₃) serves as a mild and effective base for this transformation, neutralizing the hydrohalic acid byproduct generated during the reaction and driving the equilibrium towards the desired N-alkylated product.[1][2][3] The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) being commonly employed.[1][2][4]

Reaction Scheme

Figure 1: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

General Procedure for N-Alkylation:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Add anhydrous acetonitrile or DMF to form a stirrable suspension (concentration typically 0.1-0.5 M).

  • Begin stirring the mixture under an inert atmosphere.

  • Add the alkyl halide (1.1 - 1.2 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70 °C.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of this compound with various alkyl halides using the described protocol.

EntryAlkyl Halide (R-X)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideMeCN251292
2Ethyl BromideDMF502485
3Methyl IodideMeCN25895
4Propyl BromideDMF602481

Table 1: Representative yields for the N-alkylation of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the N-alkylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start add_reactants Add this compound, K₂CO₃, and Solvent to Flask start->add_reactants inert_atmosphere Establish Inert Atmosphere add_reactants->inert_atmosphere add_alkyl_halide Add Alkyl Halide inert_atmosphere->add_alkyl_halide stir Stir at RT or Heat add_alkyl_halide->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Filter Mixture monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (DCM, NaHCO₃, Brine) concentrate->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify end End (Pure Product) purify->end

Caption: Workflow for N-Alkylation of this compound.

References

Application Notes & Protocols: Synthesis of GABA Uptake Inhibitors from (R)-Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The precise regulation of GABA concentration in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. This regulation is primarily achieved by GABA transporters (GATs), which reuptake GABA from the synapse into presynaptic neurons and surrounding glial cells. Inhibition of these transporters, particularly GAT-1, prolongs the action of GABA, thereby enhancing inhibitory neurotransmission. This mechanism has been a successful therapeutic strategy for managing conditions like epilepsy.

(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a key chiral building block in the synthesis of potent and selective GAT inhibitors.[1] Its piperidine core mimics the cyclic structure of GABA, while the (R)-stereochemistry is critical for potent biological activity. For instance, the (R)-enantiomer of Tiagabine, a marketed anticonvulsant, is four times more potent than its (S)-enantiomer.[2][3] These application notes provide detailed protocols for the synthesis of GAT-1 inhibitors, using Tiagabine as a prime example, starting from (R)-ethyl piperidine-3-carboxylate.

General Synthesis Workflow

The synthesis of nipecotic acid-based GABA uptake inhibitors from (R)-ethyl piperidine-3-carboxylate generally involves two key steps:

  • N-Alkylation: Introduction of a lipophilic side-chain to the piperidine nitrogen. This lipophilic moiety is crucial for crossing the blood-brain barrier and for high-affinity binding to the GAT-1 transporter.[2][4]

  • Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid. The carboxylate group is essential for the molecule's activity as a GABA analogue.

G cluster_0 General Synthesis Scheme start (R)-Ethyl piperidine-3-carboxylate step1 Step 1: N-Alkylation (e.g., with Lipophilic Bromide) Base, Solvent start->step1 intermediate N-Alkylated Intermediate (Ester) step1->intermediate step2 Step 2: Ester Hydrolysis (e.g., LiOH or NaOH) Solvent, Acid workup intermediate->step2 end Final GAT Inhibitor (Carboxylic Acid) step2->end

Caption: General two-step workflow for synthesizing GAT inhibitors.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid ethyl ester (Tiagabine Ethyl Ester)

This protocol details the N-alkylation of (R)-ethyl piperidine-3-carboxylate with a suitable lipophilic side chain, a key step toward the synthesis of Tiagabine.[5]

Materials:

  • (R)-Ethyl piperidine-3-carboxylate

  • 4-Bromo-1,1-bis(3-methyl-2-thienyl)-1-butene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of (R)-Ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

  • Add 4-Bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (1.1 eq) to the suspension.

  • Stir the reaction mixture vigorously at reflux (approximately 56°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure Tiagabine ethyl ester.

Protocol 2: Hydrolysis of the Ethyl Ester to Tiagabine

This protocol describes the final step, converting the intermediate ester into the active carboxylic acid, Tiagabine.[5]

Materials:

  • (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid ethyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Tiagabine ethyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add LiOH (2.0-3.0 eq) or an equivalent amount of NaOH to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once hydrolysis is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 5-6 with 1M HCl. A precipitate should form.

  • Extract the product from the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Tiagabine.

Data Presentation: Biological Activity

The synthesized compounds are evaluated for their ability to inhibit GABA uptake in cell lines expressing specific mouse GABA transporters (mGATs). The data below summarizes the inhibitory potency (IC₅₀) of various derivatives.

Compound IDR-Group on Piperidine NitrogenTargetIC₅₀ (nM)Reference
Tiagabine 4,4-bis(3-methyl-2-thienyl)-3-butenylmGAT-167[6]
(R)-Nipecotic Acid -HmGAT-1>10,000[7]
Compound 6a 2-(diphenylmethylsulfinyl)ethylmGAT-122[7]
Compound 18 2-(((1,2-bis(2-fluorophenyl)ethylidene)amino)oxy)ethylmGAT-125[8]

Note: Lower IC₅₀ values indicate higher potency. The data demonstrates that N-alkylation of the (R)-nipecotic acid scaffold with large, lipophilic moieties dramatically increases inhibitory potency at the GAT-1 transporter.[7][9]

Mechanism of Action & Signaling Pathway

GABA uptake inhibitors act at the presynaptic terminal and surrounding glial cells to block the GAT-1 transporter. This action increases the concentration and residence time of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors and a net increase in inhibitory signaling.

G cluster_0 Synaptic Cleft presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron gaba GABA presynaptic->gaba Release gat1 GAT-1 Transporter gaba_receptor GABA Receptor gaba->gat1 Reuptake gaba->gaba_receptor Binds inhibitor GAT Inhibitor (e.g., Tiagabine) inhibitor->gat1 Blocks

Caption: Mechanism of GAT-1 inhibition in the synaptic cleft.

Structure-Activity Relationship (SAR) Insights

The development of potent GAT inhibitors from the (R)-piperidine-3-carboxylate scaffold has revealed key structural requirements for high affinity.

SAR cluster_0 Structure-Activity Relationship (SAR) core (R)-Piperidine-3-Carboxylate (Core Scaffold) lipophilic_chain Addition of Lipophilic N-Substituent core->lipophilic_chain bbb Improved Blood-Brain Barrier Penetration lipophilic_chain->bbb diary diary lipophilic_chain->diary diaryl Inclusion of Diaryl Groups (e.g., Diphenyl, Dithienyl) linker Optimal Linker Length (2-4 atoms) potency Increased Potency (Lower IC50) linker->potency sulfinyl Sulfinyl Group in Linker sulfinyl->potency diary->linker diary->sulfinyl e.g., Compound 6a

Caption: Key SAR drivers for high-potency GAT-1 inhibitors.

Key findings from SAR studies include:

  • Lipophilicity is Paramount: Attaching a large, lipophilic group to the piperidine nitrogen is the most critical factor for transitioning from the polar, inactive (R)-nipecotic acid to a potent, CNS-active inhibitor.[4]

  • Diaryl Moieties: Compounds featuring two aromatic or heteroaromatic groups, such as the dithienyl groups in Tiagabine, consistently show high potency.[9]

  • Linker Optimization: The nature and length of the linker connecting the diaryl moiety to the piperidine ring are crucial. For instance, introducing a sulfinyl group into an ethyl linker was shown to produce compounds with excellent GAT-1 inhibition.[7]

  • Asymmetry: Asymmetrical substitution patterns in the bis-aromatic moiety can be beneficial for high-affinity binding.[8]

References

Application Notes: Ethyl Piperidine-3-Carboxylate as a Key Starting Material for the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][3] A common structural motif in several potent DPP-4 inhibitors is a chiral aminopiperidine ring, which plays a crucial role in binding to the S2 subsite of the DPP-4 enzyme. Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a readily available and cost-effective starting material for the synthesis of this key chiral intermediate, particularly (R)-3-aminopiperidine.

Synthetic Applications & Strategy

The primary synthetic strategy involves the conversion of racemic this compound into the enantiomerically pure (R)-3-aminopiperidine. This key intermediate is then coupled with a suitable heterocyclic core to yield the final DPP-4 inhibitor. A common pathway involves a Curtius rearrangement of a piperidine-3-carbonyl azide, which is derived from the initial ester.

The overall workflow can be summarized as follows:

  • Hydrazide Formation : Reaction of this compound with hydrazine to form the corresponding piperidine-3-carboxylic acid hydrazide.

  • Azide Formation & Curtius Rearrangement : The hydrazide is converted to a carbonyl azide, which undergoes rearrangement to an isocyanate. This is subsequently hydrolyzed to yield 3-aminopiperidine.

  • Chiral Resolution : The racemic 3-aminopiperidine or a protected precursor is resolved to isolate the desired (R)-enantiomer. Alternatively, asymmetric synthesis routes can be employed.

  • Coupling Reaction : The chiral (R)-3-aminopiperidine is coupled with the core heterocyclic structure of the target DPP-4 inhibitor (e.g., a substituted uracil for Trelagliptin).

  • Deprotection (if necessary) : Removal of any protecting groups to yield the final active pharmaceutical ingredient (API).

This application note will focus on the synthesis of Trelagliptin as a representative example.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Aminopiperidine from Racemic this compound

This protocol outlines a general, multi-step procedure for obtaining the key chiral intermediate.

Step 1a: Preparation of Piperidine-3-carboxylic acid hydrazide [4]

  • To a suitable reaction vessel, add racemic this compound (1 equivalent).

  • Add hydrazine hydrate (1.5-2.0 equivalents).

  • Heat the mixture under reflux for 4-6 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the excess hydrazine under reduced pressure.

  • The resulting crude piperidine-3-carboxylic acid hydrazide can be used in the next step with or without further purification.

Step 1b: Curtius Rearrangement to form Racemic 3-Aminopiperidine [4]

  • Dissolve the crude piperidine-3-carboxylic acid hydrazide (1 equivalent) in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) while maintaining the temperature below 5 °C to form the piperidine-3-carbonyl azide intermediate.

  • After stirring for 30-60 minutes, carefully heat the mixture to induce the Curtius rearrangement, forming the isocyanate. Nitrogen gas will be evolved.

  • Continue heating in the presence of acid and water to hydrolyze the isocyanate to the amine.

  • Cool the reaction mixture and basify with a suitable base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 3-aminopiperidine.

Step 1c: Chiral Resolution and Protection (Example: Boc-protection)

  • Dissolve the racemic 3-aminopiperidine (1 equivalent) and a chiral resolving agent (e.g., D-tartaric acid, ~0.5 equivalents) in a suitable solvent such as ethanol or methanol.

  • Heat the mixture to achieve a clear solution and then allow it to cool slowly to room temperature to crystallize the diastereomeric salt.

  • Isolate the crystals of (R)-3-aminopiperidine-D-tartrate by filtration. The enantiomeric purity can be improved by recrystallization.

  • Treat the isolated salt with a base to liberate the free (R)-3-aminopiperidine.

  • For subsequent reactions, it is often advantageous to protect the amino group. Dissolve the (R)-3-aminopiperidine in a solvent like dichloromethane.

  • Add triethylamine (1.2 equivalents) and di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain (R)-3-(Boc-amino)piperidine, which can be purified by column chromatography.[5][6]

Protocol 2: Synthesis of Trelagliptin from a Key Uracil Intermediate and (R)-3-Aminopiperidine

This protocol describes the final coupling step to produce Trelagliptin.

Step 2a: Nucleophilic Aromatic Substitution [2][5]

  • In a reaction vessel, dissolve 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile (1 equivalent) and unprotected (R)-3-aminopiperidine (1.1-1.5 equivalents) in a suitable solvent such as ethanol, toluene, or N,N-Dimethylformamide (DMF).[2][7]

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (2-3 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 24-30 hours.

  • Monitor the reaction progress by HPLC.

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup: add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from ethanol to obtain Trelagliptin as a solid. A reported synthesis gives a yield of 85.5% with a purity of 99.6%.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of various DPP-4 inhibitors, many of which utilize a piperidine or related scaffold.

DPP-4 InhibitorIC₅₀ (nM) for DPP-4Reference(s)
Sitagliptin18 - 19[8][9]
Vildagliptin62[9]
Saxagliptin26 - 50[8][9]
Alogliptin<10[8]
Linagliptin1[9]
Omarigliptin1.6[1][8]
Trelagliptin~5.4[2]
Teneligliptin~1[8]

Table 1: In vitro inhibitory potency (IC₅₀) of selected DPP-4 inhibitors.

DPP-4 InhibitorSelectivity over DPP-8Selectivity over DPP-9Reference(s)
Sitagliptin>2,600-fold>2,600-fold[10]
Alogliptin>10,000-fold>10,000-fold[8]
Omarigliptin>41,875-fold (>67 µM)>41,875-fold (>67 µM)[1][8]
Linagliptin>10,000-fold>10,000-fold[11]

Table 2: Selectivity of DPP-4 inhibitors over related proteases DPP-8 and DPP-9. High selectivity is crucial to minimize potential off-target effects.[3]

Visualizations

Biological Signaling Pathway

The diagram below illustrates the mechanism of action of DPP-4 inhibitors in the context of incretin hormone regulation.

DPP4_Pathway cluster_Gut Gut (Post-Meal) cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates release of incretin hormones GIP GIP Food Intake->GIP stimulates release of incretin hormones DPP4_Enzyme DPP-4 Enzyme GLP-1->DPP4_Enzyme Beta_Cells β-Cells GLP-1->Beta_Cells Stimulates Alpha_Cells α-Cells GLP-1->Alpha_Cells Inhibits GIP->DPP4_Enzyme is substrate for GIP->Beta_Cells Stimulates Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Trelagliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibits Insulin Insulin Release Beta_Cells->Insulin Increases Glucagon Glucagon Release Alpha_Cells->Glucagon Decreases Glucose_Uptake Muscle/Adipose Glucose Uptake Insulin->Glucose_Uptake Promotes Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose Reduces Lower_Blood_Glucose Lower Blood Glucose Glucose_Uptake->Lower_Blood_Glucose Hepatic_Glucose->Lower_Blood_Glucose

Caption: Mechanism of DPP-4 inhibition on the incretin pathway.
Synthetic Workflow Diagram

The following diagram outlines the key transformations from this compound to the final DPP-4 inhibitor, Trelagliptin.

Synthesis_Workflow Start This compound (racemic) Hydrazide Piperidine-3-carboxylic acid hydrazide Start->Hydrazide 1. Hydrazine Hydrate 2. Reflux Amine (R)-3-Aminopiperidine (Key Intermediate) Hydrazide->Amine 1. NaNO₂, H⁺ (Azide formation) 2. Heat (Curtius Rearrangement) 3. Hydrolysis 4. Chiral Resolution Trelagliptin Trelagliptin (Final Product) Amine->Trelagliptin Nucleophilic Substitution (K₂CO₃, Ethanol, Heat) Uracil 2-[(6-chloro-3-methyl-2,4-dioxo-... -yl)methyl]-4-fluorobenzonitrile Uracil->Trelagliptin

Caption: Synthetic pathway from this compound to Trelagliptin.

References

Application Notes and Protocols for the Reduction of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of ethyl piperidine-3-carboxylate to its corresponding alcohol, 3-(hydroxymethyl)piperidine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[1][2] The protocols outlined below cover several common reduction methods, offering flexibility in reagent choice and reaction conditions.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. This compound, a heterocyclic ester, can be effectively reduced to 3-(hydroxymethyl)piperidine using various reducing agents. The choice of reagent depends on factors such as functional group tolerance, desired selectivity, and scalability. This note details procedures using Lithium Aluminum Hydride (LAH), Sodium Borohydride, and Catalytic Hydrogenation.

Chemical Transformation

Reduction_of_Ethyl_piperidine_3_carboxylate cluster_reactants Reactant cluster_product Product reactant This compound reactant_img product_img reactant_img->product_img Reducing Agent (e.g., LiAlH4, NaBH4, H2/Catalyst) product 3-(Hydroxymethyl)piperidine

Caption: General reaction scheme for the reduction of this compound.

Comparative Data of Reduction Methods

The selection of a suitable reducing agent is critical for a successful and efficient reaction. The following table summarizes the key aspects of different methods for the reduction of this compound.

Method Reducing Agent Typical Solvents Reaction Conditions Reported Yield Key Considerations
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, Diethyl ether0 °C to refluxHigh (typically >90%)Highly reactive and pyrophoric; requires strictly anhydrous conditions and careful quenching.[3][4][5] Reduces a wide range of functional groups.[3][6]
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, EthanolRoom temperature to refluxModerate to LowGenerally does not reduce esters under standard conditions; reactivity can be enhanced with additives or at higher temperatures.[7][8] Safer and easier to handle than LAH.[9]
Catalytic Hydrogenation H₂ gas with a catalyst (e.g., Raney Nickel, Pd/C)Ethanol, MethanolElevated temperature and pressureVariableEnvironmentally friendly ("green") method. Requires specialized high-pressure equipment. Catalyst selection is crucial.[10][11]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.[4][12] The entire apparatus should be flame-dried or oven-dried and cooled under a stream of inert gas.

  • LAH Suspension: In the reaction flask, prepare a suspension of LAH (1.2 equivalents) in anhydrous THF under an inert atmosphere.[5] Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-4 hours to ensure completion.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C with an ice bath.[3][12][13] Cautiously and slowly add the following reagents dropwise in sequence (for a reaction with 'x' g of LAH):

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water[3][13][14]

  • Work-up: A granular precipitate should form.[3] Allow the mixture to warm to room temperature and stir for 15-30 minutes.[12][13] Add anhydrous MgSO₄ or Na₂SO₄ to the mixture to ensure all water is absorbed and stir for another 15 minutes.[12][13]

  • Isolation: Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.[12] Combine the filtrate and washings.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(hydroxymethyl)piperidine. The product can be further purified by distillation or column chromatography if necessary.

Safety Precautions:

  • Lithium Aluminum Hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite.[3][4][6] All manipulations should be carried out in a fume hood under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

  • The quenching process is highly exothermic and generates gas; it must be performed slowly and with adequate cooling.[12]

Protocol 2: Reduction using Sodium Borohydride

While less reactive towards esters than LAH, Sodium Borohydride can be used, often requiring more forcing conditions or additives.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol.

  • Reagent Addition: Add Sodium Borohydride (excess, e.g., 4-5 equivalents) portion-wise to the solution. The addition may cause some effervescence.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically slow and may require prolonged stirring (24-48 hours) or refluxing to proceed to a reasonable conversion.[7] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and slowly add water to quench the excess NaBH₄.

  • Isolation: Remove the solvent under reduced pressure. The residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 3: Catalytic Hydrogenation

This method is a greener alternative but requires specialized equipment.

Materials:

  • This compound

  • Catalyst (e.g., Raney Nickel or 5% Pd/C)

  • Ethanol or Methanol

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: In the reaction vessel of a high-pressure hydrogenator, add a solution of this compound (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (typically 5-10% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the apparatus, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.[11]

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the catalyst from the reaction mixture through a pad of Celite.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or column chromatography.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup reagents Addition of Reagents (Substrate, Reducing Agent, Solvent) setup->reagents reaction Reaction (Stirring, Heating/Cooling, Monitoring) reagents->reaction quench Quenching (Careful addition of quenching agent) reaction->quench workup Work-up (Extraction, Washing, Drying) quench->workup isolation Isolation (Solvent removal) workup->isolation purification Purification (Distillation/Chromatography) isolation->purification end End Product purification->end

Caption: A generalized workflow for the reduction of this compound.

References

Chiral Resolution of Racemic Ethyl Piperidine-3-Carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system. The stereochemistry at the C3 position of the piperidine ring is often critical for biological activity. Therefore, the efficient separation of its enantiomers from the racemic mixture is a vital step in drug development and manufacturing. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound using classical diastereomeric salt crystallization and enzymatic methods. Additionally, a standardized analytical method for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) is described.

Physicochemical Properties of this compound Enantiomers

Property(R)-Ethyl piperidine-3-carboxylate(S)-Ethyl piperidine-3-carboxylateRacemic this compound
Molecular Formula C₈H₁₅NO₂C₈H₁₅NO₂C₈H₁₅NO₂
Molecular Weight 157.21 g/mol 157.21 g/mol 157.21 g/mol
CAS Number 25137-01-3[1]37675-18-65006-62-2
Appearance Colorless to yellow clear liquidColorless to yellow clear liquidColorless to yellow clear liquid
Boiling Point 110°C at 20 mmHg[1]Not explicitly found, expected to be similar to the (R)-enantiomer102-104 °C at 7 mmHg
Density (at 20-25°C) 1.02 g/mL[1]1.043 g/mL[2]~1.012 g/mL
Refractive Index (n20/D) 1.46[1]~1.471~1.460
Specific Optical Rotation -1.5° (neat)[1]+1.5° (neat) (inferred)

Methods for Chiral Resolution

Two primary methods for the chiral resolution of racemic this compound are presented: classical resolution via diastereomeric salt formation and kinetic enzymatic resolution.

Classical Resolution using Diastereomeric Salt Formation

This method relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

This protocol yields the (S)-enantiomer as the less soluble salt.

Quantitative Data Summary

Resolving AgentTarget EnantiomerYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
Dibenzoyl-L-tartaric Acid(S)-Ethyl piperidine-3-carboxylate~35%≥98%

Experimental Protocol

Materials:

  • Racemic (±) this compound

  • Dibenzoyl-L-tartaric acid

  • 91% Aqueous 2B-ethanol

  • Methyl tert-butyl ether (MTBE)

  • 15% Sodium carbonate solution

  • Sodium sulfate (anhydrous)

Procedure:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve racemic (±) this compound (1.0 eq) in 91% aqueous 2B-ethanol.

    • Add a slurry of dibenzoyl-L-tartaric acid (0.25 eq) in 91% aqueous 2B-ethanol to the solution. An exothermic reaction may be observed.

    • Heat the mixture to reflux to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

    • Continue cooling and stir for several hours to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated solid by filtration.

    • Wash the crystals with a small amount of cold 91% aqueous 2B-ethanol.

    • Dry the white solid (the (S)-ethyl piperidine-3-carboxylate-dibenzoyl-L-tartrate salt) under vacuum.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of MTBE and water.

    • Add 15% sodium carbonate solution and stir until all solids dissolve and the mixture separates into two clear layers.

    • Separate the organic layer.

    • Extract the aqueous layer with MTBE (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-ethyl piperidine-3-carboxylate as a colorless oil.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the liberation step can be acidified with a strong acid (e.g., HCl) to precipitate the dibenzoyl-L-tartaric acid, which can be recovered by filtration, washed with cold water, and dried for reuse.

Workflow Diagram

G cluster_resolution Diastereomeric Salt Resolution cluster_liberation Liberation of Free Amine racemate Racemic Ethyl piperidine-3-carboxylate dissolution Dissolution & Heating racemate->dissolution reagent Dibenzoyl-L-tartaric Acid (in 91% Ethanol) reagent->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble (S)-enantiomer salt (Solid) filtration->less_soluble Collect mother_liquor Mother Liquor (contains (R)-enantiomer salt) filtration->mother_liquor Separate extraction Liquid-Liquid Extraction less_soluble->extraction base Base (e.g., Na2CO3) & MTBE base->extraction s_enantiomer (S)-Ethyl piperidine-3-carboxylate extraction->s_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

This protocol also yields the (S)-enantiomer as the less soluble salt.

Quantitative Data Summary

Resolving AgentTarget EnantiomerYield of Diastereomeric SaltDiastereomeric Excess (d.e.) after one crystallization
(S)-Mandelic Acid(S)-Ethyl piperidine-3-carboxylate~32%94%

Experimental Protocol

Materials:

  • Racemic (±) this compound

  • (S)-Mandelic acid

  • Ethyl acetate

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound (5.0 g, 32 mmol) in ethyl acetate (40 mL).

    • Add (S)-mandelic acid (4.8 g, 32 mmol).

    • Heat the mixture to 60 °C to dissolve all solids.

    • Cool the solution to room temperature over approximately 2 hours and continue stirring for another hour.

  • Isolation of the Diastereomeric Salt:

    • Collect the resulting solid by filtration and wash with cold ethyl acetate (20 mL).

    • Dry the solid under vacuum to yield the (S)-mandelate salt. A second crystallization may be required to achieve higher diastereomeric purity.

  • Liberation of the Free Amine:

    • Follow the same procedure as described for the dibenzoyl-L-tartrate salt, using a suitable base and extraction solvent.

Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. Novozym 435 (immobilized Candida antarctica lipase B) preferentially hydrolyzes the (R)-enantiomer.

Quantitative Data Summary

EnzymeTargetConversionEnantiomeric Excess of Substrate (e.e.s)Enantiomeric Excess of Product (e.e.p)
Novozym 435(S)-Ethyl piperidine-3-carboxylate~50%>99%Not applicable (hydrolyzed)

Experimental Protocol

Materials:

  • Racemic (±) this compound

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Phosphate buffer (pH 7.0)

  • tert-Butanol (optional, co-solvent)

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Enzymatic Hydrolysis:

    • In a temperature-controlled vessel, prepare a solution of racemic this compound in phosphate buffer (pH 7.0). The concentration can be around 0.5 M. A co-solvent like tert-butanol can be used.

    • Add Novozym 435 (e.g., 5 mg/mL).

    • Stir the mixture at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Remove the immobilized enzyme by filtration. The enzyme can be washed and reused.

    • Adjust the pH of the filtrate to ~2 with HCl.

    • Extract the aqueous solution with dichloromethane to separate the unreacted (S)-ethyl piperidine-3-carboxylate (in the organic layer) from the hydrolyzed (R)-nipecotic acid (which remains in the aqueous layer as its hydrochloride salt).

    • Isolate the (S)-enantiomer by drying and evaporating the organic layer.

    • The (R)-nipecotic acid can be recovered from the aqueous layer if desired.

Workflow Diagram

G cluster_enzymatic Enzymatic Kinetic Resolution cluster_separation Product Separation racemate Racemic Ethyl piperidine-3-carboxylate hydrolysis Enzymatic Hydrolysis (~50% conversion) racemate->hydrolysis enzyme Novozym 435 (in Buffer, pH 7) enzyme->hydrolysis filtration Filtration hydrolysis->filtration mixture Mixture of: (S)-Ester & (R)-Acid filtration->mixture enzyme_recovered Recovered Enzyme filtration->enzyme_recovered acidification Acidification (pH ~2) mixture->acidification extraction Liquid-Liquid Extraction (DCM) acidification->extraction s_enantiomer (S)-Ethyl piperidine-3-carboxylate (Organic Phase) extraction->s_enantiomer r_acid (R)-Nipecotic Acid (Aqueous Phase) extraction->r_acid

Caption: Workflow for enzymatic kinetic resolution.

Analytical Method: Chiral HPLC

To determine the enantiomeric purity of the resolved this compound, a reliable analytical method is essential.

Quantitative Data Summary

ParameterValue
Column Immobilized amylose-based stationary phase
Mobile Phase n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)[1]
Resolution (Rs) 3.59[1]

Experimental Protocol

Materials and Equipment:

  • HPLC system with a UV detector

  • Immobilized amylose-based chiral stationary phase column (e.g., Chiralpak series)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (HPLC grade)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Immobilized amylose-based chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 25°C to 50°C.[1]

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers will be separated, and their respective peak areas can be used to calculate the enantiomeric excess (e.e.).

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Relationship Diagram

G cluster_hplc Chiral HPLC Analysis sample Resolved Sample hplc Chiral HPLC System sample->hplc separation Enantiomeric Separation hplc->separation column Immobilized Amylose Stationary Phase column->hplc mobile_phase n-Hexane:Ethanol:DEA mobile_phase->hplc detection UV Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram calculation Peak Area Integration & e.e. Calculation chromatogram->calculation result Enantiomeric Purity (%) calculation->result

Caption: Logical flow of chiral HPLC analysis for enantiomeric purity.

Conclusion

The chiral resolution of racemic this compound can be effectively achieved through both classical diastereomeric salt crystallization and enzymatic kinetic resolution. The choice of method will depend on factors such as the desired scale of the reaction, cost, and available equipment. Diastereomeric salt formation with resolving agents like dibenzoyl-L-tartaric acid offers a straightforward and high-yielding method for obtaining enantiomerically pure material. Enzymatic resolution with lipases such as Novozym 435 provides a highly selective and environmentally benign alternative. In all cases, a validated chiral HPLC method is crucial for the accurate determination of enantiomeric purity, ensuring the quality of the final chiral product for its intended pharmaceutical applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (S)-Nipecotate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (S)-nipecotate is a crucial chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a precursor for compounds targeting the central nervous system.[1] The stereochemistry at the C3 position of the piperidine ring is critical for the biological activity of the final drug substance, making the efficient and scalable production of the (S)-enantiomer a primary focus for process chemists and drug development professionals.

These application notes provide detailed protocols for two primary strategies for the large-scale synthesis of enantiomerically pure Ethyl (S)-nipecotate: Classical Chiral Resolution using a diastereomeric salt formation and Enzymatic Kinetic Resolution . Both methods offer viable pathways for obtaining high-purity Ethyl (S)-nipecotate suitable for pharmaceutical applications.

Method 1: Classical Chiral Resolution with Dibenzoyl-L-tartaric Acid

This method relies on the separation of enantiomers from a racemic mixture of ethyl nipecotate by forming diastereomeric salts with a chiral resolving agent, dibenzoyl-L-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[2][3]

Experimental Workflow

racemic Racemic Ethyl Nipecotate salt_formation Diastereomeric Salt Formation racemic->salt_formation reagent Dibenzoyl-L-tartaric Acid reagent->salt_formation solvent Solvent (e.g., Ethanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Ethyl Nipecotate Salt) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt ((R)-Ethyl Nipecotate Salt in Filtrate) crystallization->more_soluble_salt isolation Isolation of Less Soluble Salt (Filtration) less_soluble_salt->isolation liberation Liberation of (S)-Ethyl Nipecotate (Base Treatment, e.g., NaHCO3) isolation->liberation extraction Solvent Extraction liberation->extraction purification Purification (e.g., Distillation) extraction->purification final_product Ethyl (S)-Nipecotate purification->final_product

Caption: Workflow for Chiral Resolution.

Protocol
  • Salt Formation:

    • In a suitable reactor, dissolve racemic ethyl nipecotate in an appropriate solvent such as ethanol.

    • Add a solution of dibenzoyl-L-tartaric acid in the same solvent. The molar ratio of the resolving agent to the racemate may need to be optimized, with ratios of one-half molar equivalent sometimes being employed.[2]

    • Stir the mixture to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Cool the mixture to induce crystallization of the less soluble diastereomeric salt, which is the salt of (S)-ethyl nipecotate with dibenzoyl-L-tartaric acid.

    • The cooling rate and temperature profile should be carefully controlled to ensure selective crystallization and high diastereomeric purity.

  • Isolation of the Diastereomeric Salt:

    • Isolate the precipitated solid by filtration.

    • Wash the collected solid with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., tert-butyl methyl ether).

    • Add an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize the tartaric acid derivative and liberate the free (S)-ethyl nipecotate into the organic phase.[4]

  • Extraction and Purification:

    • Separate the organic layer containing the (S)-ethyl nipecotate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Concentrate the solution under reduced pressure to obtain the crude (S)-ethyl nipecotate.

    • Further purify the product by distillation, potentially using wiped-film evaporative distillation for heat-sensitive materials, to achieve high chemical and enantiomeric purity.[2]

Quantitative Data
ParameterValueReference
Enantiomeric Excess (ee)>98.5%[2]
Overall YieldUp to 36.0% (for a two-step resolution)[2]

Method 2: Enzymatic Kinetic Resolution using Novozym 435

This method utilizes the lipase Novozym 435 to selectively hydrolyze the (R)-enantiomer of ethyl nipecotate, leaving the desired (S)-enantiomer unreacted. The difference in reaction rates between the two enantiomers allows for their effective separation.[2]

Experimental Workflow

racemic Racemic Ethyl Nipecotate reaction Enzymatic Hydrolysis racemic->reaction enzyme Novozym 435 (Lipase) enzyme->reaction buffer Phosphate Buffer (pH 7.0) buffer->reaction separation Separation reaction->separation s_enantiomer Unhydrolyzed (S)-Ethyl Nipecotate separation->s_enantiomer r_acid Hydrolyzed (R)-Nipecotic Acid separation->r_acid extraction Solvent Extraction s_enantiomer->extraction purification Purification (e.g., Distillation) extraction->purification final_product Ethyl (S)-Nipecotate purification->final_product

Caption: Workflow for Enzymatic Resolution.

Protocol
  • Enzymatic Reaction Setup:

    • In a temperature-controlled reactor, prepare a phosphate buffer solution (pH 7.0).

    • Add racemic ethyl nipecotate to the buffer.

    • Add Novozym 435 lipase to the mixture. The enzyme loading should be optimized for the specific reaction scale.[2]

  • Reaction Execution:

    • Maintain the reaction mixture at a constant temperature, for instance, 30°C.[2]

    • Monitor the progress of the reaction by measuring the conversion and the enantiomeric excess of the remaining substrate. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted (S)-ester.

  • Enzyme Removal and Product Separation:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration.

    • The reaction mixture will contain unreacted (S)-ethyl nipecotate and the product of the hydrolysis, (R)-nipecotic acid.

    • Adjust the pH of the aqueous solution to separate the acidic and basic components.

    • Extract the (S)-ethyl nipecotate with a suitable organic solvent.

  • Purification:

    • Wash, dry, and concentrate the organic extract to obtain crude (S)-ethyl nipecotate.

    • Purify the product by vacuum distillation to achieve the required purity for pharmaceutical use.

Quantitative Data
ParameterValueReference
Substrate Concentration0.5 M[2]
Lipase Loading5 mg/mL[2]
Reaction Temperature30°C[2]
Reaction Time6 hours[2]
Conversion~49.8%[2]
Enantiomeric Excess of Substrate (ees)68.9%[2]
Enantiomeric Excess of Product (eep)69.5%[2]

Alternative and Emerging Synthesis Strategies

While chiral resolution is a well-established method, research into asymmetric synthesis aims to provide more direct and atom-economical routes to Ethyl (S)-nipecotate.

  • Catalytic Asymmetric Hydrogenation: The hydrogenation of ethyl nicotinate in a two-step process, with the second step involving a chiral catalyst, has been explored. For example, the use of 10,11-dihydrocinchonidine as a modifier for noble metal catalysts has shown promise, although enantiomeric excesses have been modest in initial studies.

  • Palladium-Catalyzed Decarboxylative Cyclization: A stereoselective synthesis of nipecotic acid derivatives has been developed through the palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines.[5] This method offers a pathway to multisubstituted piperidine-3-carboxylic acid derivatives with high diastereoselectivity.

These asymmetric methods are areas of ongoing research and development and may offer more efficient large-scale manufacturing solutions in the future.

Quality Control and Analytical Methods

The enantiomeric purity of Ethyl (S)-nipecotate is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric excess.[6][7] Derivatization of the nipecotic acid enantiomers can be employed to enhance detection sensitivity and separation.[7]

Conclusion

The large-scale synthesis of Ethyl (S)-nipecotate for pharmaceutical use can be effectively achieved through classical chiral resolution with tartaric acid derivatives or by enzymatic kinetic resolution. The choice of method will depend on factors such as cost of materials, process efficiency, and the desired scale of production. The protocols and data presented here provide a foundation for the development and implementation of robust and scalable manufacturing processes for this important chiral intermediate.

References

Application Notes and Protocols: Derivatization of the Piperidine Nitrogen of Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a valuable scaffold in medicinal chemistry and drug discovery. Its piperidine ring is a common motif in a wide range of biologically active compounds.[1][2] Derivatization of the piperidine nitrogen allows for the introduction of various substituents, enabling the modulation of physicochemical properties, pharmacological activity, and pharmacokinetic profiles of lead compounds. This document provides detailed application notes and experimental protocols for the common derivatization reactions of the piperidine nitrogen of this compound, including N-alkylation, N-acylation, N-arylation, and reductive amination. These derivatives are key intermediates in the synthesis of various therapeutic agents, including inhibitors for DPP-4 and JAK2, as well as serotonin and noradrenaline reuptake inhibitors.[3][4]

Derivatization Strategies

The secondary amine of the piperidine ring in this compound is a versatile functional group that can readily undergo various chemical transformations. The primary strategies for its derivatization are summarized below.

DerivatizationStrategies cluster_main Derivatization of this compound cluster_reactions Reaction Types This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation R-X, Base N-Acylation N-Acylation This compound->N-Acylation RCOCl or (RCO)2O, Base N-Arylation N-Arylation This compound->N-Arylation Ar-X, Pd-catalyst, Base Reductive Amination Reductive Amination This compound->Reductive Amination RCHO/RCOR', Reducing Agent ExperimentalWorkflow cluster_workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve starting material - Add reagents Start->Reaction_Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Application of Ethyl Piperidine-3-carboxylate in Solid-Phase Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its piperidine scaffold is a common motif in a wide range of biologically active compounds.[1] The application of solid-phase organic synthesis (SPOS) to this scaffold enables the rapid generation of diverse libraries of piperidine derivatives for high-throughput screening and lead optimization. The primary advantages of SPOS include the simplification of purification by allowing the use of excess reagents to drive reactions to completion, with subsequent removal by simple washing and filtration.[2]

These application notes provide detailed protocols for the solid-phase synthesis of a library of N-acyl-piperidine-3-carboxamides, utilizing this compound as a key starting material. The described workflow involves the initial immobilization of the piperidine scaffold onto a solid support, followed by diversification through N-acylation, and concluding with cleavage from the resin to yield the final products.

Core Synthetic Strategy

The overall strategy for the solid-phase synthesis of a piperidine-3-carboxamide library from this compound involves three main stages:

  • Resin Loading: Attachment of a suitable derivative of this compound to a solid support. For the synthesis of carboxamides, a Rink Amide resin is a suitable choice, as cleavage under acidic conditions directly yields the desired amide functionality.

  • On-Resin Diversification: Modification of the immobilized piperidine scaffold. This protocol focuses on the N-acylation of the piperidine nitrogen with a variety of carboxylic acids to introduce molecular diversity.

  • Cleavage: Release of the final N-acyl-piperidine-3-carboxamide products from the solid support.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the solid-phase synthesis of a representative N-acyl-piperidine-3-carboxamide. Actual yields may vary depending on the specific substrates and reaction conditions used.

StepParameterTypical ValueMethod of Determination
Resin Loading Initial Resin Loading0.5 - 1.0 mmol/gManufacturer's specification
Loading Efficiency of Piperidine Scaffold85 - 95%Colorimetric (Kaiser) test / Weight gain
N-Acylation Coupling Efficiency>95%Colorimetric (Kaiser) test
Cleavage Product Yield70 - 90% (based on initial loading)HPLC analysis of crude product
Product Purity>85% (crude)HPLC analysis

Experimental Protocols

Protocol 1: Preparation of N-Fmoc-piperidine-3-carboxylic acid

Prior to solid-phase synthesis, the secondary amine of this compound must be protected, and the ethyl ester hydrolyzed to the corresponding carboxylic acid for attachment to the amine-functionalized resin.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Fmoc Protection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Fmoc-ethyl piperidine-3-carboxylate.

  • Ester Hydrolysis:

    • Dissolve the N-Fmoc-ethyl piperidine-3-carboxylate in a 3:1 mixture of methanol and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Fmoc-piperidine-3-carboxylic acid.

Protocol 2: Solid-Phase Synthesis of N-Acyl-Piperidine-3-Carboxamides

This protocol details the steps for loading the N-Fmoc-piperidine-3-carboxylic acid onto the resin, followed by Fmoc deprotection, N-acylation, and cleavage.

Materials:

  • Rink Amide resin

  • N-Fmoc-piperidine-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • A diverse set of carboxylic acids (R-COOH) for acylation

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling and Loading:

    • Place the Rink Amide resin in a solid-phase synthesis vessel.

    • Swell the resin in DMF for 1-2 hours.

    • Drain the DMF.

    • In a separate vial, dissolve N-Fmoc-piperidine-3-carboxylic acid (3.0 eq relative to resin loading), DIC (3.0 eq), and HOBt (3.0 eq) in DMF.

    • Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the absence of free amines.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Perform a Kaiser test to confirm the presence of free secondary amines.

  • N-Acylation (Diversification):

    • In a separate vial, dissolve the desired carboxylic acid (R-COOH) (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the acylation.

  • Cleavage and Product Isolation:

    • Wash the resin with DCM (3x) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and dry the crude product under vacuum.

    • The final product can be purified by reverse-phase HPLC.

Visualizations

Workflow for Solid-Phase Synthesis of Piperidine-3-Carboxamides

SPOS_Workflow cluster_prep Solution Phase Preparation cluster_spos Solid-Phase Synthesis start This compound prep1 Fmoc Protection start->prep1 prep2 Ester Hydrolysis prep1->prep2 building_block N-Fmoc-piperidine-3-carboxylic acid prep2->building_block loading Resin Loading building_block->loading resin Rink Amide Resin resin->loading deprotection Fmoc Deprotection loading->deprotection acylation N-Acylation (R-COOH) deprotection->acylation cleavage Cleavage from Resin acylation->cleavage product N-Acyl-piperidine-3-carboxamide Library cleavage->product

Caption: General workflow for the synthesis of a piperidine-3-carboxamide library.

Logical Flow of the N-Acylation Cycle on Solid Support

Acylation_Cycle resin_bound_fmoc Resin-Bound N-Fmoc-Piperidine deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_bound_fmoc->deprotection resin_bound_amine Resin-Bound Piperidine deprotection->resin_bound_amine kaiser_test_pos Kaiser Test (Positive - Blue) resin_bound_amine->kaiser_test_pos acylation N-Acylation (R-COOH, HBTU, DIPEA) kaiser_test_pos->acylation resin_bound_product Resin-Bound N-Acyl-Piperidine acylation->resin_bound_product kaiser_test_neg Kaiser Test (Negative - Yellow) resin_bound_product->kaiser_test_neg next_step Proceed to Cleavage or Further Modification kaiser_test_neg->next_step

Caption: Key steps in the on-resin N-acylation cycle for diversification.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl Piperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of ethyl piperidine-3-carboxylate and its derivatives using microwave-assisted organic synthesis (MAOS). This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved reaction yields, and alignment with the principles of green chemistry. The protocols outlined herein are designed for easy implementation in a laboratory setting, enabling researchers to efficiently synthesize these valuable piperidine scaffolds for applications in medicinal chemistry and drug development.

Introduction

Piperidine derivatives are crucial structural motifs in a vast array of pharmaceuticals and natural products. This compound, in particular, serves as a versatile building block for the synthesis of various biologically active compounds. Traditional methods for its synthesis often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations.[1] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can accelerate reaction rates, often leading to cleaner reactions with higher yields in a fraction of the time required by conventional methods.[1] This document outlines two primary microwave-assisted strategies for the synthesis of this compound derivatives.

Synthetic Strategies

Two effective and plausible routes for the microwave-assisted synthesis of this compound derivatives are:

  • Route A: Catalytic Hydrogenation of Ethyl Nicotinate. This is a direct approach where the aromatic pyridine ring of ethyl nicotinate is reduced to a piperidine ring. Microwave-assisted catalytic transfer hydrogenation offers a rapid and efficient means to achieve this transformation.

  • Route B: Intramolecular Cyclization (Dieckmann Condensation) of an Acyclic Precursor. This multi-step approach involves the synthesis of an N-protected acyclic diester, followed by a microwave-promoted intramolecular Dieckmann condensation to form the piperidine ring with a β-keto ester functionality. Subsequent hydrolysis, decarboxylation, and deprotection yield the desired product.

Data Presentation: Microwave vs. Conventional Synthesis

The following table summarizes representative data from the literature, comparing yields and reaction times for the synthesis of various heterocyclic compounds via microwave-assisted and conventional heating methods. While not specific to this compound, this data illustrates the general advantages of MAOS.

ProductMethodCatalyst/ConditionsSolventTimeYield (%)Reference
2-Amino-4,6-diphenylpyrimidineConventionalRefluxEthanol12 h94[2]
2-Amino-4,6-diphenylpyrimidineMicrowaveCaCl2Solvent-free15 min86[2]
(E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneConventionalPiperidine, RefluxEthanol74 h81[3]
(E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneMicrowavePiperidine, 120°CEthanol30 min87[3]
Benzotriazole DerivativeConventionalRefluxDMF6 h65[4]
Benzotriazole DerivativeMicrowave180 WDMF4.3 min75[4]
Novel Schiff BaseConventionalGlacial Acetic Acid, RefluxEthanol/DMF4-6 h65-78[5]
Novel Schiff BaseMicrowaveGlacial Acetic Acid, 200 WEthanol/DMF10-320 s80-94[5]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed vessels that can withstand the expected pressures and temperatures.

Protocol 1: Microwave-Assisted Catalytic Transfer Hydrogenation of Ethyl Nicotinate

This protocol describes the reduction of ethyl nicotinate to this compound (ethyl nipecotate).

Materials:

  • Ethyl nicotinate

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C) or Raney Nickel

  • Ethanol

  • Microwave reactor with sealed vessel capabilities

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl nicotinate (e.g., 1.0 mmol, 151 mg).

  • Add ammonium formate (e.g., 5.0 mmol, 315 mg).

  • Carefully add 10% Pd/C (e.g., 10 mol%, ~106 mg) or a catalytic amount of Raney Nickel slurry.

  • Add ethanol (4 mL) as the solvent.

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes with continuous stirring.

  • After irradiation, allow the vessel to cool to room temperature.

  • Once cooled, carefully open the vessel.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylate (A Precursor)

This protocol outlines the synthesis of a key precursor that can be further modified to obtain this compound derivatives. This method is adapted from conventional procedures for similar compounds.[6]

Materials:

  • 1-Benzyl-4-piperidone

  • Diethyl carbonate

  • Sodium ethoxide (or sodium hydride)

  • Toluene (or another suitable high-boiling solvent)

  • Microwave reactor with sealed vessel capabilities

  • Magnetic stirrer

Procedure:

  • To a dry 10 mL microwave process vial containing a magnetic stir bar, add sodium ethoxide (e.g., 1.2 mmol, 82 mg).

  • Add dry toluene (4 mL).

  • Add 1-benzyl-4-piperidone (e.g., 1.0 mmol, 189 mg) to the suspension.

  • Add diethyl carbonate (e.g., 1.5 mmol, 177 mg).

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 130°C for 15-30 minutes with vigorous stirring.

  • After the reaction, cool the vessel to room temperature.

  • Carefully quench the reaction mixture by the slow addition of dilute acetic acid in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_workflow1 Workflow for Protocol 1 prep Prepare Reactants: Ethyl Nicotinate, Ammonium Formate, Catalyst, Ethanol seal Seal in Microwave Vial prep->seal irradiate Microwave Irradiation (120°C, 10-20 min) seal->irradiate cool Cool to Room Temperature irradiate->cool filter Filter through Celite cool->filter concentrate Concentrate under Vacuum filter->concentrate purify Purification concentrate->purify

Caption: Experimental workflow for the microwave-assisted hydrogenation of ethyl nicotinate.

G cluster_workflow2 Workflow for Protocol 2 prep Prepare Reactants: Piperidone, Diethyl Carbonate, Base, Toluene seal Seal in Microwave Vial prep->seal irradiate Microwave Irradiation (130°C, 15-30 min) seal->irradiate cool Cool to Room Temperature irradiate->cool quench Quench with Dilute Acid cool->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification dry_concentrate->purify

Caption: Experimental workflow for the microwave-assisted synthesis of a piperidone precursor.

Conclusion

The use of microwave-assisted synthesis for the preparation of this compound and its derivatives represents a significant advancement over classical synthetic methodologies. The protocols provided herein demonstrate the potential to achieve higher yields in substantially shorter reaction times. This efficiency, coupled with the possibility of using greener solvents or even solvent-free conditions, positions microwave synthesis as an environmentally friendly and economically viable approach for the production of these valuable heterocyclic building blocks in drug discovery and development.

References

One-Pot Synthesis of Functionalized Piperidines from Ethyl Piperidine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of functionalized piperidines, utilizing ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) as a versatile starting material. These methods offer efficient routes to novel piperidine derivatives, which are key scaffolds in a vast array of pharmaceuticals and bioactive molecules.

Introduction

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1] Functionalization of the piperidine core, particularly at the nitrogen atom, allows for the modulation of a compound's biological activity, physicochemical properties, and pharmacokinetic profile. One-pot synthesis methodologies are highly advantageous in drug discovery and development as they streamline the synthetic process, reduce waste, and improve overall efficiency by avoiding the isolation of intermediates.

This guide focuses on accessible one-pot procedures for the N-alkylation and N-arylation of this compound, providing researchers with practical protocols to generate libraries of functionalized piperidine building blocks for further investigation.

Application Notes

Functionalized piperidines derived from this compound are valuable intermediates in the synthesis of a variety of therapeutic agents. The ability to introduce diverse substituents on the piperidine nitrogen in a single step allows for rapid exploration of the chemical space around this privileged scaffold.

Key Applications in Drug Discovery:

  • Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs targeting CNS disorders. N-substituted piperidines are explored for their potential as antipsychotics, antidepressants, and analgesics.

  • Enzyme Inhibitors: this compound derivatives are used as starting points for the synthesis of various enzyme inhibitors, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and Janus Kinase (JAK) inhibitors with applications in inflammatory diseases.[2]

  • Receptor Antagonists and Agonists: N-functionalization plays a crucial role in determining the binding affinity and selectivity of ligands for various receptors, such as serotonin and histamine receptors.[3]

  • Antimicrobial and Anticancer Agents: The introduction of specific N-substituents can impart or enhance the antimicrobial and cytotoxic activities of piperidine-based compounds.[1]

The synthetic protocols detailed below provide a foundation for the generation of diverse libraries of N-functionalized this compound derivatives, enabling structure-activity relationship (SAR) studies and the identification of novel drug candidates.

Featured One-Pot Synthetic Protocols

Two primary strategies for the one-pot functionalization of this compound are presented: N-Alkylation via Direct Alkylation and N-Alkylation via Reductive Amination . A discussion on N-Arylation Strategies is also included.

Protocol 1: One-Pot N-Alkylation of this compound

This protocol describes a general and efficient one-pot method for the N-alkylation of this compound using an alkyl halide. The procedure is exemplified by N-benzylation, a common modification in medicinal chemistry.

Experimental Protocol: One-Pot N-Benzylation

Materials:

  • This compound

  • Benzyl bromide (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and anhydrous acetone or acetonitrile (5-10 mL per mmol of substrate).

  • Add potassium carbonate (2.0-3.0 equiv.) to the stirred solution.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 equiv.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (or a suitable temperature for the specific alkyl halide) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated piperidine.

Data Presentation

The following table summarizes representative yields for the N-alkylation of piperidine derivatives under one-pot conditions.

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile685-95
2Ethyl iodideK₂CO₃Acetone1270-85
34-Fluorobenzyl chlorideCs₂CO₃DMF480-90

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Mandatory Visualization

experimental_workflow_alkylation start Start reactants Mix this compound, Base (K₂CO₃), and Solvent (Acetone) start->reactants add_alkyl_halide Add Alkyl Halide (e.g., Benzyl Bromide) reactants->add_alkyl_halide reflux Heat to Reflux (2-24 h) add_alkyl_halide->reflux workup Workup: Filter, Concentrate, Extract reflux->workup purification Purification: Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the one-pot N-alkylation of this compound.

Protocol 2: One-Pot N-Alkylation via Reductive Amination

Reductive amination is a versatile one-pot method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. In this context, this compound acts as the amine component.

Experimental Protocol: General One-Pot Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equiv.)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5-2.0 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add the reducing agent (e.g., STAB, 1.5 equiv.) portion-wise to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times typically range from 2 to 16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.

Data Presentation

The following table summarizes representative yields for the one-pot reductive amination of amines with various aldehydes.

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE480-95
24-MethoxybenzaldehydeNaBH(OAc)₃DCM685-98
3CyclohexanecarboxaldehydeNaBH₃CNMeOH1275-90

Note: Yields are indicative and may vary based on the specific substrates and reaction conditions.

Mandatory Visualization

experimental_workflow_reductive_amination cluster_one_pot One-Pot Reaction Vessel start_materials This compound + Aldehyde/Ketone in Solvent imine_formation Imine Formation (Room Temperature) start_materials->imine_formation Stir reduction In-situ Reduction (Add Reducing Agent, e.g., STAB) imine_formation->reduction Intermediate workup Aqueous Workup reduction->workup purification Column Chromatography workup->purification product N-Substituted Product purification->product

Caption: Workflow for one-pot reductive amination.

N-Arylation Strategies

The direct N-arylation of this compound in a one-pot fashion is a more challenging transformation that often relies on transition-metal catalysis, most notably the Buchwald-Hartwig amination. While highly effective, developing a true "one-pot" procedure from simple starting materials can be complex and highly dependent on the specific catalyst system and substrates.

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. A general representation of the catalytic cycle is shown below. For a one-pot synthesis starting from this compound, this would typically involve the direct coupling of the piperidine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

While specific, detailed one-pot protocols for the Buchwald-Hartwig amination of this compound were not prominently found in the surveyed literature, the general principles of this reaction are well-established and can be adapted for this purpose by experienced chemists.

Mandatory Visualization

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-NR'₂(L₂) pd_complex1->pd_complex2 Amine Coordination & Deprotonation pd_complex2->pd0 Reductive Elimination product Ar-NR'₂ aryl_halide Ar-X amine R'₂NH

Caption: Generalized catalytic cycle for Buchwald-Hartwig N-arylation.

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. Ethyl piperidine-3-carboxylate, a readily available starting material, serves as a versatile building block for the synthesis of a diverse range of spiro-piperidine derivatives. This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds, with a focus on spiro[piperidine-3,3'-oxindoles], which have shown promising activity as anticancer agents and histone deacetylase (HDAC) inhibitors.

Synthetic Strategies Overview

The construction of spirocyclic systems from this compound typically involves a two-stage process:

  • Functionalization of the Piperidine Core: The initial step involves the modification of the this compound scaffold, most commonly through N-alkylation, to introduce a tether that will participate in the subsequent spirocyclization.

  • Spirocyclization: The second stage involves an intramolecular or intermolecular cyclization reaction to form the spirocyclic ring system. Key strategies include multi-component reactions and intramolecular cyclizations.

A general workflow for the synthesis of spirocyclic piperidines from this compound is depicted below.

G A This compound B N-Alkylation A->B R-X, Base C N-Alkyl this compound B->C D Multi-component Reaction (e.g., with Isatin and an amino acid) C->D E Spiro[piperidine-3,3'-oxindole] D->E F Biological Evaluation E->F G Anticancer Activity F->G H HDAC Inhibition F->H

Caption: General workflow for the synthesis and evaluation of spirocyclic compounds from this compound.

Application Note 1: Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives as Anticancer Agents

Spiro[piperidine-3,3'-oxindoles] are a class of compounds that have demonstrated significant potential as anticancer agents.[1][2][3] Their mechanism of action often involves the inhibition of the MDM2-p53 interaction, a critical pathway in cancer cell survival.[1] The synthesis of these compounds can be efficiently achieved through a one-pot, three-component reaction.

Signaling Pathway of MDM2-p53 Inhibition

MDM2_p53 cluster_0 Normal Cell cluster_1 Cancer Cell with Spiro-oxindole p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation p53_active Active p53 Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Induces MDM2_inhibited MDM2 Spiro_oxindole Spiro-oxindole Compound Spiro_oxindole->MDM2_inhibited Inhibition

Caption: Inhibition of the MDM2-p53 interaction by spiro-oxindole compounds, leading to apoptosis.

Quantitative Data
Compound IDCancer Cell LineIC50 (µM)Reference
4u HepG-2 (Liver)<10 µg/mL[2]
4w HepG-2 (Liver)<10 µg/mL[2]
4c A549 (Lung)-[2]
4o SKOV-3 (Ovarian)-[2]
6d MCF7 (Breast)4.3 ± 0.18[3]
6j MCF7 (Breast)4.7 ± 0.18[3]
6f HepG2 (Liver)3.5 ± 0.11[3]
9e Breast Cancer Cell LinesPotent Inhibition[1]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound, a necessary precursor for subsequent spirocyclization reactions.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Acetone

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound in acetone, add potassium carbonate.

  • Add the alkyl halide to the mixture.

  • Stir the reaction mixture at room temperature or under reflux for 12-24 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated product.

Protocol 2: Three-Component Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives

This protocol outlines the synthesis of spiro[piperidine-3,3'-oxindole] derivatives via a multi-component reaction.

Materials:

  • N-substituted piperidin-4-one (derived from this compound via multi-step synthesis) (1.0 eq)

  • Isatin (or substituted isatin) (1.0 eq)

  • L-proline (or other amino acid) (1.2 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • A mixture of the N-substituted piperidin-4-one, isatin, and L-proline in ethanol is stirred in a round-bottom flask.

  • The reaction mixture is heated to reflux and monitored by TLC. Reaction times can vary from 2 to 8 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The solid product is washed with cold ethanol and dried to afford the pure spiro[piperidine-3,3'-oxindole].

Application Note 2: Spiro-piperidine Derivatives as Histone Deacetylase (HDAC) Inhibitors

Spiro-piperidine derivatives have also emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in cancer therapy.[4][5][6][7] The spirocyclic scaffold can serve as a rigid core to present a zinc-binding group, such as a hydroxamic acid, to the active site of the enzyme.

HDAC Inhibition Pathway

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Gene Expression with HDAC Inhibitor Histone Histone Acetyl_group Acetyl Group DNA DNA (Condensed) Histone->DNA Compacts HDAC HDAC HDAC->Acetyl_group Removes Histone_acetylated Acetylated Histone DNA_relaxed DNA (Relaxed) Histone_acetylated->DNA_relaxed Relaxes HDAC_inhibited HDAC Spiro_HDACi Spiro-piperidine HDAC Inhibitor Spiro_HDACi->HDAC_inhibited Inhibits Gene_expression Gene Expression DNA_relaxed->Gene_expression Allows

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl Piperidine-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are the reduction of ethyl nicotinate and the Dieckmann condensation of a diester precursor. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements.

Q2: Which synthesis route generally provides a higher yield?

A2: The catalytic hydrogenation of ethyl nicotinate is often a more direct and high-yielding route. However, the Dieckmann condensation can also be efficient, with yields reportedly being significantly improved by using specific solvent and base combinations, such as DMSO and dimsyl ion[1].

Q3: How can I obtain a specific enantiomer (e.g., (R)- or (S)-Ethyl Piperidine-3-carboxylate)?

A3: To obtain a specific enantiomer, a resolution of the racemic mixture is typically performed. This can be achieved through fractional crystallization using a chiral resolving agent, such as dibenzoyl-L-tartaric acid or (S)-mandelic acid[2][3]. Another approach is to employ chiral chromatography techniques[4][5].

Q4: What are the common impurities I might encounter?

A4: In the reduction of ethyl nicotinate, common impurities include the starting material (unreacted ethyl nicotinate) and partially hydrogenated intermediates like ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate[6][7][8]. For the Dieckmann condensation, side products can arise from intermolecular condensation or other base-mediated side reactions[9][10].

Troubleshooting Guides

Route 1: Reduction of Ethyl Nicotinate

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst (e.g., Pd/C, Pd/Al2O3) is fresh and has been stored under appropriate conditions. Consider using a higher catalyst loading.
Insufficient Hydrogen Pressure Increase the hydrogen pressure according to the established protocol. For continuous flow reactions, ensure the H2 feed is adequate[11].
Suboptimal Reaction Temperature Optimize the reaction temperature. For flow hydrogenation, temperatures around 55-60°C have been reported to be effective[11].
Incomplete Reaction Extend the reaction time or increase the temperature and/or pressure. Monitor the reaction progress using techniques like TLC or NMR to ensure full conversion of the starting material[6].
Choice of Solvent The choice of solvent can influence the reaction rate and selectivity. Ethanol and methanol are commonly used. Consider screening different solvents if yields are consistently low[6][11].

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Incomplete Hydrogenation The presence of ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate indicates partial reduction. Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion[6][8].
Unreacted Starting Material If ethyl nicotinate is still present, this also points to an incomplete reaction. Optimize reaction conditions as mentioned above.
Catalyst Poisoning Ensure the starting material and solvent are of high purity and free from catalyst poisons like sulfur compounds.
Inefficient Purification Improve the purification method. Distillation or column chromatography are common methods. Washing the crude product with a dilute acid solution (e.g., 10% citric acid) can help remove basic impurities[11].
Route 2: Dieckmann Condensation

Issue 1: Low Yield of the Cyclized Product

Possible Cause Suggested Solution
Incorrect Base or Insufficient Amount Common bases include sodium ethoxide, potassium t-butoxide, and sodium hydride[9][12]. Ensure the base is anhydrous and used in a sufficient molar excess to drive the reaction to completion.
Suboptimal Solvent Toluene is a traditional solvent, but DMSO has been shown to significantly improve yields in some Dieckmann cyclizations[1]. Ensure the solvent is anhydrous.
Reaction Reversibility The Dieckmann condensation is a reversible reaction. The equilibrium can be shifted towards the product by using a strong enough base to deprotonate the resulting β-keto ester, which is an essentially irreversible step[10][13].
Intermolecular Condensation If the reaction concentration is too high, intermolecular condensation can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic product.

Issue 2: Formation of a Tar-like or Polymeric Substance

Possible Cause Suggested Solution
Reaction Temperature is Too High Excessive heat can promote side reactions and polymerization. Maintain the recommended reaction temperature.
Presence of Water Water can interfere with the base and lead to hydrolysis of the ester and other side reactions. Ensure all reagents and glassware are thoroughly dried.
Air (Oxygen) Exposure Some intermediates in base-catalyzed reactions can be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl Nicotinate in a Continuous Flow Reactor

This protocol is based on a process intensification study for the continuous flow hydrogenation of ethyl nicotinate[7][8][11][14].

Materials:

  • Ethyl nicotinate

  • Ethanol (EtOH), anhydrous

  • 5% Palladium on Alumina (Pd/Al2O3) catalyst

  • Trickle bed reactor (e.g., HEL FlowCAT)

  • High-pressure liquid pump

  • Hydrogen gas source

  • Back-pressure regulator

Procedure:

  • Prepare a 0.4 M solution of ethyl nicotinate in anhydrous ethanol.

  • Pack the trickle bed reactor column with 2.6 g of 5% Pd/Al2O3 catalyst.

  • Set the reactor temperature to 60°C.

  • Set the system pressure to 20 bar using the back-pressure regulator.

  • Set the hydrogen gas flow rate to 0.2 L/min.

  • Continuously pass the ethyl nicotinate solution through the reactor at a flow rate of 3.0 mL/min.

  • Collect the reaction output.

  • Concentrate the collected solution under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude material in dichloromethane (CH2Cl2) and wash with a 10% aqueous citric acid solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Protocol 2: Dieckmann Condensation using Sodium Hydride

This is a general protocol for a Dieckmann condensation[12].

Materials:

  • Acyclic diester precursor (e.g., Diethyl 3,3'-azanediyldipropanoate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the diester (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (10.0 eq).

  • Carefully add dry methanol. Note: Hydrogen gas will evolve.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 20 hours.

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH4Cl solution.

  • Extract the mixture with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the cyclized product.

Data Presentation

Table 1: Influence of Catalyst on the Full Hydrogenation of Ethyl Nicotinate

Catalyst Solvent Temperature (°C) Throughput ( g/day )
5% Pd/CEtOH100~5
5% Pd/Al2O3EtOH551959
5% Rh/CEtOH100522

Data adapted from a process intensification study. Throughput can vary based on the specific experimental setup.[14]

Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up and Purification prep_solution Prepare 0.4M Ethyl Nicotinate in EtOH set_conditions Set T = 60°C P = 20 bar H2 flow = 0.2 L/min prep_solution->set_conditions pack_column Pack Reactor with Pd/Al2O3 Catalyst pack_column->set_conditions pump_solution Pump Solution at 3.0 mL/min set_conditions->pump_solution collect_output Collect Product Stream pump_solution->collect_output concentrate Concentrate in vacuo collect_output->concentrate wash Wash with 10% Citric Acid concentrate->wash dry_concentrate Dry and Concentrate wash->dry_concentrate final_product This compound dry_concentrate->final_product

Caption: Workflow for the continuous flow hydrogenation of ethyl nicotinate.

troubleshooting_low_yield cluster_hydrogenation Hydrogenation Issues cluster_dieckmann Dieckmann Condensation Issues start Low Yield Observed catalyst Check Catalyst Activity and Loading start->catalyst Route 1 base Verify Base Quality and Stoichiometry start->base Route 2 pressure Increase H2 Pressure catalyst->pressure temperature Optimize Temperature pressure->temperature time Extend Reaction Time temperature->time end_node Yield Improved time->end_node solvent Use Anhydrous Solvent (Consider DMSO) base->solvent dilution Run at High Dilution solvent->dilution atmosphere Use Inert Atmosphere dilution->atmosphere atmosphere->end_node

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of Ethyl piperidine-3-carboxylate. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the silica gel TLC plate and column?

A1: Streaking or tailing of this compound on silica gel is a frequent issue. It arises from the strong interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can result in poor separation, broad peaks, and even irreversible adsorption of the compound onto the column.

Q2: How can I prevent my compound from tailing on the silica gel column?

A2: To mitigate tailing, a basic modifier should be added to the mobile phase. This additive neutralizes the acidic sites on the silica gel, minimizing the strong interactions with your basic compound. A common practice is to add 0.5-2% triethylamine (TEA) to the eluent. Alternatively, a mobile phase containing ammonia (e.g., a small percentage of a saturated solution of ammonia in methanol) can be used.

Q3: What is a good starting point for a mobile phase to purify this compound?

A3: A good starting point for developing a mobile phase for this compound on silica gel is a mixture of a non-polar and a polar solvent. Ethyl acetate/hexanes or dichloromethane/methanol are common choices. You should perform a TLC analysis with varying solvent ratios to find the optimal separation. For instance, you can start with a 20-30% ethyl acetate in hexanes mixture and adjust the polarity to achieve a target Rf value of 0.2-0.4 for the desired compound. Remember to add a small amount of triethylamine (e.g., 1%) to your TLC solvent system to assess its effect on spot shape.

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?

A4: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol is a good alternative. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase its concentration. Again, the addition of triethylamine is recommended.

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound does not have a strong UV chromophore, visualization under a UV lamp might be difficult unless there are UV-active impurities present. Staining is generally required. Potassium permanganate (KMnO4) stain is a good choice as it reacts with the amine functionality and the ester group, appearing as a yellow or brown spot on a purple background. Other general-purpose stains like vanillin or phosphomolybdic acid can also be effective.

Q6: What are the common impurities I should expect during the purification of this compound?

A6: Common impurities can include unreacted starting materials, such as piperidine-3-carboxylic acid or ethanol, and byproducts from the esterification reaction. If the synthesis involves N-protection and deprotection steps, incompletely deprotected material or byproducts from these steps can also be present. The nature of impurities is highly dependent on the synthetic route used.

Data Presentation: Mobile Phase Systems

The choice of the mobile phase is critical for a successful separation. The following table summarizes common solvent systems and their characteristics for the purification of this compound on silica gel.

Stationary PhaseMobile Phase SystemBasic ModifierTarget RfNotes
Silica GelEthyl Acetate / Hexanes0.5-2% Triethylamine0.2 - 0.4Good for less polar impurities. Adjust the ratio of ethyl acetate to hexanes to achieve the desired Rf.
Silica GelDichloromethane / Methanol0.5-2% Triethylamine0.2 - 0.4Use for more polar compounds or when ethyl acetate/hexanes is not providing enough polarity.
Alumina (basic or neutral)Ethyl Acetate / HexanesNot always necessary0.2 - 0.4Alumina is a basic stationary phase and can sometimes be used without a basic modifier for the eluent.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of approximately 1 gram of crude this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound
  • Silica gel (for flash chromatography, 230-400 mesh)
  • Solvents: Ethyl acetate, hexanes, dichloromethane, methanol (all HPLC grade)
  • Triethylamine (TEA)
  • Glass column for flash chromatography
  • TLC plates (silica gel coated)
  • TLC developing chamber and stains (e.g., potassium permanganate)
  • Collection tubes or flasks
  • Rotary evaporator

2. Mobile Phase Selection:

  • Prepare several eluent systems with varying polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes), each containing 1% TEA.
  • Run TLC plates of the crude material in these solvent systems.
  • The ideal solvent system is one that gives the this compound an Rf value of approximately 0.2-0.4 and shows good separation from impurities.

3. Column Packing:

  • Select an appropriate size column (e.g., for 1g of crude material, a 40g silica column is a good starting point).
  • Pack the column with silica gel using the chosen non-polar solvent (e.g., hexanes) as a slurry (wet packing). Ensure the packing is uniform and free of air bubbles.
  • Once packed, wash the column with 2-3 column volumes of the initial mobile phase (the least polar solvent mixture you plan to use, including 1% TEA). Do not let the solvent level drop below the top of the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed.
  • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin eluting with the mobile phase selected from your TLC analysis.
  • If you are using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity (e.g., from 10% to 40% ethyl acetate in hexanes).
  • Collect fractions of a suitable volume (e.g., 10-20 mL).
  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

6. Product Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent using a rotary evaporator. To remove residual triethylamine, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.

Mandatory Visualization

Below is a troubleshooting workflow for the column chromatography of this compound.

G start Start Purification tlc Run TLC with EtOAc/Hexanes + 1% TEA start->tlc check_rf Is Rf between 0.2-0.4 and spots are well-separated? tlc->check_rf tailing Problem: Spot is tailing/streaking tlc->tailing If tailing observed rf_high Problem: Rf too high (Compound runs too fast) check_rf->rf_high No, Rf > 0.4 rf_low Problem: Rf too low (Compound on baseline) check_rf->rf_low No, Rf < 0.2 no_separation Problem: Poor separation of spots check_rf->no_separation No, poor separation run_column Proceed with Column Chromatography check_rf->run_column Yes sol_rf_high Solution: Decrease polarity (Lower % EtOAc) rf_high->sol_rf_high sol_rf_high->tlc sol_rf_low Solution: Increase polarity (Higher % EtOAc or switch to DCM/MeOH) rf_low->sol_rf_low sol_rf_low->tlc sol_tailing Solution: Ensure 1-2% TEA is in the mobile phase tailing->sol_tailing sol_tailing->tlc sol_no_separation Solution: Try a different solvent system (e.g., DCM/MeOH) no_separation->sol_no_separation sol_no_separation->tlc monitor_fractions Monitor fractions by TLC run_column->monitor_fractions combine_pure Combine pure fractions and evaporate solvent monitor_fractions->combine_pure end Pure Product combine_pure->end

Caption: Troubleshooting workflow for this compound purification.

Technical Support Center: Synthesis of Ethyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl piperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic routes are:

  • Catalytic Hydrogenation of Ethyl Nicotinate: This method involves the reduction of the pyridine ring of ethyl nicotinate to a piperidine ring using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Dieckmann Condensation Route: This multi-step synthesis typically starts with the Michael addition of diethyl malonate to acrylonitrile, followed by the reduction of the nitrile group and subsequent intramolecular Dieckmann condensation to form the piperidine ring.

Q2: What are the critical parameters to control during the catalytic hydrogenation of ethyl nicotinate?

A2: Key parameters to control include:

  • Catalyst Selection and Activity: The choice of catalyst (e.g., Raney Ni, Pd/C, Rh/C) and its activity can significantly impact the reaction rate and selectivity.

  • Hydrogen Pressure and Temperature: These parameters influence the rate of hydrogenation and the potential for side reactions. Higher pressures and temperatures generally lead to faster reactions but may also promote over-reduction.

  • Solvent: The choice of solvent is crucial. While alcohols like ethanol are commonly used, they can lead to N-alkylation of the product.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, resulting in the presence of starting material and partially hydrogenated intermediates.

Q3: What are the potential side reactions during the Dieckmann condensation route?

A3: Several side reactions can occur:

  • Dialkylation: During the initial Michael addition, a second molecule of acrylonitrile can react with the mono-adduct to form diethyl bis(2-cyanoethyl)malonate.

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to an amide or a carboxylic acid, especially under acidic or basic workup conditions.[2][3]

  • Transesterification: If the alkoxide base used for the Dieckmann condensation does not correspond to the ester group (e.g., using sodium methoxide with an ethyl ester), transesterification can occur.

  • Decarboxylation: The β-keto ester formed after cyclization can undergo hydrolysis and decarboxylation, particularly if the reaction is heated for extended periods in the presence of acid or base.

Q4: How can I purify the final this compound product?

A4: Common purification techniques include:

  • Distillation: Vacuum distillation is often used to purify the final product, especially to remove lower-boiling impurities and solvent residues.

  • Crystallization: The product can sometimes be isolated and purified by crystallization of its salt form (e.g., hydrochloride).

  • Column Chromatography: Silica gel chromatography can be employed to separate the desired product from closely related impurities.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Presence of unreacted ethyl nicotinate in the final product (Hydrogenation Route) Incomplete reaction due to insufficient reaction time, low hydrogen pressure, or deactivated catalyst.Increase reaction time, increase hydrogen pressure (within safe limits of the equipment), or use fresh, active catalyst. Monitor the reaction progress by GC or TLC.
Additional peaks corresponding to partially hydrogenated intermediates are observed. Incomplete hydrogenation of the pyridine ring.Optimize reaction conditions (temperature, pressure, catalyst loading) to drive the reaction to completion. Consider a two-stage hydrogenation process.
Mass spectrometry indicates a product with a higher mass, corresponding to an N-ethyl or N-methyl derivative. N-alkylation of the piperidine nitrogen by the alcohol solvent (e.g., ethanol, methanol) during hydrogenation.Use a non-alcoholic solvent such as ethyl acetate or THF for the hydrogenation reaction.
Presence of diethyl bis(2-cyanoethyl)malonate (Dieckmann Route) Use of an excess of acrylonitrile or prolonged reaction time during the initial Michael addition.Use a stoichiometric amount or a slight excess of diethyl malonate relative to acrylonitrile. Monitor the reaction closely and stop it once the mono-adduct is formed.
FTIR or NMR suggests the presence of an amide or carboxylic acid functionality (Dieckmann Route). Hydrolysis of the nitrile group during workup or subsequent steps.Perform workup under neutral or carefully controlled pH conditions. Use milder conditions for the hydrolysis of the ester if decarboxylation is the next step.
Low yield of the cyclized product and presence of a linear diamine precursor (Dieckmann Route). Inefficient Dieckmann condensation.Ensure anhydrous conditions and the use of a suitable strong base (e.g., sodium ethoxide in ethanol). The choice of solvent is also critical.
Presence of a methyl ester impurity when using ethyl esters. Transesterification caused by using a non-matching alkoxide base (e.g., sodium methoxide).Use an alkoxide base that matches the ester group (e.g., sodium ethoxide for ethyl esters).

Common Impurities in the Synthesis of this compound

Synthetic Route Impurity Name Chemical Structure Typical Method of Detection
Catalytic Hydrogenation of Ethyl Nicotinate Ethyl Nicotinate (Unreacted Starting Material)GC-MS, HPLC, NMR
Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylateGC-MS, LC-MS, NMR
N-Ethyl this compoundGC-MS, LC-MS
Dieckmann Condensation Diethyl malonate (Unreacted Starting Material)GC-MS, NMR
Acrylonitrile (Unreacted Starting Material)GC-MS
Diethyl bis(2-cyanoethyl)malonateGC-MS, LC-MS, NMR
Diethyl 2-(2-carbamoylethyl)malonateLC-MS, FTIR, NMR
Piperidin-3-oneGC-MS, LC-MS

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Ethyl Nicotinate (General Procedure)

A solution of ethyl nicotinate in a suitable solvent (e.g., ethanol, ethyl acetate) is charged into a high-pressure hydrogenation reactor. A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel) is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred and heated to the target temperature (e.g., 80-120 °C) for a specified duration (e.g., 6-24 hours). The reaction progress is monitored by TLC or GC. Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation.

Synthesis of this compound via Dieckmann Condensation (General Procedure)

Step 1: Michael Addition To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium ethoxide) is added. Acrylonitrile is then added dropwise at a controlled temperature. The reaction mixture is stirred until the starting materials are consumed (monitored by TLC or GC). The reaction is then quenched, and the intermediate, diethyl 2-(2-cyanoethyl)malonate, is isolated.

Step 2: Reduction and Cyclization The diethyl 2-(2-cyanoethyl)malonate is dissolved in a suitable solvent and subjected to catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) to reduce the nitrile group to a primary amine. This is followed by in-situ or subsequent Dieckmann condensation, typically by adding a strong base like sodium ethoxide, to effect cyclization to the β-keto ester.

Step 3: Hydrolysis and Decarboxylation The resulting cyclic β-keto ester is then hydrolyzed (e.g., with aqueous acid) and heated to induce decarboxylation, yielding this compound. The final product is purified by extraction and vacuum distillation.

Visualizing Impurity Formation

Impurity_Formation Potential Impurity Formation Pathways in this compound Synthesis cluster_0 Hydrogenation of Ethyl Nicotinate cluster_1 Dieckmann Condensation Route EN Ethyl Nicotinate Partial_H Ethyl 1,4,5,6-tetrahydropyridine- 3-carboxylate (Incomplete Hydrogenation) EN->Partial_H Partial Hydrogenation Product_1 This compound EN->Product_1 Direct Hydrogenation Partial_H->Product_1 Full Hydrogenation N_Alkylation N-Alkyl-ethyl piperidine-3-carboxylate (Side Reaction with Solvent) Product_1->N_Alkylation Reaction with Alcohol Solvent DEM Diethyl Malonate Michael_Adduct Diethyl 2-(2-cyanoethyl)malonate DEM->Michael_Adduct ACN Acrylonitrile ACN->Michael_Adduct Michael Addition Dialkylation Diethyl bis(2-cyanoethyl)malonate (Dialkylation Impurity) Michael_Adduct->Dialkylation Further Addition Amine_Intermediate Diethyl 2-(3-aminopropyl)malonate Michael_Adduct->Amine_Intermediate Nitrile Reduction Amide_Impurity Amide Impurity (Nitrile Hydrolysis) Michael_Adduct->Amide_Impurity Partial Hydrolysis Product_2 This compound Amine_Intermediate->Product_2 Dieckmann Condensation & Decarboxylation Decarbox_Impurity Piperidin-3-one Derivative (Decarboxylation) Product_2->Decarbox_Impurity Side Reaction Transesterification Transesterification Product Product_2->Transesterification Incorrect Base

Caption: Impurity formation pathways in the two main synthetic routes to this compound.

References

Technical Support Center: N-Alkylation of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of ethyl piperidine-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS. - Gradually increase the reaction temperature. - Extend the reaction time.
Poor solubility of reactants or base: The chosen solvent may not effectively dissolve the starting materials or the base.- Select a more suitable solvent (e.g., DMF, acetonitrile, or DMSO). - Consider using a more soluble base, such as cesium carbonate.
Deactivated alkylating agent: The alkyl halide may have degraded.- Use a fresh or purified alkylating agent. - Consider converting the alkyl bromide or chloride to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.
Inappropriate base: The base may not be strong enough to deprotonate the piperidine nitrogen effectively.- Switch to a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃).
2. Formation of Over-Alkylation Product (Quaternary Ammonium Salt) Excess alkylating agent: Using a stoichiometric excess of the alkylating agent increases the likelihood of a second alkylation event.- Use a 1:1 or slight excess of the piperidine starting material to the alkylating agent. - Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain a low concentration.
High reaction temperature: Elevated temperatures can favor the formation of the thermodynamically stable quaternary salt.- Perform the reaction at a lower temperature, even if it requires a longer reaction time.
3. Presence of Unreacted Starting Material Insufficient amount of alkylating agent or base: Not enough of these reagents will lead to an incomplete reaction.- Ensure accurate measurement of all reagents. - Use a slight excess (1.1-1.2 equivalents) of the alkylating agent if over-alkylation is not a major concern. - Use at least one equivalent of base.
Short reaction time: The reaction may not have reached completion.- As with low yield, monitor the reaction and extend the time as needed.
4. Formation of Elimination Byproducts Strongly basic and sterically hindered base: Bases like potassium tert-butoxide can promote the elimination of HX from the alkyl halide.- Use a non-nucleophilic, moderately strong base like potassium carbonate or triethylamine.
High reaction temperature: Higher temperatures favor elimination reactions.- Maintain a lower reaction temperature.
5. Hydrolysis of the Ethyl Ester Presence of water and a strong base: The combination of a strong base and water can lead to saponification of the ester.- Use anhydrous solvents and reagents. - Employ non-hydroxide bases like K₂CO₃ or Cs₂CO₃.
6. Difficulty in Product Purification Similar polarity of product and starting material: The starting piperidine and the N-alkylated product may have close Rf values on TLC.- Optimize the solvent system for flash column chromatography to achieve better separation. - Consider converting the product to a salt to alter its solubility and facilitate purification by crystallization or extraction.
Oily product that is difficult to handle: The N-alkylated product may not be a solid.- Attempt to crystallize the product as a salt (e.g., hydrochloride or hydrobromide). - Use high-vacuum distillation if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-alkylation of this compound and how can I prevent it?

A1: The most common side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt. This occurs when the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the alkylating agent. To prevent this, it is crucial to carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the piperidine starting material. Slow, dropwise addition of the alkylating agent can also help to keep its concentration low and minimize the chance of a second alkylation.

Q2: I am not getting a complete reaction, and a lot of my starting material is leftover. What should I do?

A2: An incomplete reaction can be due to several factors. First, ensure your reagents are pure and your solvent is anhydrous, as impurities and water can interfere with the reaction. The choice of base and solvent is also critical. A base that is not strong enough may not sufficiently deprotonate the piperidine nitrogen. Consider switching to a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile to improve solubility and reaction rate. You can also try increasing the reaction temperature or extending the reaction time, while monitoring the progress by TLC or LC-MS.

Q3: My purification by column chromatography is not giving a clean product. What are my options?

A3: If flash chromatography is not providing adequate separation, you can try to purify the product through a different method. One common technique is to convert the basic N-alkylated product into a salt, such as a hydrochloride or hydrobromide, by treating it with an acid like HCl in ether. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base. Alternatively, if the product is an oil and thermally stable, high-vacuum distillation (Kugelrohr) can be an effective purification method.

Q4: Can the ethyl ester group be hydrolyzed during the reaction?

A4: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur, especially if the reaction is carried out in the presence of a strong hydroxide base (like NaOH or KOH) and water. To avoid this, it is recommended to use anhydrous reaction conditions and a non-hydroxide base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Q5: What is the role of adding potassium iodide (KI) to the reaction?

A5: Adding a catalytic amount of potassium iodide is a common strategy when using alkyl chlorides or bromides as the alkylating agent. The iodide ion is a better nucleophile than bromide or chloride and can displace it to form a more reactive alkyl iodide in situ. This is an example of the Finkelstein reaction and can significantly increase the rate of the N-alkylation.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of N-alkylation of piperidine derivatives.

Table 1: Comparison of Bases and Solvents for N-Alkylation

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
K₂CO₃DMFRoom Temp12~70
K₂CO₃AcetonitrileReflux8Moderate
Cs₂CO₃DMFRoom Temp6High-
NaHDMF0 to Room Temp4High
Et₃NAcetonitrileRoom Temp24Moderate

Table 2: Effect of Alkylating Agent on Yield

Alkylating Agent Base Solvent Yield (%) Notes
Benzyl BromideK₂CO₃DMFHighGenerally reactive and gives good yields.
Ethyl BromideK₂CO₃AcetonitrileModerate to HighLess reactive than benzyl bromide.
Methyl IodideK₂CO₃DMFHighVery reactive, higher risk of over-alkylation.
Isopropyl BromideCs₂CO₃DMFModerateSteric hindrance can lower the reaction rate and yield.

Experimental Protocols

Protocol 1: N-Benzylation of this compound using Potassium Carbonate

Materials:

  • This compound (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide to the reaction mixture dropwise over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: N-Ethylation of this compound using Sodium Hydride

Materials:

  • This compound (1 equivalent)

  • Ethyl iodide (1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

N_Alkylation_Pathway cluster_reactants Reactants cluster_products Products This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylation Base Base Base->N-Alkylation N-Alkyl this compound N-Alkyl this compound Salt (Base-H+ X-) Salt (Base-H+ X-) N-Alkylation->N-Alkyl this compound Desired Product N-Alkylation->Salt (Base-H+ X-) Byproduct

Caption: Main reaction pathway for the N-alkylation of this compound.

Side_Reactions Desired Product N-Alkyl Ethyl piperidine-3-carboxylate Quaternary Salt Over-alkylation Product (Quaternary Ammonium Salt) Desired Product->Quaternary Salt + Alkyl Halide Carboxylic Acid Hydrolysis Product (Carboxylic Acid) Desired Product->Carboxylic Acid H₂O, Base Alkene Elimination Product (Alkene) Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Alkene Strong Base

Caption: Common side reactions observed during N-alkylation.

Troubleshooting_Workflow Start Start Low_Yield Low Yield / No Reaction Start->Low_Yield Check_Purity Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Purity Yes Over_alkylation Over-alkylation Observed Low_Yield->Over_alkylation No Change_Solvent_Base Change Solvent/Base Check_Purity->Change_Solvent_Base Increase_Temp_Time Increase Temperature/Time Change_Solvent_Base->Increase_Temp_Time Increase_Temp_Time->Over_alkylation Control_Stoichiometry Control Stoichiometry (1:1 or excess amine) Over_alkylation->Control_Stoichiometry Yes Purification_Issue Purification Difficulty Over_alkylation->Purification_Issue No Slow_Addition Slow Addition of Alkylating Agent Control_Stoichiometry->Slow_Addition Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp Lower_Temp->Purification_Issue Optimize_Chroma Optimize Chromatography Solvent System Purification_Issue->Optimize_Chroma Yes End End Purification_Issue->End No Salt_Formation Form Salt and Recrystallize Optimize_Chroma->Salt_Formation Salt_Formation->End

Caption: A logical workflow for troubleshooting common N-alkylation issues.

Storage and handling guidelines for Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Piperidine-3-Carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on the storage, handling, and troubleshooting of common experimental issues involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored under controlled conditions. Key recommendations include maintaining an inert atmosphere, protecting it from light, and adhering to specific temperature guidelines. For long-term storage, refrigeration is advised.

Q2: What are the main safety hazards associated with this compound?

A2: this compound is classified as a hazardous substance. It can cause skin irritation and serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored or used with strong oxidizing agents or strong bases. Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q4: How should I handle this viscous liquid in the lab?

A4: this compound is a viscous liquid, which can present challenges for accurate measurement and transfer. To handle it effectively, consider the following techniques:

  • Use a positive displacement pipette: This type of pipette is specifically designed for viscous liquids and provides more accurate and reproducible dispensing.

  • Use wide-bore pipette tips: Cutting a small portion from the end of a standard pipette tip can create a wider opening, facilitating the aspiration and dispensing of the viscous liquid.[2]

  • Reverse pipetting: This technique can improve accuracy by aspirating more liquid than needed and then dispensing the desired volume, leaving a small amount of residual liquid in the tip.[3]

  • Dispense by weight: For the highest accuracy, determine the density of the liquid and dispense it by weight rather than volume.[2]

Q5: What are the signs of degradation of this compound?

A5: Degradation of this compound may be indicated by a change in color (e.g., from colorless/pale yellow to brown), a change in viscosity, or the appearance of a precipitate. If you suspect degradation, it is advisable to re-purify the compound or use a fresh batch. Purity can be checked using analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low reaction yield in N-acylation Incomplete reactionEnsure all reactants are pure and dry. Consider extending the reaction time or slightly increasing the temperature. Use a suitable base to neutralize the HCl generated.
Side reactionsProtect the piperidine nitrogen if other functional groups are more reactive under the reaction conditions.
Hydrolysis of the ester Presence of water and acid/base catalystUse anhydrous solvents and reagents. If the reaction is performed in the presence of water, control the pH to minimize hydrolysis. Basic conditions, in particular, will readily hydrolyze the ester.[4]
Inconsistent results with chiral this compound RacemizationAvoid harsh acidic or basic conditions and high temperatures, which can promote racemization. The stereochemical purity can be verified using chiral HPLC.
Difficulty in purifying the product Product is an oilIf the product is a non-volatile oil, consider purification by flash column chromatography on silica gel. For volatile oils, vacuum distillation can be an effective purification method.[5]
Inaccurate dispensing of the reagent Viscosity of the liquidEmploy specialized liquid handling techniques such as using a positive displacement pipette, wide-bore tips, or reverse pipetting.[2][3][6] For precise measurements, calculate the required volume based on mass and density.

Storage and Handling Guidelines

The following table summarizes the key storage and handling parameters for this compound.

Parameter Guideline Source(s)
Storage Temperature Room temperature or freezer (-20°C)Sigma-Aldrich, BLD Pharm
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)BLD Pharm
Light Keep in a dark placeBLD Pharm
Incompatible Materials Strong oxidizing agents, Strong basesFisher Scientific
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coatSigma-Aldrich
Purity (Typical) ≥96-98%[7][8]
Appearance Clear colorless to yellow or brown liquidThermo Fisher Scientific
Density (approx.) 1.012 - 1.043 g/mL at 25°C[7]
Boiling Point 102-104°C at 7 mmHg[7]

Experimental Protocols

General Protocol for N-Acylation

This protocol provides a general procedure for the N-acylation of this compound, a common reaction for this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acyl chloride, anhydride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (1-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Reaction Issue Identified (e.g., low yield, impurity) check_reagents Check Reagent Quality - Purity of starting material? - Anhydrous conditions? start->check_reagents Initial Check check_conditions Review Reaction Conditions - Correct temperature? - Appropriate stoichiometry? - Correct solvent? start->check_conditions check_handling Assess Handling Technique - Accurate measurement of viscous liquid? - Inert atmosphere maintained? start->check_handling purify_reagents Purify Starting Materials (Distillation/Chromatography) check_reagents->purify_reagents Impurity Suspected modify_conditions Modify Reaction Conditions - Adjust temperature - Change solvent - Alter stoichiometry check_conditions->modify_conditions Suboptimal Conditions improve_handling Improve Handling - Use positive displacement pipette - Dispense by weight check_handling->improve_handling Handling Error success Problem Resolved purify_reagents->success If successful failure Consult Further (e.g., literature, senior colleague) purify_reagents->failure If unresolved modify_conditions->success If successful modify_conditions->failure If unresolved improve_handling->success If successful improve_handling->failure If unresolved

References

Technical Support Center: Overcoming Poor Solubility of Ethyl Piperidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of ethyl piperidine-3-carboxylate derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low aqueous solubility. What is the most common reason for this?

A1: The limited aqueous solubility of many this compound derivatives often stems from the physicochemical properties of the molecule. The piperidine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, can be part of a larger, more nonpolar structure, especially when substituted with lipophilic groups.[1] The overall solubility is a balance between the polar functional groups (the ester and the piperidine nitrogen) and the nonpolar hydrocarbon backbone.

Q2: What are the initial, most straightforward steps I can take to improve the solubility of my compound for preliminary in vitro assays?

A2: For initial screening and in vitro assays, the simplest and most common starting points are pH adjustment and the use of co-solvents.

  • pH Adjustment: this compound derivatives are typically basic due to the piperidine nitrogen. Lowering the pH of the aqueous medium will protonate this nitrogen, forming a more soluble salt.[1][2] Preparing a stock solution in a mildly acidic buffer (e.g., citrate buffer at pH 3-5) or with a small amount of acid like hydrochloric acid can significantly enhance solubility.[1]

  • Co-solvents: Utilizing a water-miscible organic solvent is a widely used and effective strategy.[1][3][4] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1] It is crucial to ensure the final concentration of the co-solvent in your assay is compatible with the biological system, typically ≤1% for DMSO.[1]

Q3: I'm dissolving my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?

A3: This common issue, often called "precipitation upon dilution," can be addressed with several strategies:[2]

  • Optimize Final Co-solvent Concentration: Determine the maximum percentage of your co-solvent (e.g., DMSO) that your assay can tolerate without affecting the results and try to stay within this limit.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, potentially using intermediate solutions with a higher co-solvent concentration.[1]

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, in your aqueous buffer can help maintain the compound in solution by forming micelles.[2][3]

  • pH Control of the Final Solution: Ensure the pH of your final assay buffer is in a range that favors the soluble, protonated form of your piperidine derivative.

Q4: When should I consider more advanced and resource-intensive solubility enhancement techniques?

A4: If modifying the pH and using co-solvents do not achieve the required solubility for your experiments, or if you are developing a formulation for in vivo studies, more advanced techniques should be explored. These include:

  • Salt Formation: This is a robust method for ionizable compounds like piperidine derivatives and can lead to significant improvements in both solubility and dissolution rate.[1][5][6][7]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance dissolution.[8][9][10]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, forming an inclusion complex with increased aqueous solubility.[1][11][12][13][14]

  • Particle Size Reduction (Nanosuspensions): Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[15][16][17][18][19][20][21]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates from DMSO stock solution upon storage. The solution is supersaturated or stored at too low a temperature.Store the stock solution at room temperature if stability permits. Prepare a less concentrated stock solution. Always prepare fresh solutions for critical experiments.[1]
Inconsistent results in biological assays. Poor solubility leading to variable compound concentration.Re-evaluate the solubility in the final assay buffer. Consider using one of the solubility enhancement techniques mentioned above to ensure the compound is fully dissolved.
Low oral bioavailability in animal studies despite good in vitro activity. Poor dissolution in the gastrointestinal tract.This is a strong indicator that an advanced formulation strategy is needed. Consider developing a salt form, a solid dispersion, or a nanosuspension to improve in vivo dissolution and absorption.

Quantitative Data on Solubility Enhancement Strategies

The following tables provide hypothetical yet representative data on the potential impact of different solubility enhancement strategies on an this compound derivative.

Table 1: Effect of pH on the Solubility of a Hypothetical this compound Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.05 M Citrate Buffer5.00.5 - 1.0
0.05 M Citrate Buffer3.05 - 10
0.01 M Hydrochloric Acid (HCl)2.0> 20[1]

Table 2: Effect of Co-solvents and Excipients on Aqueous Solubility (at pH 7.4)

Solvent SystemConcentration (%)Approximate Solubility (mg/mL)
Water-< 0.01
Water with DMSO1%0.05
Water with Ethanol5%0.1
Water with PEG 40010%0.8
Water with 2-Hydroxypropyl-β-cyclodextrin5%2.5
Water with Polysorbate 800.5%0.3

Experimental Protocols

Protocol 1: Preparation and Evaluation of a pH-Adjusted Formulation
  • Objective: To determine the solubility of an this compound derivative as a function of pH.

  • Materials:

    • This compound derivative

    • Deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate buffers (0.05 M) at pH 3.0, 4.0, 5.0, and 6.0

    • Vials, magnetic stirrer, and stir bars

    • Analytical balance

    • HPLC with a suitable column and detector

  • Methodology:

    • Add an excess amount of the compound to separate vials containing each of the different buffer systems.

    • Stir the resulting slurries at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect for undissolved solid.

    • Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

    • Express the solubility in mg/mL or µg/mL at the specified pH and temperature.

Protocol 2: Formulation of a Co-solvent System
  • Objective: To enhance the aqueous solubility of an this compound derivative using a co-solvent.

  • Materials:

    • This compound derivative

    • Dimethyl sulfoxide (DMSO)

    • Deionized water or appropriate aqueous buffer

    • Vortex mixer

  • Methodology:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 50 mM).

    • For the working solution, dilute the DMSO stock into the aqueous buffer. To avoid precipitation, perform this step by adding the stock solution to the vigorously vortexing buffer.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of the intended assay (typically <1%).

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different solubilization strategy may be necessary.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Objective: To improve the dissolution rate of an this compound derivative by creating a solid dispersion with a hydrophilic polymer.

  • Materials:

    • This compound derivative

    • A hydrophilic carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

    • A common volatile solvent in which both the drug and carrier are soluble (e.g., ethanol, methanol, or a mixture).[8][22]

    • Rotary evaporator

    • Vacuum oven

  • Methodology:

    • Dissolve both the this compound derivative and the carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in the chosen solvent in a round-bottom flask.[23]

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

    • A thin film will form on the wall of the flask. Further dry this film in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask and pulverize it into a fine powder.

    • Characterize the solid dispersion for dissolution improvement compared to the pure drug.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_basic Basic Strategies cluster_eval1 Evaluation cluster_advanced Advanced Strategies cluster_end Outcome start Poorly Soluble This compound Derivative ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Addition start->cosolvent eval1 Solubility Sufficient? ph_adjust->eval1 cosolvent->eval1 salt Salt Formation eval1->salt No solid_disp Solid Dispersion eval1->solid_disp No cyclo Cyclodextrin Complexation eval1->cyclo No nano Nanosuspension eval1->nano No end Proceed with Experiment/Formulation eval1->end Yes salt->end solid_disp->end cyclo->end nano->end

Caption: A workflow for selecting a solubility enhancement strategy.

decision_tree start Compound Precipitates on Dilution from DMSO Stock q1 Is final DMSO concentration > 1%? start->q1 a1_yes Reduce final DMSO concentration q1->a1_yes Yes q2 Is the compound basic? q1->q2 No a1_yes->q2 a2_yes Lower pH of aqueous buffer q2->a2_yes Yes q3 Still precipitating? q2->q3 No a2_yes->q3 a3_yes Add surfactant (e.g., Tween 80) or use cyclodextrin q3->a3_yes Yes success Solution is stable q3->success No a3_yes->success

Caption: A decision tree for troubleshooting precipitation upon dilution.

References

Preventing racemization during the synthesis of chiral Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chiral Ethyl piperidine-3-carboxylate (also known as Ethyl Nipecotate). The primary focus is on preventing racemization at the C3 stereocenter, a common challenge during its synthesis and modification.

Troubleshooting Guide: Preventing Racemization

Issue 1: Loss of Enantiomeric Purity During N-Boc Deprotection

Question: I am removing the N-Boc protecting group from my chiral (R)- or (S)-N-Boc-ethyl piperidine-3-carboxylate, and I am observing significant racemization. What is causing this and how can I prevent it?

Answer:

Racemization during N-Boc deprotection is typically caused by exposure to harsh acidic conditions, elevated temperatures, or prolonged reaction times. The acidic proton at the C3 position (alpha to the ester carbonyl) can be removed, leading to a planar enol intermediate which is achiral. Reprotonation can then occur from either face, scrambling the stereocenter.

Recommendations:

  • Switch from TFA to HCl: Trifluoroacetic acid (TFA) is a very strong acid that can promote enolization and subsequent racemization. A much safer and widely recommended alternative is a 4M solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether. This method is generally milder, highly effective, and often yields a crystalline hydrochloride salt that is easier to purify and handle than the often-oily TFA salts.

  • Control the Temperature: Perform the deprotection at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and proceed with the work-up as soon as the starting material is consumed. Typical reaction times with 4M HCl/dioxane are 30-60 minutes.

  • Ensure Anhydrous Conditions: Water can participate in the proton exchange that leads to racemization. Use anhydrous solvents and reagents.

MethodReagent(s)TemperatureRacemization RiskKey Considerations
Recommended 4M HCl in 1,4-Dioxane0 °C to RTLow Often provides a crystalline HCl salt. Widely considered the safest standard method.
Alternative Acetyl Chloride in Methanol0 °C to RTLow to Medium Generates HCl in situ. Must be performed carefully.
Alternative p-TsOH in Acetonitrile50-60 °CMedium Heating increases risk; however, it is an alternative to TFA/DCM.
High Risk 20-50% TFA in DCMRoom TempHigh Strong acid increases the rate of enolization. Can cleave other acid-sensitive groups.[1][2]
High Risk Heating / Thermolysis> 100 °CHigh High temperatures provide the energy to overcome the inversion barrier.
Issue 2: Racemization During Base-Mediated Reactions (e.g., N-Alkylation)

Question: After successfully deprotecting my chiral this compound, I tried to N-alkylate it using an alkyl halide and a base, but the product was racemic. How can I perform this step while preserving stereointegrity?

Answer:

This is a classic problem caused by using a base that is strong enough or small enough to deprotonate the acidic C3 proton, forming a planar enolate intermediate. Standard inorganic bases (NaOH, K₂CO₃) and small alkoxide bases (NaOEt, KOtBu) are high-risk choices.

Recommendations:

  • Use a Sterically Hindered Base: The best choice is a non-nucleophilic, sterically hindered amine base. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is an excellent option. Its bulky isopropyl groups make it a poor nucleophile and prevent it from accessing the C3 proton, while it is still basic enough to act as a proton scavenger in the N-alkylation reaction.

  • Avoid Strong, Unhindered Bases: Do not use metal hydroxides, alkoxides, or hydrides (e.g., NaH). While effective for the N-alkylation, they will rapidly racemize your product. Even DBU, while hindered, is a very strong base and can pose a risk.

  • Maintain Low Temperatures: Keep the reaction temperature as low as possible to slow down the rate of any potential epimerization. Start at 0 °C or room temperature and avoid heating if the reaction proceeds sufficiently.

BaseClasspKa (Conjugate Acid)Racemization RiskSuitability for N-Alkylation
Recommended N,N-Diisopropylethylamine (DIPEA) Hindered Amine~10.7Very Low
Acceptable 2,6-Lutidine Hindered Amine~6.7Low
Use with Caution Triethylamine (TEA) Tertiary Amine~10.8Medium
High Risk Potassium Carbonate (K₂CO₃) Inorganic Base~10.3High
Very High Risk DBU (1,8-Diazabicycloundec-7-ene) Amidine~13.5Very High
Do Not Use Sodium Ethoxide (NaOEt) Alkoxide~16Extreme

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism for racemization in this molecule? A1: The hydrogen atom on the chiral carbon at the C3 position is acidic because it is alpha (α) to the carbonyl group of the ethyl ester. In the presence of a base, this proton can be abstracted to form a resonance-stabilized, planar enolate intermediate. This intermediate is achiral. When this enolate is reprotonated (either by a proton source in the workup or from a protic solvent), the proton can add to either the top or bottom face of the planar system with roughly equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q2: How can I check if my sample has racemized? A2: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . You will need a chiral stationary phase (CSP) column capable of separating the (R) and (S) enantiomers.

  • Column Selection: Polysaccharide-based columns like Chiralpak® IA, IB, or IC and Chiralcel® OD or AD are excellent starting points for separating piperidine derivatives.

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (like diethylamine, DEA) is often required to improve the peak shape of basic analytes.

  • Analysis:

    • First, analyze a sample of the racemic starting material to determine the retention times for both the (R) and (S) peaks.

    • Next, inject your chiral sample.

    • If only one peak appears at the expected retention time, your sample is enantiomerically pure.

    • If a second peak appears at the retention time of the other enantiomer, racemization has occurred.

    • The enantiomeric excess (ee%) can be calculated from the areas of the two peaks: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Q3: Is it possible to racemize the unwanted enantiomer intentionally to improve the overall yield in a resolution process? A3: Yes, this is a process known as Dynamic Kinetic Resolution (DKR) . In DKR, the unwanted enantiomer is continuously racemized back to the racemic mixture while the desired enantiomer is selectively removed (e.g., through crystallization with a chiral resolving agent or enzymatic reaction). This allows for a theoretical yield of up to 100% of the desired enantiomer from a racemic starting material. This requires carefully controlled conditions where the rate of racemization is faster than the rate of resolution but does not affect the resolved product.

Experimental Protocols

Protocol 1: Racemization-Free N-Boc Deprotection

This protocol describes the removal of the N-Boc group from chiral N-Boc-ethyl piperidine-3-carboxylate using HCl in 1,4-dioxane.

Materials:

  • (R)- or (S)-N-Boc-ethyl piperidine-3-carboxylate

  • 4.0 M HCl in 1,4-dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution (chilled)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4.0 M HCl in 1,4-dioxane solution (3.0 - 4.0 eq) dropwise to the stirred solution.

  • Monitor the reaction by TLC (e.g., using 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, add cold, anhydrous diethyl ether to the reaction mixture to precipitate the this compound hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. This salt is often pure enough for the next step.

  • (Optional - Free-basing): If the free amine is required, dissolve the HCl salt in water and cool to 0 °C. Carefully add saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Use the free amine immediately as it is more prone to decomposition and potential side reactions on storage.

G start Dissolve N-Boc Ester in Anhydrous Solvent cool Cool to 0 °C (Ice Bath) start->cool add_hcl Add 4M HCl in Dioxane (3-4 eq, dropwise) cool->add_hcl monitor Monitor by TLC/LC-MS (~30-60 min) add_hcl->monitor precipitate Precipitate HCl Salt with Anhydrous Diethyl Ether monitor->precipitate Reaction Complete filter Filter and Wash with Cold Diethyl Ether precipitate->filter product Product: Chiral Ethyl Piperidine-3-Carboxylate HCl filter->product

Caption: Workflow for racemization-free N-Boc deprotection.

Protocol 2: Chirality-Preserving N-Alkylation

This protocol describes the N-alkylation of chiral this compound using a hindered base.

Materials:

  • Chiral this compound (free amine or HCl salt)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq if starting from HCl salt, 1.5 eq if starting from free amine)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or DCM)

  • Standard work-up reagents (water, brine, organic solvent, drying agent)

Procedure:

  • Dissolve the this compound (or its HCl salt) (1.0 eq) in the chosen anhydrous solvent.

  • Add DIPEA to the solution. If using the HCl salt, the mixture may be stirred for 5-10 minutes before proceeding.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be applied if the reaction is slow, but this increases the risk of side reactions.

  • Once the reaction is complete, dilute the mixture with water and an organic solvent (e.g., EtOAc).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Crucially, confirm the enantiomeric purity of the final product using Chiral HPLC.

G cluster_0 Decision Workflow: Preventing Racemization start Starting with Chiral This compound goal What is the next reaction step? start->goal deprotection N-Boc Deprotection goal->deprotection Deprotection base_reaction Base-Mediated Reaction (e.g., N-Alkylation) goal->base_reaction Reaction with Base use_hcl Use 4M HCl / Dioxane at 0 °C deprotection->use_hcl avoid_tfa Avoid TFA and High Temperatures deprotection->avoid_tfa use_dipea Use Hindered Base (e.g., DIPEA) base_reaction->use_dipea avoid_strong_base Avoid NaOEt, K₂CO₃, NaOH, DBU base_reaction->avoid_strong_base

Caption: Decision guide for selecting racemization-free reaction conditions.

References

Troubleshooting low conversion rates in Ethyl piperidine-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving ethyl piperidine-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where low conversion rates are observed with this compound?

A1: Low conversion rates are frequently reported in three main types of reactions involving this compound: N-alkylation, amide coupling, and reductive amination. These issues can often be attributed to factors such as steric hindrance from the piperidine ring, the nucleophilicity of the secondary amine, and suboptimal reaction conditions.

Q2: Can the ethyl ester group of this compound be hydrolyzed during N-alkylation or amide coupling reactions?

A2: Yes, hydrolysis of the ethyl ester is a potential side reaction, particularly if the reaction is carried out in the presence of strong bases or acids, or at elevated temperatures for extended periods. It is crucial to carefully select the base and control the reaction temperature to minimize this unwanted side reaction.

Q3: How does the stereochemistry of this compound affect its reactivity?

A3: The stereocenter at the C3 position can influence the approach of reagents, potentially affecting reaction rates and yields. While it may not always be the primary cause of low conversion, steric hindrance can be more pronounced in certain diastereomeric transition states.

Troubleshooting Guides

Low Conversion in N-Alkylation Reactions

Low conversion in the N-alkylation of this compound is a common challenge. The secondary amine of the piperidine ring can be less reactive than acyclic secondary amines due to steric hindrance. Over-alkylation to form a quaternary ammonium salt is also a possibility, though less common with this substrate.[1][2]

Common Causes and Solutions

Potential Cause Recommended Solution
Insufficiently reactive alkylating agent Use a more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride.
Inappropriate base Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to prevent side reactions. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful temperature control.
Low reaction temperature Gradually increase the reaction temperature. For less reactive alkyl halides, heating may be necessary to drive the reaction to completion.
Solvent effects Aprotic polar solvents like DMF or acetonitrile are generally effective. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the ester.
Formation of byproducts The primary byproduct is often the unreacted starting material. In some cases, elimination products from the alkyl halide can be observed if a strong, non-hindered base is used.

Troubleshooting Workflow for N-Alkylation

N_Alkylation_Troubleshooting start Low Conversion in N-Alkylation check_reagents Check Reagent Purity & Reactivity start->check_reagents check_reagents->start Impure/Degraded Reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions analyze_byproducts Analyze Byproducts check_conditions->analyze_byproducts Conditions Appear Correct analyze_byproducts->start Significant Side Products optimize_base Optimize Base analyze_byproducts->optimize_base Unreacted Starting Material optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent increase_equivalents Increase Equivalents of Alkylating Agent optimize_solvent->increase_equivalents success Improved Conversion increase_equivalents->success

Caption: Troubleshooting workflow for low N-alkylation conversion.

Low Conversion in Amide Coupling Reactions

Amide bond formation with this compound involves the coupling of the piperidine nitrogen with a carboxylic acid. Low yields can result from poor activation of the carboxylic acid, steric hindrance, or side reactions.[3][4]

Common Causes and Solutions

Potential Cause Recommended Solution
Inefficient coupling reagent For sterically hindered amines like this compound, more powerful coupling reagents such as HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC.[3]
Absence of an additive When using carbodiimide coupling reagents (e.g., EDC), the addition of HOBt or HOAt is crucial to form a more stable activated ester, which can reduce side reactions and improve yields.[5][6][7][8]
Inappropriate base A non-nucleophilic base such as DIPEA is recommended to neutralize the acid formed during the reaction without competing with the amine nucleophile.[8]
Steric hindrance If coupling with a bulky carboxylic acid, consider using a less hindered coupling reagent and potentially increasing the reaction time or temperature.
Racemization Over-activation of the carboxylic acid or the use of a strong base can lead to racemization if the carboxylic acid has a chiral center. Using additives like HOAt can help suppress this.[3]

Troubleshooting Workflow for Amide Coupling

Amide_Coupling_Troubleshooting start Low Amide Coupling Conversion check_coupling_reagent Evaluate Coupling Reagent start->check_coupling_reagent check_coupling_reagent->start Inefficient Reagent check_additives Consider Additives (HOBt/HOAt) check_coupling_reagent->check_additives Using EDC/DCC optimize_conditions Optimize Solvent & Temperature check_coupling_reagent->optimize_conditions Using Onium Salt (HATU) check_additives->start No Additive Used check_base Check Base check_additives->check_base check_base->optimize_conditions purification_issues Review Purification optimize_conditions->purification_issues success Improved Conversion purification_issues->success

Caption: Troubleshooting workflow for low amide coupling yields.

Low Conversion in Reductive Amination Reactions

Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced to the corresponding N-substituted product. Incomplete imine formation and inefficient reduction are common hurdles.[9][10][11]

Common Causes and Solutions

Potential Cause Recommended Solution
Inefficient imine formation Ensure anhydrous conditions, as water can inhibit imine formation. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote the dehydration step.[12] For difficult cases, pre-forming the imine before adding the reducing agent may be beneficial.
Inappropriate reducing agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild enough not to reduce the starting aldehyde or ketone and is effective under slightly acidic conditions favorable for imine formation.[11][13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[10][11][12]
Incorrect pH The reaction is typically most efficient in a slightly acidic pH range (around 5-6) to facilitate imine formation without deactivating the amine or reducing the carbonyl starting material.[12]
Steric hindrance Reactions with bulky aldehydes or ketones may be slow. Increasing the reaction time or temperature may be necessary.
Side reactions The primary side reaction is the reduction of the starting aldehyde or ketone to the corresponding alcohol. This is more likely with less selective reducing agents like sodium borohydride.

Troubleshooting Workflow for Reductive Amination

Reductive_Amination_Troubleshooting start Low Reductive Amination Yield check_imine_formation Verify Imine Formation start->check_imine_formation check_imine_formation->start No Imine Observed check_reducing_agent Evaluate Reducing Agent check_imine_formation->check_reducing_agent Imine Formation Confirmed check_reducing_agent->start Agent Ineffective/Too Strong check_ph Check pH check_reducing_agent->check_ph optimize_conditions Optimize Conditions check_ph->optimize_conditions analyze_byproducts Analyze for Alcohol Byproduct optimize_conditions->analyze_byproducts analyze_byproducts->check_reducing_agent Significant Alcohol Formation success Improved Conversion analyze_byproducts->success Minimal Alcohol

Caption: Troubleshooting workflow for low reductive amination yields.

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Methyl Iodide

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add methyl iodide dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling of this compound with Benzoic Acid

Materials:

  • Benzoic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[5][6][7][8]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[8]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid, HOBt, and this compound in anhydrous DMF.[5][8]

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC portion-wise to the reaction mixture.[5]

  • Add DIPEA dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination of this compound with Benzaldehyde

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[13]

  • Acetic acid (catalytic amount, ~5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound, benzaldehyde, and anhydrous DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[13]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

General Amide Coupling Mechanism (EDC/HOBt)

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reaction HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt Regenerated Amide Amide Product HOBt_ester->Amide + Amine Amine This compound Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.[5][6][7][8]

General Reductive Amination Mechanism

Reductive_Amination_Mechanism Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine This compound Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O (Equilibrium) Product N-Substituted Product Imine->Product H2O H₂O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General mechanism for reductive amination.[9][10]

References

Scalability challenges in the production of Ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address scalability challenges in the production of Ethyl piperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of ethyl nicotinate is slow or incomplete. What are the common causes?

A1: Several factors can lead to slow or incomplete hydrogenation when scaling up:

  • Insufficient Mass Transfer: The most common issue at scale is poor mixing of hydrogen gas, the liquid substrate, and the solid catalyst. Ensure your reactor's agitation is sufficient to maintain the catalyst in suspension and maximize gas-liquid interface. Tools can be used to evaluate gas-liquid mass transfer during scale-up.[4]

  • Catalyst Deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent. Ensure high-purity ethyl nicotinate and ethanol are used. The catalyst may also lose activity over time; consider using fresh catalyst.

  • Inadequate Hydrogen Pressure: While higher pressure increases reaction rates by improving hydrogen solubility, the system must be appropriately rated.[5] Ensure the pressure is maintained consistently throughout the reaction.[6]

  • Low Temperature: While higher temperatures can increase rates, they may also lead to side reactions. The optimal temperature needs to be determined for your specific catalyst and setup. Precise temperature control is crucial for safety and efficiency.[4]

Q2: How can I improve the selectivity towards this compound and minimize by-products?

A2: Improving selectivity involves fine-tuning reaction conditions:

  • Catalyst Selection: Different catalysts exhibit different selectivities. While Palladium on Carbon (Pd/C) is common, Palladium on Alumina (Pd/Al2O3) has been shown to be highly efficient and selective for this transformation.[7]

  • Controlled Conditions: Over-hydrogenation can occur, leading to unwanted by-products. Carefully controlling temperature, pressure, and reaction time is critical. A process intensification study using a trickle bed reactor demonstrated that adjusting these parameters could selectively yield either the partial or fully hydrogenated product.[8]

  • Solvent Choice: The reaction is typically performed in ethanol. Using anhydrous ethanol can prevent potential side reactions involving water.

Q3: What are the best practices for removing the heterogeneous catalyst (e.g., Pd/C) after the reaction at an industrial scale?

A3: Catalyst removal is a critical downstream processing step.

  • Filtration: Use a filter press or a contained filtration system designed to handle fine powders. The use of a filter aid like Celite can prevent the fine catalyst particles from clogging the filter medium.[6]

  • Safety Precautions: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Always handle the spent catalyst wet with solvent (e.g., water or ethanol) in an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition.

  • Continuous Flow Systems: An alternative approach that simplifies catalyst removal is using a packed-bed or trickle-bed reactor in a continuous flow setup. This contains the catalyst within the reactor, eliminating the need for downstream filtration.[7][8]

Q4: I'm observing significant yield loss and impurities during the synthesis of the starting material, ethyl nicotinate. How can this be improved?

A4: The traditional synthesis of ethyl nicotinate via Fischer esterification using concentrated sulfuric acid is effective but problematic at scale due to high waste generation (large amounts of high COD and high sodium sulfate wastewater).[9] A greener, more scalable alternative involves:

  • Solid Acid Catalysts: Using a solid acid catalyst (e.g., HND230) with toluene as a co-solvent allows for azeotropic removal of water, driving the reaction to completion. This method reduces highly polluting wastewater, simplifies catalyst recovery (via filtration), and is well-suited for large-scale industrial production.[9][10]

Troubleshooting Guides

Low Yield in Hydrogenation Step

This decision tree helps diagnose potential causes of low yield during the catalytic hydrogenation of ethyl nicotinate.

LowYieldTroubleshooting start Low Yield or Incomplete Reaction Observed check_conversion Analyze Crude Sample (GC/NMR). Is conversion low? start->check_conversion check_purity Is purity of isolated product low? check_conversion->check_purity No low_conversion_q Is agitation/stirring rate maximized for the vessel? check_conversion->low_conversion_q Yes impurities_q What are the main impurities? check_purity->impurities_q Yes workup_loss Root Cause: Loss During Workup. Review extraction, distillation, and filtration steps for efficiency. check_purity->workup_loss No (Yield is low but pure) mass_transfer Root Cause: Poor Mass Transfer. Increase agitation, consider baffle design or different impeller. low_conversion_q->mass_transfer No no_agitation_issue Is H2 pressure stable during the reaction? low_conversion_q->no_agitation_issue Yes pressure_issue Root Cause: H2 Leak or Supply Issue. Check system for leaks. Ensure adequate H2 supply. no_agitation_issue->pressure_issue No catalyst_issue_q Is the catalyst fresh? Was it handled properly? no_agitation_issue->catalyst_issue_q Yes catalyst_deactivated Root Cause: Catalyst Deactivation. Use fresh catalyst. Test starting materials for catalyst poisons. catalyst_issue_q->catalyst_deactivated No temp_issue Final Check: Is temperature within optimal range? catalyst_issue_q->temp_issue Yes starting_material Impurity: Ethyl Nicotinate. Indicates incomplete reaction. Follow 'Low Conversion' path. impurities_q->starting_material Unreacted Starting Material byproducts Impurity: Other Species. Indicates side reactions. Optimize T & P. Consider a more selective catalyst (e.g., Pd/Al2O3). impurities_q->byproducts By-products

Caption: Troubleshooting decision tree for low yield in hydrogenation.

Data Presentation

Table 1: Comparison of Conditions for Hydrogenation of Ethyl Nicotinate

The following data is derived from a process intensification study using a continuous flow trickle bed reactor, highlighting the impact of catalyst and conditions on throughput and selectivity.[7]

CatalystTemp (°C)Liquid Flow Rate (mL/min)H₂ Feed (L/min)Pressure (bar)ProductThroughput ( g/day )
5% Pd/C605.00.220Partial (Tetrahydropyridine)54.8
5% Pd/Al₂O₃603.00.220Partial (Tetrahydropyridine)>260
5% Pd/Al₂O₃ 55 7.0 0.2 20 Partial (Tetrahydropyridine) 1219
5% Rh/Al₂O₃1002.00.650Full (Piperidine)522
5% Rh/Al₂O₃ 100 3.5 0.6 50 Full (Piperidine) 1959

Data adapted from a study on continuous flow hydrogenation.[7][8] "Partial" refers to Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, and "Full" refers to the desired this compound.

Experimental Protocols

Protocol 1: Scalable Batch Hydrogenation of Ethyl Nicotinate

This protocol describes a general procedure for the batch hydrogenation of ethyl nicotinate.

  • Reactor Preparation:

    • Ensure the high-pressure autoclave is clean and dry.

    • Inert the reactor by purging with nitrogen or argon gas.

  • Charging the Reactor:

    • Under the inert atmosphere, charge the reactor with ethyl nicotinate (1.0 eq) and ethanol (approx. 3-5 mL per gram of substrate).

    • Carefully add the catalyst (e.g., 5% Pd/C, 1-5 mol%) as a slurry in ethanol. Safety Note: Handle Pd/C wet as it can be pyrophoric.

  • Reaction Execution:

    • Seal the reactor.

    • Begin agitation to ensure the catalyst is fully suspended.

    • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 7-20 bar).[6][7]

    • Heat the reactor to the target temperature (e.g., 25-60 °C).[6][7]

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil is this compound.

  • Purification:

    • If necessary, the crude product can be purified by vacuum distillation.

Production Workflow Overview

The following diagram illustrates the key stages in scaling up the production of this compound, from starting material synthesis to the final pure product.

ProductionWorkflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Purification nicotinic_acid Nicotinic Acid + Ethanol esterification Esterification (Solid Acid Catalyst) nicotinic_acid->esterification ethyl_nicotinate Ethyl Nicotinate esterification->ethyl_nicotinate hydrogenation Catalytic Hydrogenation (Pd/C or Rh/Al2O3) ethyl_nicotinate->hydrogenation crude_product Crude Product (in Ethanol) hydrogenation->crude_product catalyst_removal Catalyst Filtration crude_product->catalyst_removal solvent_removal Solvent Removal (Evaporation) catalyst_removal->solvent_removal distillation Vacuum Distillation solvent_removal->distillation final_product Pure Ethyl piperidine-3-carboxylate distillation->final_product

Caption: Overall workflow for this compound production.

References

Technical Support Center: Safe Waste Disposal for Ethyl Piperidine-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of chemical waste generated during the synthesis of Ethyl piperidine-3-carboxylate. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for each chemical before handling and disposal. All waste management activities should comply with local, state, and federal regulations.[1][2][3]

Frequently Asked Questions (FAQs)

1. What are the primary waste streams generated during the synthesis of this compound?

The synthesis typically involves the reduction of a pyridine precursor (like Ethyl nicotinate) or a cyclization reaction, generating several distinct waste streams:

  • Aqueous Waste: Acidic and basic solutions from reaction quenching and extraction steps.

  • Organic Solvent Waste: Non-halogenated solvents such as ethanol, toluene, or hexanes used as reaction media or for extraction and purification.[4]

  • Solid Chemical Waste: Unreacted starting materials, byproducts, leftover reagents (e.g., sodium ethoxide), and contaminated materials like filter paper and drying agents.[5]

  • Sharps and Glassware Waste: Broken glassware and used Pasteur pipets or TLC spotters.[5]

2. How should I segregate the different types of waste?

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[6][7]

  • Aqueous Waste: Keep acidic and basic aqueous waste in separate, clearly labeled containers. Do not mix them.[6]

  • Organic Solvent Waste: Collect in a designated "Non-Halogenated Organic Waste" container.[8][9] Never mix halogenated solvents with non-halogenated solvents to avoid increased disposal costs.[4]

  • Solid Waste: Place in a labeled "Solid Chemical Waste" container. Ensure it is segregated from liquid waste.[5]

  • Empty Containers: Rinse empty reagent bottles three times with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it as regular trash or according to institutional guidelines.

3. Can I neutralize acidic or basic waste in the lab?

Yes, neutralization of corrosive waste (waste hazardous only due to its pH) is often permissible and can reduce disposal costs.[10][11] However, you must ensure the waste does not contain other hazardous materials like heavy metals or organic solvents.[10][11] The final pH should be between 5 and 9 before drain disposal, but always check your local wastewater regulations.[11]

4. What are the specific hazards associated with sodium ethoxide waste?

Sodium ethoxide is a corrosive and flammable solid that reacts violently with water to produce ethanol and sodium hydroxide, releasing significant heat which can ignite the ethanol vapors.[12][13] It must be handled in a dry atmosphere and stored away from moisture.[14]

5. How do I dispose of unreacted piperidine derivatives?

Piperidine and its derivatives are typically classified as hazardous waste.[15][16] They should be collected in a designated hazardous waste container and disposed of through a licensed waste disposal facility, often via incineration.[17][18] Do not pour piperidine-containing waste down the drain.[17]

Troubleshooting Guide

Issue Potential Cause Solution
Unexpected fuming or heat generation in waste container Mixing of incompatible waste streams (e.g., acid and base, or sodium ethoxide with aqueous waste).Immediately secure the container lid if safe to do so. Place the container in a secondary containment tray within a fume hood. Alert your lab supervisor and environmental health and safety (EHS) office. Do not attempt to handle the container without proper personal protective equipment (PPE) and guidance.
pH of neutralized aqueous waste is not stable Incomplete reaction or presence of buffering agents.Continue to add the neutralizing agent slowly while monitoring the pH. Stir the solution thoroughly. If the pH remains unstable, treat it as hazardous waste and do not dispose of it down the drain.
Spill of flammable solvent waste Improper handling or container failure.Evacuate non-essential personnel. Eliminate all ignition sources.[19][20] Contain the spill using a spill kit with non-combustible absorbent materials. Collect the absorbed material in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.[19]
Waste container is full Normal accumulation of waste.Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6] Securely cap the full container, ensure it is properly labeled, and move it to your lab's designated Satellite Accumulation Area (SAA).[6][21] Request a pickup from your institution's EHS office.[3]

Experimental Protocols

Protocol 1: Neutralization of Acidic Aqueous Waste

Objective: To safely neutralize acidic waste (pH ≤ 2) to a pH between 5 and 9 for sewer disposal, provided it contains no other hazardous components.[11]

Materials:

  • Acidic aqueous waste

  • 6 M Sodium Hydroxide (NaOH) or another suitable base[22]

  • Large polyethylene container (e.g., 5-gallon bucket)[10]

  • Ice bath

  • pH meter or pH paper

  • Stir bar and stir plate

  • Appropriate PPE: chemical splash goggles, face shield, nitrile gloves, and a chemical-resistant apron.[10]

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.[10]

  • Place the polyethylene container in a larger secondary container or an ice bath to manage heat generation.[11]

  • If the acid is concentrated, dilute it to approximately 5% by slowly adding the acid to a large volume of cold water. Never add water to acid. [10][11]

  • Begin stirring the diluted acidic solution.

  • Slowly add 6 M NaOH dropwise to the acidic solution. The reaction can be exothermic, so monitor the temperature.[23]

  • Continuously monitor the pH of the solution using a pH meter or pH paper.[10][23]

  • Continue adding the base until the pH is stable between 5 and 9.[11]

  • Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water (at least 20 parts water), in accordance with local regulations.[10]

Protocol 2: Quenching and Disposal of Sodium Ethoxide

Objective: To safely neutralize residual sodium ethoxide.

Materials:

  • Sodium ethoxide waste

  • Large volume of water

  • Dilute hydrochloric acid (HCl)

  • Large beaker or flask

  • Stir bar and stir plate

  • Appropriate PPE (as listed in Protocol 1)

Procedure:

  • Work in a chemical fume hood.

  • In a large beaker, place a large volume of water (at least 10 times the volume of the sodium ethoxide to be quenched).

  • Slowly and in small portions, add the sodium ethoxide waste to the water with vigorous stirring.[12] This reaction is highly exothermic.

  • The sodium ethoxide will hydrolyze to form sodium hydroxide and ethanol.

  • Once the reaction has subsided, neutralize the resulting basic solution by following the principles of Protocol 1, but using a dilute acid like HCl to bring the pH to a neutral range (5-9).[12]

  • Dispose of the neutralized solution down the drain with plenty of water, as per institutional guidelines.

Data Presentation

Table 1: Properties of Key Chemicals and Waste Streams

SubstanceFormulaHazard ClassFlash Point (°C)Disposal Considerations
This compound C₈H₁₅NO₂Combustible Liquid76.7 °CDispose of as hazardous waste in an approved plant.[24]
Ethanol C₂H₅OHFlammable Liquid13 °CCollect in a non-halogenated organic solvent waste container.[4]
Sodium Ethoxide C₂H₅ONaFlammable Solid, Corrosive30 °CReacts violently with water.[12][25] Must be quenched before disposal.[12] Do not dispose of directly into sewer.[13]
Piperidine C₅H₁₁NFlammable Liquid, Toxic, Corrosive16 °CCollect as hazardous waste. Do not empty into drains.[16]
Hydrochloric Acid HClCorrosiveN/ANeutralize before disposal.[10][11]
Sodium Hydroxide NaOHCorrosiveN/ANeutralize before disposal.[10][11]

Visualizations

Waste Disposal Workflow

WasteDisposalWorkflow cluster_synthesis Synthesis of this compound cluster_waste_streams Generated Waste Streams cluster_disposal_path Disposal Pathway Reaction Reaction & Work-up Aqueous Aqueous Waste (Acidic/Basic) Reaction->Aqueous Organic Organic Solvent Waste (Non-Halogenated) Reaction->Organic Solid Solid Waste (Reagents, Consumables) Reaction->Solid Neutralize Neutralize (pH 5-9) Aqueous->Neutralize If only corrosive OrganicContainer Hazardous Waste (Organic Solvents) Organic->OrganicContainer SolidContainer Hazardous Waste (Solid) Solid->SolidContainer Sewer Sanitary Sewer (with copious water) Neutralize->Sewer EHS_Pickup EHS Pick-up for Incineration/Disposal OrganicContainer->EHS_Pickup SolidContainer->EHS_Pickup

Caption: Waste disposal workflow from synthesis to final disposal.

Waste Segregation Decision Tree

WasteSegregation Start Waste Generated IsLiquid Is it a liquid? Start->IsLiquid IsAqueous Is it primarily aqueous? IsLiquid->IsAqueous Yes SolidWaste Solid Chemical Waste Container IsLiquid->SolidWaste No IsHalogenated Does it contain halogens (F, Cl, Br, I)? IsAqueous->IsHalogenated No IsCorrosiveOnly Is it hazardous ONLY due to pH? IsAqueous->IsCorrosiveOnly Yes HalogenatedWaste Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedWaste No Neutralize Neutralize per Protocol, then Sewer Disposal IsCorrosiveOnly->Neutralize Yes AqueousWaste Aqueous Hazardous Waste Container IsCorrosiveOnly->AqueousWaste No

Caption: Decision tree for proper segregation of laboratory waste.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Excess of Ethyl (S)-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. Ethyl (S)-piperidine-3-carboxylate, a key chiral building block in the synthesis of various drug substances, requires accurate and reliable analytical methods to quantify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the premier technique for this purpose. This guide provides a comparative overview of different chiral HPLC methods for the analysis of piperidine-based compounds, supported by experimental data to aid in method selection and development.

This guide explores two distinct strategies: the direct enantioseparation of Ethyl piperidine-3-carboxylate on an immobilized polysaccharide-based CSP and an alternative approach involving pre-column derivatization for a structurally similar compound, piperidin-3-amine, analyzed on a different polysaccharide-based CSP.

Comparison of Chiral HPLC Methodologies

The selection of a suitable chiral HPLC method depends on several factors, including the physicochemical properties of the analyte, the desired resolution, and the availability of instrumentation. Below is a comparison of two effective methods.

ParameterMethod 1: Direct AnalysisMethod 2: Analysis with Derivatization
Analyte Ethyl (R/S)-piperidine-3-carboxylate(R/S)-Piperidin-3-amine
Chiral Stationary Phase (CSP) Immobilized Amylose-based CSPChiralpak AD-H
Mobile Phase n-hexane: ethanol: diethylamine (80:20:0.1, v/v/v)0.1% diethyl amine in ethanol
Flow Rate 1.0 mL/min0.5 mL/min
Detection Wavelength Not specified, likely low UV (e.g., 210-220 nm)228 nm
Resolution (Rs) 3.59[1]> 4.0
Derivatization Required? NoYes, with p-toluenesulfonyl chloride (PTSC)
Key Advantage Simple sample preparation, direct analysis.Enhanced UV detection and high resolution.[2]

Experimental Protocols

Below are the detailed experimental methodologies for the two compared approaches.

Method 1: Direct Chiral HPLC Analysis of Ethyl (R/S)-piperidine-3-carboxylate

This method, adapted from Rane et al. (2019), describes an efficient direct chiral separation of this compound enantiomers.[1]

Objective: To separate and quantify the enantiomers of this compound without derivatization.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: An immobilized amylose-based chiral stationary phase column.

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength for the analyte (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a suitable concentration.

Procedure:

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The resolution between the R-(-) and S-(+) enantiomers was reported to be 3.59.[1][3]

Method 2: Chiral HPLC Analysis of Piperidin-3-amine with Pre-column Derivatization

This method, based on the work of Babu et al. (2014) for the analysis of a similar compound, piperidin-3-amine, demonstrates an alternative approach where derivatization is used to enhance detectability and separation.[2]

Objective: To separate and quantify the enantiomers of piperidin-3-amine after derivatization with p-toluenesulfonyl chloride.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: 0.1% diethylamine in ethanol.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at 228 nm.[2]

  • Derivatization Reagent: p-toluenesulfonyl chloride (PTSC).

Procedure:

Derivatization:

  • React the piperidin-3-amine sample with p-toluenesulfonyl chloride in the presence of a base. This reaction introduces a chromophore into the analyte, making it readily detectable by a UV detector.

HPLC Analysis:

  • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is obtained.

  • Inject the derivatized sample onto the column.

  • Perform the chromatographic separation under isocratic conditions.

  • The resolution between the two derivatized enantiomers was reported to be greater than 4.0.[2]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of a typical chiral HPLC analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Mixture of This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Column Chiral Column (e.g., Immobilized Amylose) Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation

Caption: Workflow for Direct Chiral HPLC Analysis.

Chiral_HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Mixture of Piperidine-3-amine Derivatization Derivatize with PTSC Sample->Derivatization Dissolution Dissolve in Mobile Phase Derivatization->Dissolution Injection Inject Derivatized Sample Dissolution->Injection Column Chiral Column (e.g., Chiralpak AD-H) Injection->Column Separation Diastereomer Separation Column->Separation Detection UV Detector (228 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation

Caption: Workflow for Chiral HPLC with Derivatization.

References

Spectroscopic comparison of Ethyl piperidine-3-carboxylate and Ethyl isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of two closely related piperidine derivatives: Ethyl piperidine-3-carboxylate and Ethyl isonipecotate (Ethyl piperidine-4-carboxylate). By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to highlight the key differences that arise from the positional isomerism of the ethyl carboxylate group on the piperidine ring.

The seemingly subtle shift of the ester functional group from the 3-position to the 4-position on the piperidine ring gives rise to distinct spectroscopic signatures. These differences are critical for unambiguous identification, quality control, and understanding the chemical behavior of these compounds in various research and development settings.

At a Glance: Key Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound and Ethyl isonipecotate, providing a clear and direct comparison of their key spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Proton Assignment This compound Chemical Shift (δ ppm) Ethyl isonipecotate Chemical Shift (δ ppm)
-O-CH₂ -CH₃4.07 (q, J = 6.9 Hz)~4.13 (q)
Piperidine H32.44 – 2.34 (m)-
Piperidine H4-~2.41 (m)
Piperidine H2, H6 (axial/equatorial)3.02 (d, J = 12.3 Hz), 2.87 – 2.70 (m), 2.58 (t, J = 11.2 Hz)~3.09 (m), ~2.64 (m)
Piperidine H5 (axial/equatorial)1.98 – 1.88 (m), 1.70 – 1.56 (m)~1.89 (m), ~1.46-2.06 (m)
-O-CH₂-CH₃ 1.19 (t, J = 7.1 Hz)~1.26 (t)
-NH-Not explicitly assigned (broad)Not explicitly assigned (broad)

Note: Data for this compound is from a 400 MHz spectrum[1]. Data for Ethyl isonipecotate is from a 90 MHz spectrum and is approximate[2].

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Assignment This compound Chemical Shift (δ ppm) [1]Ethyl isonipecotate Chemical Shift (δ ppm)
C =O174.26~175.0
-O-CH₂ -CH₃60.59~60.4
Piperidine C341.52~28.8
Piperidine C424.67~41.0
Piperidine C247.37~43.5
Piperidine C526.85~28.8
Piperidine C645.57~43.5
-O-CH₂-CH₃ 13.96~14.2

Note: ¹³C NMR data for Ethyl isonipecotate is estimated based on typical values and spectral database information.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group This compound (ATR-IR, cm⁻¹) Ethyl isonipecotate (Neat, cm⁻¹)
N-H StretchBroad, ~3300Broad, ~3300
C-H Stretch~2940~2940
C=O Stretch (Ester)~1728~1730
C-O Stretch (Ester)~1180~1180

Note: IR data is based on typical spectral ranges for these functional groups.

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound157Expected fragments include loss of -OCH₂CH₃ (m/z 112), -COOCH₂CH₃ (m/z 84), and fragments from piperidine ring cleavage.
Ethyl isonipecotate157112, 84, 56[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and Ethyl isonipecotate.

Spectroscopic_Comparison Spectroscopic Comparison Workflow cluster_compounds Isomeric Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis CompoundA This compound NMR NMR Spectroscopy (¹H and ¹³C) CompoundA->NMR IR IR Spectroscopy CompoundA->IR MS Mass Spectrometry CompoundA->MS CompoundB Ethyl isonipecotate CompoundB->NMR CompoundB->IR CompoundB->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Patterns MS->MS_Data Compare_NMR Compare NMR Spectra NMR_Data->Compare_NMR Compare_IR Compare IR Spectra IR_Data->Compare_IR Compare_MS Compare MS Spectra MS_Data->Compare_MS Conclusion Structural Elucidation & Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of the two isomers.

Discussion of Spectroscopic Differences

The primary distinction between this compound and Ethyl isonipecotate lies in the substitution pattern of the piperidine ring, which directly influences the chemical environment of the constituent protons and carbons.

¹H NMR Spectroscopy: The most significant differences in the ¹H NMR spectra are observed for the protons on the piperidine ring. In Ethyl isonipecotate, the symmetry of the molecule (with the substituent at the 4-position) results in a more simplified spectrum for the ring protons compared to the less symmetrical this compound. The chemical shift of the proton at the carbon bearing the ester group (H3 in the 3-carboxylate and H4 in the 4-carboxylate) is a key diagnostic feature.

¹³C NMR Spectroscopy: The ¹³C NMR spectra also clearly differentiate the two isomers. The chemical shifts of the piperidine ring carbons, particularly C3 and C4, are markedly different. The carbon directly attached to the electron-withdrawing carboxylate group experiences a downfield shift.

Infrared Spectroscopy: The IR spectra of both compounds are broadly similar, as they possess the same functional groups (secondary amine, ester, and alkane). Both will exhibit a characteristic N-H stretch, C-H stretches, and a strong C=O stretch for the ester carbonyl group. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these are less diagnostic than NMR data.

Mass Spectrometry: Both isomers have the same molecular weight and will therefore show a molecular ion peak at the same m/z value (157). However, their fragmentation patterns under electron ionization are expected to differ. The position of the ester group will influence the cleavage of the piperidine ring, leading to different relative abundances of fragment ions. For instance, the fragmentation of ethyl N-mthis compound has been studied, and similar pathways can be expected for the parent compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the entire ester group (-COOCH₂CH₃, 73 Da), leading to prominent fragment ions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

  • Ionization Method: Electron Ionization (EI) is a common method for volatile, thermally stable compounds like these.

  • Sample Introduction: The sample can be introduced directly via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Data Acquisition: In EI, electrons with a standard energy of 70 eV are used to ionize the sample molecules. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide unequivocally demonstrate that while this compound and Ethyl isonipecotate are isomers with identical molecular formulas and functional groups, their distinct substitution patterns lead to clearly distinguishable NMR and mass spectra. ¹H and ¹³C NMR spectroscopy are particularly powerful tools for the unambiguous identification of these compounds, providing unique fingerprints based on the chemical shifts and coupling patterns of the piperidine ring nuclei. This comparative guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical analysis, enabling the precise characterization and differentiation of these important piperidine derivatives.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-Ethyl piperidine-3-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Stereoselectivity in Cholinergic and GABAergic Systems

The stereochemistry of a chiral molecule can dramatically influence its interaction with biological targets, leading to significant differences in pharmacological activity. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of ethyl piperidine-3-carboxylate, also known as ethyl nipecotate. While both isomers serve as valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals, their intrinsic biological effects, where studied, exhibit marked stereoselectivity. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the differing biological profiles of these two enantiomers.

Contrasting Pharmacological Profiles at Muscarinic Acetylcholine Receptors

A significant body of research has focused on the cholinergic properties of (R)-Ethyl piperidine-3-carboxylate, revealing its direct and distinct interactions with muscarinic acetylcholine receptors (mAChRs). In contrast, there is a notable absence of publicly available data detailing the direct cholinergic activity of the (S)-enantiomer, precluding a direct comparative analysis at these targets.

(R)-Ethyl piperidine-3-carboxylate has been characterized as a direct-acting cholinergic agent with a unique profile: it functions as an agonist at the M2 subtype and an antagonist at the M1 subtype of muscarinic receptors[1]. This dual activity is unusual and highlights the nuanced interactions directed by its specific stereochemistry.

Quantitative Comparison of (R)-Ethyl piperidine-3-carboxylate Activity at Muscarinic Receptors
EnantiomerReceptor SubtypeActivityPotency/AffinityTissue/System
(R)-Ethyl piperidine-3-carboxylate M2AgonistpD2 = 5.91 (inotropic)Guinea Pig Atria
M2AgonistpD2 = 5.62 (chronotropic)Guinea Pig Atria
M2AgonistpD2 = 5.95Guinea Pig Ileum
M2AgonistpD2 = 5.40Rat Jejunum
M2AgonistEC50 = 52 µMRat Striatal Membranes
M1AntagonistpA2 = 5.0Rat Cerebral Cortical Slices
(S)-Ethyl piperidine-3-carboxylate M1 / M2Not ReportedNot ReportedNot Reported

pD2 is the negative logarithm of the EC50 value. pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant.

Stereoselectivity in GABA Transporter Inhibition

Both enantiomers of this compound are precursors to nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). The inhibition of GATs prolongs the presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission, a mechanism of action sought for treating conditions like epilepsy.

While direct comparative studies on the inhibitory activity of the parent ethyl esters on GAT subtypes are scarce, extensive research on their derivatives, particularly N-substituted analogs, consistently demonstrates a high degree of stereoselectivity. Generally, derivatives of (R)-nipecotic acid are more potent inhibitors of the GAT1 subtype compared to their (S)-counterparts[2][3]. For instance, the anticonvulsant drug Tiagabine, a derivative of (R)-nipecotic acid, is a potent and selective GAT1 inhibitor[2][4]. In one study, the (R)-isomer of Tiagabine was found to have a significantly lower EC50 value for its effect on the EEG in rats compared to the (S)-isomer, a difference attributed to both its higher affinity for the GABA transporter and differences in plasma protein binding[4][5].

Conversely, for other GAT subtypes, derivatives of (S)-nipecotic acid have been shown to be more potent. This highlights that the direction of stereoselectivity is dependent on the specific biological target.

Due to the lack of direct comparative data for the parent ethyl esters, a quantitative table is not provided for GABA transporter inhibition. However, the consistent findings with their derivatives strongly suggest that (R)- and (S)-Ethyl piperidine-3-carboxylate would also exhibit stereoselective inhibition of GABA transporters.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Muscarinic Receptor Agonist and Antagonist Activity Assays

The following protocols are based on the study by Zorn et al. (1987) which characterized the activity of (R)-Ethyl piperidine-3-carboxylate[1].

1. Isolated Tissue Preparations (Guinea Pig Atria and Ileum):

  • Tissue Preparation: Male Hartley guinea pigs are sacrificed, and the atria and a segment of the ileum are dissected and mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Data Recording: For atria, both the rate (chronotropic effect) and force (inotropic effect) of contraction are recorded. For the ileum, isometric contractions are measured.

  • Experimental Procedure: Tissues are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are generated for (R)-Ethyl piperidine-3-carboxylate. For antagonism studies, tissues are pre-incubated with an antagonist (e.g., atropine) before generating the agonist concentration-response curve.

  • Data Analysis: pD2 values are calculated from the concentration-response curves to quantify agonist potency.

2. Adenylate Cyclase Inhibition Assay (Rat Striatal Membranes):

  • Membrane Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized and centrifuged to prepare a crude membrane fraction.

  • Assay Conditions: Membranes are incubated with GTP, ATP, and varying concentrations of (R)-Ethyl piperidine-3-carboxylate in a buffered solution.

  • Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a suitable assay kit.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of GTP-stimulated adenylate cyclase activity (EC50) is determined.

3. Inositol Phosphate Accumulation Assay (Rat Cerebral Cortical Slices):

  • Tissue Preparation: Slices of the cerebral cortex from male Sprague-Dawley rats are prepared and pre-incubated with [3H]myo-inositol to label membrane phosphoinositides.

  • Experimental Procedure: The slices are then incubated with lithium chloride (to inhibit inositol monophosphatase) and varying concentrations of (R)-Ethyl piperidine-3-carboxylate.

  • Measurement: The reaction is terminated, and the accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: For antagonist activity, the pA2 value is calculated from the shift in the concentration-response curve of a known agonist in the presence of the compound.

[3H]-GABA Uptake Inhibition Assay

This generalized protocol is based on methodologies commonly used for evaluating GABA uptake inhibitors, as described in studies on nipecotic acid derivatives[6].

  • Synaptosome Preparation: Brain tissue (e.g., rat forebrain) is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate synaptosomes.

  • Uptake Assay: Synaptosomes are pre-incubated at 37°C with varying concentrations of the test compounds ((R)- or (S)-Ethyl piperidine-3-carboxylate).

  • Initiation of Uptake: [3H]-GABA is added to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-GABA.

  • Measurement: The radioactivity retained on the filters, representing the amount of [3H]-GABA taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific [3H]-GABA uptake (IC50) is calculated.

Visualizing the Biological Context

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows discussed.

M1_M2_Signaling cluster_M2 M2 Muscarinic Receptor Signaling (Agonism) cluster_M1 M1 Muscarinic Receptor Signaling (Antagonism) R_NAEE_M2 (R)-Ethyl piperidine-3-carboxylate M2 M2 Receptor R_NAEE_M2->M2 Binds & Activates Gi Gi Protein M2->Gi Activates Physiological_Effect_M2 Negative Inotropic & Chronotropic Effects (Heart) M2->Physiological_Effect_M2 Leads to AC_inhibition Adenylate Cyclase (Inhibition) Gi->AC_inhibition Inhibits cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease R_NAEE_M1 (R)-Ethyl piperidine-3-carboxylate M1 M1 Receptor R_NAEE_M1->M1 Binds & Blocks Gq Gq Protein M1->Gq Blocked PLC Phospholipase C (Activation) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release

Caption: Signaling pathways for (R)-Ethyl piperidine-3-carboxylate at M1 and M2 muscarinic receptors.

GABA_Uptake_Workflow start Start prepare_synaptosomes Prepare Brain Synaptosomes start->prepare_synaptosomes preincubate Pre-incubate Synaptosomes with (R)- or (S)-Enantiomer prepare_synaptosomes->preincubate add_radiolabel Add [3H]-GABA to Initiate Uptake preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake by Rapid Filtration incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Caption: Experimental workflow for the [3H]-GABA uptake inhibition assay.

Conclusion

The available scientific literature clearly demonstrates a significant difference in the biological activity of the enantiomers of this compound and its derivatives. (R)-Ethyl piperidine-3-carboxylate exhibits a unique dual activity on muscarinic receptors, acting as an M2 agonist and an M1 antagonist. In the context of GABA transporter inhibition, derivatives of the (R)-enantiomer are generally more potent at the GAT1 subtype, a key target for anticonvulsant therapies.

The lack of direct comparative data for (S)-Ethyl piperidine-3-carboxylate, particularly at muscarinic receptors, represents a significant knowledge gap. Further research is warranted to fully elucidate the pharmacological profile of the (S)-enantiomer to enable a complete understanding of the structure-activity relationships and to potentially uncover novel therapeutic applications for each enantiomer. For researchers in drug development, these findings underscore the critical importance of stereochemistry in lead optimization and candidate selection.

References

Beyond Piperidine: A Comparative Guide to Alternative Reagents in Knoevenagel Condensations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more efficient, and environmentally friendly alternatives to piperidine in Knoevenagel condensations, this guide offers a comprehensive comparison of various catalytic systems. We provide a detailed analysis of their performance, supported by experimental data and protocols, to facilitate informed decisions in your synthetic endeavors.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, fine chemicals, and polymers.[1] For decades, piperidine, a secondary amine, has been a widely used catalyst for this reaction.[2] However, its toxicity and regulatory restrictions have spurred the search for viable alternatives.[3] This guide explores a range of these substitutes, from benign amines and ammonium salts to innovative ionic liquids and deep eutectic solvents, evaluating their efficacy and operational advantages.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, reaction time, and overall efficiency of the Knoevenagel condensation. Below is a comparative summary of various alternatives to piperidine, with data collated from multiple studies. The model reaction considered is the condensation of an aromatic aldehyde with an active methylene compound.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference(s)
Piperidine 10EthanolReflux2 h~91[4]
Pyrrolidine 6.25EthanolReflux8 h100[4]
Ammonium Bicarbonate 40Solvent-free902 h95 (Conversion)[5][6]
L-Proline 10Deep Eutectic Solvent5024 hup to 96.6[7][8]
Ethylenediammonium Diacetate (EDDA) -[bmim]BF₄Room Temp.10-30 min90-98[9]
[bmim]OH (Ionic Liquid) CatalyticGrindingRoom Temp.5-15 min85-96
Choline Chloride:Urea (DES) Solvent/Catalyst-60-High[10]
Boric Acid -Ethanol---[11]

Note: Yields and reaction conditions can vary significantly based on the specific substrates and experimental setup.

Experimental Protocols

For practical application, detailed methodologies are essential. Here, we provide representative experimental protocols for Knoevenagel condensations using piperidine and two promising alternatives: ammonium bicarbonate and L-proline.

Protocol 1: Traditional Knoevenagel Condensation using Piperidine

This protocol is a typical procedure for the synthesis of (E)-2-cyano-3-phenylacrylamide.

Materials:

  • Benzaldehyde (1.0 mmol)

  • 2-Cyanoacetamide (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, e.g., 0.1 mmol)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and 2-cyanoacetamide (1.0 mmol).

  • Add 10 mL of ethanol to dissolve the reactants.

  • Add a catalytic amount of piperidine to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 2: Green, Solvent-Free Knoevenagel Condensation using Ammonium Bicarbonate

This environmentally benign protocol avoids the use of organic solvents.[5][6]

Materials:

  • Substituted benzaldehyde (5.0 mmol)

  • Malonic acid (10.0 mmol)

  • Ammonium bicarbonate (0.4 eq.)

  • Reaction vessel suitable for heating

Procedure:

  • Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.

  • Add a catalytic amount of ammonium bicarbonate.

  • To ensure a homogenous mixture initially, a minimum amount of a volatile solvent like ethyl acetate can be added and then removed in vacuo at 40°C.[6]

  • Heat the resulting solvent-free mixture to the desired temperature (e.g., 90°C) for a specified time (e.g., 2 hours).[5][6]

  • After cooling, the solid product can be directly isolated.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 3: L-Proline-Catalyzed Knoevenagel Condensation in a Deep Eutectic Solvent

This method utilizes a green solvent system and an organocatalyst.[7][8]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Active methylene compound (e.g., Acetylacetone, 1.0 mmol)

  • L-Proline (10 mol%)

  • Deep Eutectic Solvent (DES), e.g., Choline chloride:Urea (1:2 molar ratio)

  • Reaction vial

Procedure:

  • Prepare the Deep Eutectic Solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • In a reaction vial, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the prepared DES.

  • Add L-proline (10 mol%) to the mixture.

  • Stir the reaction at a specified temperature (e.g., 50°C) for the required duration (e.g., 24 hours).[8]

  • Monitor the reaction by TLC.

  • Upon completion, the product can be extracted using a suitable organic solvent (e.g., ethyl acetate). The DES, containing the catalyst, can often be recycled.[7]

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Reaction Mechanisms and Experimental Workflow

The catalytic mechanism of the Knoevenagel condensation varies depending on the nature of the amine catalyst.

Knoevenagel_Mechanisms cluster_secondary Secondary Amine (e.g., Piperidine) cluster_primary Primary Amine (e.g., β-Alanine) cluster_ammonium Ammonium Salt (e.g., NH₄HCO₃) S_Aldehyde Aldehyde S_Iminium Iminium Ion S_Aldehyde->S_Iminium + Piperidine - H₂O S_Piperidine Piperidine S_Adduct Adduct S_Iminium->S_Adduct + Enolate S_Enolate Enolate S_Product α,β-Unsaturated Product S_Adduct->S_Product - Piperidine P_Aldehyde Aldehyde P_Schiff Schiff Base P_Aldehyde->P_Schiff + Primary Amine - H₂O P_Amine Primary Amine P_Adduct Adduct P_Schiff->P_Adduct + Enolate P_Enolate Enolate P_Product α,β-Unsaturated Product P_Adduct->P_Product - Primary Amine A_Aldehyde Aldehyde A_Imine Imine A_Aldehyde->A_Imine + Base - H₂O A_Base Base (e.g., NH₃) A_Adduct Adduct A_Imine->A_Adduct + Enolate A_Enolate Enolate A_Product α,β-Unsaturated Product A_Adduct->A_Product - Base

Catalytic pathways for the Knoevenagel condensation.

Secondary amines like piperidine typically proceed through an iminium ion intermediate.[12] Primary amines can form a Schiff base, which then reacts with the enolate.[13] Ammonium salts can generate a basic species, such as ammonia, in situ, which then catalyzes the reaction via an imine intermediate.[13]

A general workflow for performing a Knoevenagel condensation experiment is outlined below.

Experimental_Workflow start Start reactants 1. Combine Aldehyde, Active Methylene Compound, and Solvent (if any) start->reactants catalyst 2. Add Catalyst reactants->catalyst reaction 3. Stir at Specified Temperature catalyst->reaction monitor 4. Monitor Reaction (e.g., TLC) reaction->monitor workup 5. Reaction Work-up (e.g., Filtration, Extraction) monitor->workup purify 6. Purify Product (e.g., Recrystallization) workup->purify characterize 7. Characterize Product (NMR, IR, MS, M.P.) purify->characterize end End characterize->end

A typical experimental workflow for Knoevenagel condensations.

Conclusion

The landscape of Knoevenagel condensation catalysis is evolving, with a clear trend towards greener and more sustainable methods. While piperidine remains a benchmark, a multitude of effective alternatives are now available. Benign amines and ammonium salts offer a straightforward and economical substitute.[5][6] For enhanced reaction rates and milder conditions, ionic liquids and deep eutectic solvents present compelling advantages, often acting as both catalyst and solvent, and offering high recyclability.[9][10][14] The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and environmental considerations. This guide provides a foundational resource for navigating these choices and implementing more sustainable practices in the laboratory.

References

A Comparative Guide to LC-MS Methods for the Analysis of Ethyl piperidine-3-carboxylate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Ethyl piperidine-3-carboxylate and its putative metabolites in biological matrices. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons of various analytical approaches supported by established experimental principles.

Introduction to this compound and its Potential Metabolism

This compound, also known as ethyl nipecotate, is a derivative of nipecotic acid and serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] Its analysis and the characterization of its metabolic fate are crucial for pharmacokinetic and drug safety studies. While specific metabolic pathways for this compound are not extensively documented in the provided search results, common metabolic transformations for compounds containing an ester functional group and a piperidine ring can be hypothesized. The primary metabolic routes are likely to include hydrolysis of the ethyl ester to form the corresponding carboxylic acid (piperidine-3-carboxylic acid or nipecotic acid) and oxidation of the piperidine ring, potentially leading to hydroxylation or N-dealkylation if substituted on the nitrogen.

A proposed metabolic pathway is illustrated below:

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid This compound->Piperidine-3-carboxylic acid Ester Hydrolysis Hydroxy-ethyl piperidine-3-carboxylate Hydroxy-ethyl piperidine-3-carboxylate This compound->Hydroxy-ethyl piperidine-3-carboxylate Hydroxylation Glucuronide Conjugate Glucuronide Conjugate Piperidine-3-carboxylic acid->Glucuronide Conjugate Glucuronidation

Figure 1: Hypothesized metabolic pathway of this compound.

Sample Preparation Methodologies: A Comparative Analysis

The choice of sample preparation is critical for developing a robust LC-MS method, as it aims to remove interferences from the biological matrix and concentrate the analyte of interest.[3][4] The optimal technique depends on the analyte's physicochemical properties, the required limit of quantification, and the sample matrix (e.g., plasma, urine).[4] Below is a comparison of common sample preparation techniques applicable to this compound and its metabolites.

Method Principle Advantages Disadvantages Typical Recovery (%) Matrix Effect
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[4][5]Fast, simple, and inexpensive.[4]Less clean extracts, potential for significant matrix effects and ion suppression.[6]80-100High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity.[5]Provides cleaner extracts than PPT, cost-effective.[5]Can be labor-intensive and difficult to automate.[5]70-95Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent, separating it from matrix components.High selectivity, clean extracts, potential for analyte concentration.More complex and expensive than PPT and LLE.85-105Low

Experimental Protocols

While a specific validated method for this compound was not found, a robust LC-MS/MS method can be developed based on established practices for similar small molecules.[7][8]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., Atlantis C18, 5 µm, 3.9x100 mm) is a suitable choice for the separation of piperidine-containing compounds.[7]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes can effectively separate the parent compound and its more polar metabolites.[9]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.[7]

    • Injection Volume: 5 µL.[7]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for piperidine-containing compounds.[10]

    • Detection: Multiple Reaction Monitoring (MRM) for quantification.

    • Hypothetical MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 158.1 -> Product ion (Q3) m/z (to be determined by infusion).

      • Piperidine-3-carboxylic acid (Metabolite): Precursor ion (Q1) m/z 130.1 -> Product ion (Q3) m/z (to be determined by infusion).

    • Instrument Parameters: Optimization of declustering potential, collision energy, and other source parameters is necessary to achieve optimal sensitivity.

Workflow and Data Analysis

The overall workflow for the LC-MS analysis is depicted in the following diagram.

cluster_workflow LC-MS Analysis Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

References

A Comparative Cost Analysis of Synthetic Methods for Ethyl Nipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. Ethyl nipecotate, a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), can be produced through various synthetic routes. This guide provides a detailed cost analysis of the most common methods: catalytic hydrogenation of ethyl nicotinate, enzymatic resolution of racemic ethyl nipecotate, and chemical resolution of racemic ethyl nipecotate. The analysis is supported by detailed experimental protocols and quantitative data to aid in selecting the most economically viable method for specific manufacturing needs.

The choice of a synthetic route is often a trade-off between raw material costs, process complexity, yield, and the desired enantiomeric purity of the final product. This comparison aims to shed light on these factors to facilitate an informed decision-making process.

Comparative Cost Analysis

The following table summarizes the estimated costs associated with the three primary synthetic methods for producing one kilogram of enantiomerically pure (S)-ethyl nipecotate. The costs are broken down into major contributors, including raw materials, catalysts/enzymes, solvents, and waste disposal.

Cost ComponentCatalytic Hydrogenation of Ethyl NicotinateEnzymatic Resolution of Racemic Ethyl NipecotateChemical Resolution of Racemic Ethyl Nipecotate
Raw Materials
Ethyl Nicotinate~$25~$50 (for racemic mixture)~$50 (for racemic mixture)
Hydrogen Gas~$5-10--
Catalyst/Resolving Agent
5% Palladium on Carbon~$50-100 (recyclable)Novozym 435: ~$200-400 (recyclable)(-)-O,O'-Dibenzoyl-L-tartaric acid: ~$100-200 (recyclable)
Solvents
Ethanol~$10Phosphate Buffer/Organic SolventEthanol/Water
Waste Disposal Moderate (catalyst recovery)Low (biodegradable)High (organic waste)
Estimated Total Cost per kg ~$90 - $145 ~$250 - $460 ~$160 - $270

Note: The costs presented are estimates and can vary significantly based on supplier, purchase volume, and market fluctuations. Catalyst and resolving agent recyclability can significantly impact the overall cost in large-scale production.

Logical Relationship of Cost Factors

The cost-effectiveness of each synthetic route is influenced by a variety of interconnected factors. The following diagram illustrates these relationships.

Cost_Analysis_Factors cluster_methods Synthetic Methods cluster_factors Cost-Influencing Factors Catalytic Hydrogenation Catalytic Hydrogenation Raw_Material_Cost Raw Material Cost Catalytic Hydrogenation->Raw_Material_Cost Lower (direct route) Catalyst_Enzyme_Cost Catalyst/Enzyme Cost & Reusability Catalytic Hydrogenation->Catalyst_Enzyme_Cost Moderate (Pd/C) Process_Complexity Process Complexity & Yield Catalytic Hydrogenation->Process_Complexity High throughput (continuous flow) Waste_Disposal_Cost Waste Disposal Cost Catalytic Hydrogenation->Waste_Disposal_Cost Lower Enzymatic Resolution Enzymatic Resolution Enzymatic Resolution->Raw_Material_Cost Higher (racemate) Enzymatic Resolution->Catalyst_Enzyme_Cost High (enzyme), but recyclable Enzymatic Resolution->Process_Complexity Moderate (batch process) Enzymatic Resolution->Waste_Disposal_Cost Lowest (Green) Enantiomeric_Purity Required Enantiomeric Purity Enzymatic Resolution->Enantiomeric_Purity High Chemical Resolution Chemical Resolution Chemical Resolution->Raw_Material_Cost Higher (racemate) Chemical Resolution->Catalyst_Enzyme_Cost Moderate (recyclable) Chemical Resolution->Process_Complexity Moderate (multiple steps) Chemical Resolution->Waste_Disposal_Cost Highest (organic solvents) Chemical Resolution->Enantiomeric_Purity High Hydrogenation_Workflow reagents Ethyl Nicotinate Ethanol (Solvent) Hydrogen Gas reactor Packed-Bed Reactor (5% Pd/C Catalyst) reagents->reactor conditions Temperature: 50-70°C Pressure: 10-20 bar reactor->conditions purification Solvent Removal Distillation reactor->purification product Ethyl Nipecotate purification->product Enzymatic_Resolution_Workflow reagents Racemic Ethyl Nipecotate Phosphate Buffer (pH 7) Novozym 435 (Lipase) reactor Stirred Tank Reactor reagents->reactor conditions Temperature: 30-40°C Time: 24-48 hours reactor->conditions separation Extraction with Organic Solvent reactor->separation purification (S)-Ethyl Nipecotate (unreacted) (R)-Nipecotic Acid (hydrolyzed) separation->purification product (S)-Ethyl Nipecotate purification->product Chemical_Resolution_Workflow reagents Racemic Ethyl Nipecotate (-)-O,O'-Dibenzoyl-L-tartaric acid Ethanol/Water salt_formation Diastereomeric Salt Formation (Heating & Cooling) reagents->salt_formation filtration Filtration to separate less soluble diastereomer salt_formation->filtration liberation Liberation of (S)-Ethyl Nipecotate (Base treatment) filtration->liberation product (S)-Ethyl Nipecotate liberation->product

A Comparative Guide to In Vitro Efficacy Testing of Ethyl Piperidine-3-Carboxylate Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays for determining the efficacy of ethyl piperidine-3-carboxylate based inhibitors, a scaffold of significant interest in medicinal chemistry. We present comparative data for inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. This document details the experimental protocols for robust efficacy testing and visualizes the underlying signaling pathways and experimental workflows.

Performance Comparison of Piperidine-Based DPP-4 Inhibitors

The inhibitory potency of novel compounds is a critical parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.[1] The following table summarizes the in vitro efficacy of a series of piperidine and pyrrolidine-based inhibitors against human recombinant DPP-4. While not exact this compound derivatives, these compounds share a core heterocyclic structure and provide a valuable comparison of how structural modifications can influence inhibitory activity.

Compound IDStructureInhibitory Potency (IC50) in µM
Lead Compound 2-benzyl-piperazine derivative0.019
Compound 1 4-benzylpiperidine derivative1.6 ± 0.04
Compound 2 2-benzylpyrrolidine derivative0.3 ± 0.03
Compound 3 phenethyl-piperazine derivative1.2 ± 0.04
Compound 4 4-amino-1-benzylpiperidine derivative4 ± 0.08
Sitagliptin Marketed DPP-4 Inhibitor0.018

Data adapted from a study on the design and in vitro evaluation of novel Dipeptidyl Peptidase IV inhibitors. The study highlights that modifications to the piperidine ring and its substituents significantly impact the inhibitory potency against DPP-4.[2]

Experimental Protocols

A reliable in vitro assay is fundamental to accurately determine the efficacy of potential inhibitors. Below is a detailed protocol for a fluorescence-based assay to measure DPP-4 inhibition.

In Vitro Fluorescence-Based DPP-4 Inhibition Assay

This biochemical assay measures the enzymatic activity of DPP-4 by detecting the fluorescence of a product generated from a specific substrate. The presence of an inhibitor will decrease the rate of product formation, which is quantifiable.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (AMC)

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the inhibitor stock solutions.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Test Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.

      • Positive Control Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor.

      • 100% Activity Wells (Negative Control): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent used for the inhibitors.

      • Background Wells (No Enzyme): 40 µL of Assay Buffer and 10 µL of the solvent.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]

    • Take kinetic readings every 1-2 minutes for a total of 30-60 minutes at 37°C.[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average background rate from all other rates.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Context

DPP-4 Signaling Pathway

Dipeptidyl Peptidase-4 (DPP-4) is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Signaling Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 cleavage GLP-1 Receptor GLP-1 Receptor GLP-1 (active)->GLP-1 Receptor binds GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion stimulates Inhibitor DPP-4 Inhibitor (Ethyl piperidine- 3-carboxylate based) Inhibitor->DPP-4 inhibits

Caption: DPP-4 signaling pathway and the action of inhibitors.

General Workflow for In Vitro Inhibitor Efficacy Testing

The process of evaluating the efficacy of potential enzyme inhibitors in vitro follows a structured workflow, from initial compound preparation to final data analysis.

Inhibitor_Testing_Workflow A Compound Synthesis & Purification B Stock Solution Preparation (in DMSO) A->B C Serial Dilution of Test Compounds B->C D Biochemical Assay Setup (Enzyme, Buffer, Inhibitor) C->D E Pre-incubation (Enzyme-Inhibitor Binding) D->E F Reaction Initiation (Substrate Addition) E->F G Kinetic Data Acquisition (e.g., Fluorescence Reading) F->G H Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curve G->H I IC50 Determination H->I

References

The Strategic Advantage of the Piperidine-3-Carboxylate Scaffold in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the future trajectory of a drug discovery program. Among the privileged saturated heterocycles, the piperidine ring is a mainstay, offering a versatile three-dimensional framework. This guide provides a data-driven comparison of the ethyl piperidine-3-carboxylate scaffold against key alternatives, highlighting its distinct advantages in potency, selectivity, and physicochemical properties, supported by experimental data and detailed protocols.

The strategic placement of substituents on the piperidine ring profoundly impacts a molecule's interaction with biological targets. The 3-substituted pattern, particularly with a carboxylate group, offers a unique combination of a basic nitrogen atom and a hydrogen-bond acceptor/donor, enabling specific and potent target engagement. This guide will explore the performance of this scaffold in the context of two major therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4), crucial in managing type 2 diabetes, and the GABA transporter (GAT-1), a key target for neurological disorders.

Comparative Analysis of Scaffolds

The utility of a scaffold is determined by its influence on a compound's structure-activity relationship (SAR), physicochemical properties, and pharmacokinetic profile. Here, we compare the this compound scaffold with its positional isomers and other common heterocyclic rings.

Structural and Physicochemical Comparison

The position of the ethyl carboxylate group on the piperidine ring, as well as the nature of the heterocyclic core itself, leads to significant differences in properties such as lipophilicity (cLogP) and basicity (pKa). These parameters are critical for cell permeability, target binding, and overall drug-like properties.

Table 1: Physicochemical Properties of Selected Scaffolds

ScaffoldStructurecLogP (approx.)pKa (approx.)Key Features
This compound 1.39.5Chiral center, secondary amine, ester functionality. Offers specific vector for substituent placement.
Ethyl Piperidine-4-carboxylate1.310.4Symmetric, achiral. Different spatial arrangement of functional groups compared to the 3-isomer.
Ethyl Piperidine-2-carboxylate1.39.2α-amino ester, potential for chelation. Steric hindrance around the nitrogen may affect binding.
Ethyl Pyrrolidine-3-carboxylate0.810.5Five-membered ring, greater conformational flexibility but a more compact structure than piperidine.
Ethyl Piperazine-1-carboxylate0.99.8 (N4), 5.7 (N1)Two nitrogen atoms offering additional points for modification and potential for dual interactions. More hydrophilic.
Ethyl Morpholine-3-carboxylate0.16.9Oxygen atom reduces basicity and increases hydrophilicity. Can act as a hydrogen bond acceptor.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are vital for glucose homeostasis. Inhibiting DPP-4 prolongs the action of GLP-1, making it a validated strategy for treating type 2 diabetes. The design of DPP-4 inhibitors often involves scaffolds that can mimic the natural peptide substrates.

A systematic review of structure-activity relationship studies for DPP-4 inhibitors revealed a significant finding: a compound featuring a piperidine-3-carboxylic acid scaffold demonstrated five-fold greater efficacy than its corresponding analog based on an L-proline (pyrrolidine-2-carboxylic acid) scaffold[1][2][3]. This highlights the profound impact of ring size and the specific substitution pattern on inhibitory potency. The six-membered piperidine ring likely provides a more optimal orientation of the carboxylic acid and other substituents within the DPP-4 active site compared to the five-membered pyrrolidine ring.

Table 2: Comparative Activity of Scaffolds in DPP-4 Inhibition

ScaffoldTargetKey FindingReference
Piperidine-3-carboxylic acid DPP-4Exhibited 5-fold greater efficacy compared to the L-proline (pyrrolidine) analog in a specific series of inhibitors.[1][2]
Pyrrolidine-2-carboxylic acidDPP-4Less potent scaffold compared to piperidine-3-carboxylic acid in the same inhibitor series.[1][2]
ThiomorpholineDPP-4Has been successfully incorporated into potent DPP-4 inhibitors, demonstrating its utility as a viable scaffold.
PiperazineDPP-4Piperazine sulfonamide derivatives have shown promising DPP-4 inhibitory activity.
Signaling Pathway: DPP-4 and GLP-1 in Glucose Homeostasis

DPP-4 inhibitors prevent the degradation of active GLP-1. This enhances GLP-1 receptor signaling in pancreatic β-cells, leading to increased insulin synthesis and secretion in a glucose-dependent manner.

Caption: DPP-4 inhibition enhances GLP-1 signaling for insulin secretion.

Case Study 2: GABA Uptake Inhibition

The γ-aminobutyric acid (GABA) transporter 1 (GAT-1) terminates GABAergic neurotransmission by re-uptaking GABA from the synaptic cleft. Inhibitors of GAT-1 can prolong the inhibitory effects of GABA, a mechanism useful in treating epilepsy and other neurological conditions. Nipecotic acid (piperidine-3-carboxylic acid) is a well-known GAT-1 inhibitor, and its ethyl ester, ethyl nipecotate, serves as a key starting material for more potent and drug-like inhibitors.

The structure of nipecotic acid is critical for its activity. The piperidine ring acts as a GABA mimetic, while the carboxylic acid is essential for binding to the transporter. Structure-activity relationship studies have shown that modifications at the 3-position of the piperidine ring are highly sensitive, and the choice of this scaffold is fundamental to achieving potent inhibition.

Table 3: Comparative Activity of Scaffolds in GABA Uptake Inhibition (GAT-1)

Scaffold / CompoundTargetActivity (IC50)Key Finding
(R,S)-Nipecotic acid GAT-1~10 µMThe foundational piperidine-3-carboxylic acid scaffold shows potent GABA uptake inhibition.
(R,S)-Guvacine (tetrahydronicotinic acid)GAT-1~20 µMThe unsaturated analog of nipecotic acid is also a potent inhibitor, but generally less so than the saturated scaffold.
β-AlanineGAT-1>1000 µMThe acyclic analog of GABA shows very weak inhibition, highlighting the importance of the cyclic scaffold for potent activity.
Piperidine-4-carboxylic acid (Isonipecotic acid)GAT-1~200 µMThe positional isomer is significantly less potent, demonstrating the critical role of the 3-carboxylate position for GAT-1 binding.
Signaling Pathway: GABAergic Synapse and Reuptake Inhibition

GAT-1 inhibitors block the reuptake of GABA into the presynaptic neuron, increasing the concentration of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA-A receptors, resulting in increased chloride influx and hyperpolarization of the postsynaptic neuron, thus potentiating the inhibitory signal.

GABA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_synapse GABA_vesicle->GABA_synapse Release GAT1 GAT-1 Transporter GAT1_Inhibitor GAT-1 Inhibitor (Nipecotic Acid Derivative) GAT1_Inhibitor->GAT1 blocks GABA_synapse->GAT1 Reuptake GABA_A_R GABA-A Receptor (Ion Channel) GABA_synapse->GABA_A_R binds to Cl_ion Cl- GABA_A_R->Cl_ion influx Hyperpolarization Hyperpolarization (Inhibitory Signal) Cl_ion->Hyperpolarization

Caption: GABA reuptake inhibition at the presynaptic terminal.

Experimental Protocols

Objective and reproducible data is the cornerstone of comparative drug design. Below are detailed methodologies for the key assays discussed.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test Compounds (e.g., this compound derivatives)

  • Reference Inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds and the reference inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Enzyme Incubation: In a 96-well plate, add 25 µL of the diluted test compound or reference inhibitor. Add 25 µL of DPP-4 enzyme solution (e.g., 1.7 mU/mL in Assay Buffer).

  • Control Wells: Prepare wells for "No Inhibition Control" (with buffer instead of compound) and "Blank" (with buffer instead of enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Assay Buffer) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Subtract the slope of the Blank from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate_compound / Rate_control)) * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro GABA Uptake Assay ([³H]GABA)

This assay measures the inhibition of GABA transport into cells or synaptosomes.

Materials:

  • Cell line stably expressing GAT-1 (e.g., HEK-293 cells) or prepared synaptosomes.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (e.g., 25 mM HEPES-Tris pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).

  • [³H]GABA (radiolabeled GABA).

  • Unlabeled GABA.

  • Test Compounds (e.g., this compound derivatives).

  • Reference Inhibitor (e.g., Tiagabine).

  • 96-well microplates (cell culture treated).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Cell Plating: Seed GAT-1 expressing cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitor in Assay Buffer.

  • Assay Performance: a. Gently wash the cells twice with pre-warmed Assay Buffer. b. Add 50 µL of Assay Buffer containing the desired concentration of the test compound to the wells. c. For determining non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine to designated wells. For total uptake, add buffer only. d. Pre-incubate the plate for 15-20 minutes at room temperature.

  • Uptake Initiation: Add 50 µL of Assay Buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM) to all wells.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature. The time should be within the linear range of GABA uptake.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis and Counting: a. Lyse the cells in each well (e.g., with 1% SDS solution). b. Transfer the lysate to a scintillation plate or vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess Tiagabine) from the total uptake.

    • Calculate the percentage of inhibition for each test compound concentration relative to the specific uptake.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a superior choice in many drug design campaigns, particularly when precise spatial orientation of functional groups is required for potent target engagement. As demonstrated in the case of DPP-4 inhibitors, the 3-substituted piperidine ring can offer a significant potency advantage over other heterocyclic scaffolds like pyrrolidine[1][2][3]. Similarly, its foundational role in potent GAT-1 inhibitors underscores the importance of the 3-substitution pattern. While other scaffolds like piperazine and morpholine offer advantages in modulating physicochemical properties such as solubility and basicity, the this compound scaffold provides a robust and often more potent framework for interacting with specific biological targets. The data and protocols provided in this guide equip drug discovery teams with the necessary information to make strategic decisions in scaffold selection, ultimately accelerating the development of novel and effective therapeutics.

References

A Comparative Guide to the Synthesis of Ethyl Piperidine-3-Carboxylate Schiff Base Derivatives: Traditional Reflux Versus Modern Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel microwave-assisted synthetic pathway and a traditional reflux method for the preparation of Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate, a Schiff base derivative of ethyl piperidine-3-carboxylate. This objective analysis, supported by experimental data, aims to inform the selection of the most appropriate synthetic route based on performance metrics such as yield, reaction time, and environmental impact.

Performance Comparison: Microwave-Assisted vs. Traditional Reflux Synthesis

The following table summarizes the key quantitative data for the two synthetic methods, highlighting the significant advantages of the microwave-assisted approach in terms of efficiency and yield.

ParameterMicrowave-Assisted SynthesisTraditional Reflux Synthesis
Product Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylateEthyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate
Reaction Time 5 minutes[1]> 8 hours[2]
Yield 98%[1]Typically lower, variable
Catalyst None[1]Often required (e.g., acetic acid, ionic liquids)[2][3]
Solvent Solvent-free[1]Required (e.g., ethanol, glacial acetic acid)[2][3]
Energy Input Localized, efficient heatingBulk, prolonged heating
Work-up MinimalOften requires extraction and purification

Experimental Protocols

New Synthetic Pathway: Microwave-Assisted Synthesis

This method utilizes the efficiency of microwave irradiation to achieve a rapid and high-yield synthesis without the need for solvents or catalysts.[1]

Materials:

  • Ethyl 4-aminopiperidine-1-carboxylate (1 mmol, 1 eq)

  • 2-Pyridine carboxaldehyde (1 mmol, 1 eq)

  • Microwave reactor

  • 5 mL reaction vessel

  • Thin-Layer Chromatography (TLC) plate

Procedure:

  • In a 5 mL reaction vessel, combine Ethyl 4-aminopiperidine-1-carboxylate (1 mmol) and 2-pyridine carboxaldehyde (1 mmol).

  • Place the reaction vessel in the microwave reactor.

  • Irradiate the mixture at 900 W.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5 minutes.[1]

  • Upon completion, the product is obtained as a yellowish solid.[1]

  • Characterize the product using spectroscopic methods (¹H-NMR, ¹³C-NMR) and elemental analysis.

Traditional Synthetic Pathway: Conventional Reflux

This established method involves the condensation of an amine and an aldehyde under reflux, typically in the presence of a solvent and a catalyst, over an extended period.[2][4]

Materials:

  • Ethyl 4-aminopiperidine-1-carboxylate (0.01 mol)

  • 2-Pyridine carboxaldehyde (0.01 mol)

  • Glacial acetic acid (30 ml)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Crushed ice

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • Dissolve Ethyl 4-aminopiperidine-1-carboxylate (0.01 mol) in 20 ml of glacial acetic acid in a round-bottom flask.

  • Add a solution of 2-pyridine carboxaldehyde (0.01 mol) in 10 ml of glacial acetic acid dropwise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for over 8 hours.[2]

  • After completion, pour the reaction mixture onto crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the compared synthetic methods.

G cluster_0 Microwave-Assisted Synthesis MA_Start Combine Reactants: Ethyl 4-aminopiperidine-1-carboxylate + 2-Pyridine carboxaldehyde MA_MW Microwave Irradiation (900 W, 5 min) MA_Start->MA_MW MA_Product Product Yield: 98% MA_MW->MA_Product

Caption: Workflow for the microwave-assisted synthesis.

G cluster_1 Traditional Reflux Synthesis TR_Start Combine Reactants and Solvent: Amine + Aldehyde + Acetic Acid TR_Reflux Reflux (> 8 hours) TR_Start->TR_Reflux TR_Workup Work-up: Precipitation, Filtration, Washing TR_Reflux->TR_Workup TR_Purify Recrystallization TR_Workup->TR_Purify TR_Product Final Product TR_Purify->TR_Product G Synthesis Synthesis of this compound Schiff Base Derivatives Microwave Microwave-Assisted Method Synthesis->Microwave Traditional Traditional Reflux Method Synthesis->Traditional MW_Adv Key Advantages Microwave->MW_Adv leads to TR_Dis Key Disadvantages Traditional->TR_Dis incurs MW_Adv1 Rapid Reaction (5 min) MW_Adv->MW_Adv1 MW_Adv2 High Yield (98%) MW_Adv->MW_Adv2 MW_Adv3 Solvent & Catalyst Free MW_Adv->MW_Adv3 TR_Dis1 Long Reaction Time (>8 hrs) TR_Dis->TR_Dis1 TR_Dis2 Lower Yields TR_Dis->TR_Dis2 TR_Dis3 Requires Solvents & Catalysts TR_Dis->TR_Dis3

References

Head-to-head comparison of different protecting groups for the piperidine nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The synthesis of complex molecules containing this scaffold often necessitates the temporary protection of the piperidine nitrogen to control its reactivity and achieve the desired chemical transformations. The choice of an appropriate protecting group is a critical strategic decision that can significantly influence the overall efficiency, yield, and success of a synthetic route. This guide provides a comprehensive, data-driven comparison of the most commonly employed protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn).

The ideal protecting group should be readily introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed under mild conditions that do not affect other functional groups within the molecule. This concept, known as orthogonality, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1][2]

At a Glance: Key Characteristics of Piperidine Nitrogen Protecting Groups

The fundamental difference between these protecting groups lies in their cleavage conditions, which dictates their orthogonality and suitability for different synthetic strategies.

Featuretert-Butoxycarbonyl (Boc)Carbobenzyloxy (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)Benzyl (Bn)
Structure
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Benzyl bromide or chloride
Deprotection Condition Strong acids (e.g., TFA, HCl)[3][4]Catalytic hydrogenolysis (H₂, Pd/C)[3][5]Base (e.g., 20% piperidine in DMF)[3][4]Catalytic hydrogenolysis (H₂, Pd/C)
Stability Stable to base, hydrogenolysis, and weak acids.[3]Stable to mild acidic and basic conditions.[3]Stable to acid and hydrogenolysis.[3]Stable to acidic and basic conditions, and many oxidizing and reducing agents.
Advantages Robust, high-yielding protection; volatile byproducts.[3]Orthogonal to Boc and Fmoc; stable.[3]Very mild, basic deprotection conditions.[3]Very stable; economical.
Disadvantages Requires strong acidic conditions for removal.[3]Requires specialized equipment for hydrogenolysis; catalyst can be pyrophoric.[6]Labile to primary and secondary amines.[3]Requires hydrogenolysis for removal; can be difficult to cleave in complex molecules.[7]

Quantitative Performance Comparison

The following table summarizes typical yields for the protection and deprotection of the piperidine nitrogen with the respective protecting groups. It is important to note that yields can vary depending on the specific substrate, reaction conditions, and scale.

Protecting GroupProtection Yield (%)Deprotection MethodDeprotection Yield (%)
Boc >90[3][8]4M HCl in 1,4-dioxane or TFA in DCM[3][9]High (often quantitative)[3][9]
Cbz ~90[3][10]H₂/Pd-C[3][5]High (often quantitative)[3]
Fmoc Generally high (data for direct piperidine protection is less common)20% Piperidine in DMF[3]High (quantitative)[3]
Benzyl (Bn) HighH₂/Pd-C[7]Generally high, but can be substrate-dependent

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of piperidine with Boc, Cbz, and Bn groups.

tert-Butoxycarbonyl (Boc) Group

Protocol 1: Boc Protection of Piperidine

  • Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperidine (1.0 equiv) in DCM.

    • Add TEA (1.1 equiv).

    • Slowly add a solution of (Boc)₂O (1.05 equiv) in DCM to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

Protocol 2: Boc Deprotection of N-Boc-Piperidine

  • Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-piperidine in DCM.

    • Add TFA (typically 20-50% v/v in DCM) at 0 °C.[11]

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.

    • For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent.

Carbobenzyloxy (Cbz) Group

Protocol 3: Cbz Protection of Piperidine

  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether.

  • Procedure:

    • Dissolve piperidine (1.0 equiv) in a 10% aqueous solution of Na₂CO₃.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Cbz-Cl (1.1 equiv) while vigorously stirring, maintaining the temperature below 10 °C.

    • Continue stirring at room temperature for 2-3 hours.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Cbz-piperidine.

Protocol 4: Cbz Deprotection of N-Cbz-Piperidine

  • Materials: N-Cbz-piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-piperidine in methanol.

    • Carefully add 10% Pd/C (typically 5-10 mol%).

    • Stir the suspension under an atmosphere of H₂ (balloon or hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Concentrate the filtrate under reduced pressure to yield piperidine.

Benzyl (Bn) Group

Protocol 5: Benzyl Protection of Piperidine

  • Materials: Piperidine, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of piperidine (1.0 equiv) in acetonitrile, add K₂CO₃ (2.0 equiv).

    • Add benzyl bromide (1.1 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-benzylpiperidine.

Protocol 6: Benzyl Deprotection of N-Benzylpiperidine

  • Materials: N-Benzylpiperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • The procedure is analogous to the Cbz deprotection (Protocol 4). Dissolve N-benzylpiperidine in methanol and subject it to catalytic hydrogenolysis in the presence of 10% Pd/C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of protection and deprotection strategies, as well as the principle of orthogonal protection.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_synthesis Further Synthesis cluster_deprotection Deprotection Piperidine Piperidine Protected_Piperidine Protected Piperidine Piperidine->Protected_Piperidine Protection Protecting_Group_Reagent Protecting Group Reagent Protecting_Group_Reagent->Protected_Piperidine Further_Reactions Reactions on other parts of the molecule Protected_Piperidine->Further_Reactions Stable Deprotected_Piperidine Deprotected Piperidine Derivative Further_Reactions->Deprotected_Piperidine Deprotection Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Deprotected_Piperidine

Caption: General workflow for the protection and deprotection of the piperidine nitrogen.

OrthogonalProtection Start Molecule with Boc- and Cbz-protected Nitrogens Acid Acidic Deprotection (e.g., TFA) Start->Acid Selective Removal of Boc Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Start->Hydrogenolysis Selective Removal of Cbz Boc_Removed Cbz-protected Molecule Acid->Boc_Removed Cbz_Removed Boc-protected Molecule Hydrogenolysis->Cbz_Removed Final_Hydrogenolysis Catalytic Hydrogenolysis Boc_Removed->Final_Hydrogenolysis Final_Acid Acidic Deprotection Cbz_Removed->Final_Acid Fully_Deprotected_1 Fully Deprotected Molecule Final_Hydrogenolysis->Fully_Deprotected_1 Fully_Deprotected_2 Fully Deprotected Molecule Final_Acid->Fully_Deprotected_2

Caption: Orthogonal deprotection strategy for a molecule containing both Boc and Cbz protecting groups.

Conclusion

The selection of a protecting group for the piperidine nitrogen is a critical decision that profoundly impacts the efficiency and outcome of a synthetic endeavor. The Boc group is a robust and high-yielding option, though its removal requires harsh acidic conditions. The Cbz group offers excellent orthogonality to both Boc and Fmoc, with cleavage under mild hydrogenolysis conditions. The Fmoc group, while standard in peptide synthesis, is less commonly employed for general piperidine protection but offers the advantage of very mild basic deprotection. The Benzyl group provides high stability at a lower cost but also relies on hydrogenolysis for removal. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the vital piperidine scaffold.[3]

References

Safety Operating Guide

Proper Disposal of Ethyl Piperidine-3-Carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl piperidine-3-carboxylate are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in safety data sheet (SDS) recommendations and general hazardous waste protocols.

This compound, in its various isomeric forms, is a combustible liquid that can cause serious eye damage and skin irritation.[1][2] Adherence to proper personal protective equipment (PPE) and disposal protocols is therefore essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a respirator with a suitable filter (e.g., type ABEK (EN14387)).[1]

  • Work Area: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound."

    • Do not mix with incompatible wastes. Known incompatibilities for similar piperidine compounds include strong oxidizing agents, acids, and acid anhydrides.[4]

  • Containerization:

    • Use a container made of a material that will not react with the chemical. Glass or a suitable plastic container is recommended.

    • Ensure the container is tightly sealed to prevent leaks or the escape of vapors.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, sparks, and open flames, as the substance is a combustible liquid.[1][3]

    • Store locked up.[1][2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[5][6]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Spill Cleanup:

    • In the event of a spill, evacuate the area.

    • Remove all sources of ignition.[3]

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative data for different isomers of this compound, compiled from safety data sheets.

Property(S)-Ethyl piperidine-3-carboxylate(R)-Ethyl piperidine-3-carboxylate
Molecular Formula C₈H₁₅NO₂C₈H₁₅NO₂
Molecular Weight 157.21 g/mol 157.21 g/mol
Form LiquidLiquid
Density 1.043 g/mL at 25 °C1.092 g/mL at 25 °C
Flash Point 76.7 °C (170.1 °F)104 °C (219.2 °F)
Hazard Classifications Eye Damage 1Skin Irritation 2, Eye Damage 1, STOT SE 3

STOT SE 3: Specific target organ toxicity — single exposure, Category 3 (May cause respiratory irritation)[1][2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 On-Site Management cluster_1 Off-Site Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Segregate as Hazardous Waste B->C D Store in Labeled, Sealed, Compatible Container C->D E Store in Designated Secure Area D->E F Contact EHS or Licensed Waste Disposal Service E->F Handover G Provide Safety Data Sheet F->G H Arrange for Waste Pickup G->H I Proper Disposal by Incineration or other approved method H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl piperidine-3-carboxylate, including detailed operational and disposal plans to foster a culture of safety and precision in your work.

Essential Safety and Handling Information

This compound and its variants are chemicals that require careful handling to prevent potential health hazards. The primary risks associated with this compound include serious eye damage, skin irritation, and respiratory tract irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE)

When working with this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][4]

  • Skin Protection: Chemical-resistant gloves are essential. Always inspect gloves for integrity before use.[1][5] Fire or flame-resistant and impervious clothing should also be worn to prevent skin contact.[1][4]

  • Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[4][6] For routine handling in a well-ventilated area, a dust mask (type N95, US) may be sufficient.[7]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[2] Always wash hands thoroughly with soap and water after handling the chemical.[2] Contaminated work clothes should be laundered separately before reuse.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its related compounds.

PropertyValueSource(s)
Chemical Formula C8H15NO2[6]
Molecular Weight 157.21 g/mol [6]
Form Liquid[6]
Density 1.043 g/mL at 25 °C[6]
Flash Point 76.7 °C (170.1 °F)[6][7]
GHS Pictogram GHS05 (Corrosion)[6][7]
GHS Signal Word Danger[4][6][7]
Hazard Statements H315, H318, H319, H335[2][3][4][5][8]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501[1][3][5][8][9]
Storage Class Code 10 (Combustible liquids)[6][7]

Step-by-Step Operational Protocol

A systematic approach to handling this compound is crucial for minimizing risks. The following protocol outlines the key steps from receipt of the chemical to its final use in an experimental setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.
  • Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
  • Keep it away from incompatible materials and sources of ignition.[10]

2. Preparation for Use:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3][4]
  • Ensure that a safety shower and an eyewash station are readily accessible.[3]
  • Don all required personal protective equipment (PPE) as detailed above before handling the chemical.

3. Handling and Use:

  • Avoid all personal contact with the chemical, including inhalation of vapors or mists.[2]
  • Use non-sparking tools to prevent ignition.[11]
  • If transferring the liquid, do so carefully to avoid splashing.

4. Post-Handling Procedures:

  • After use, securely seal the container.
  • Decontaminate the work area thoroughly.
  • Remove and properly store or dispose of PPE.
  • Wash hands and any exposed skin immediately and thoroughly.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect surplus chemical and any materials contaminated with it (e.g., gloves, absorbent pads) in a designated, labeled, and sealed container.[9][11]

2. Disposal Procedure:

  • Do not dispose of the chemical down the drain.[10][11]
  • Engage a licensed professional waste disposal service to handle the disposal of the chemical and its containers.[10]
  • All disposal activities must be in accordance with local, regional, and national regulations.[3]

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3][4][11]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4][11] Remove contact lenses if present and easy to do so.[1][3] Continue rinsing and seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][11]

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling use Experimental Use handling->use decon Decontamination & Cleanup use->decon post Post-Handling use->post waste Waste Disposal (Segregated & Labeled) decon->waste remove_ppe Remove PPE post->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl piperidine-3-carboxylate
Reactant of Route 2
Ethyl piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.